molecular formula C25H31NO3 B8731724 Testosterone nicotinate CAS No. 668-56-4

Testosterone nicotinate

Cat. No.: B8731724
CAS No.: 668-56-4
M. Wt: 393.5 g/mol
InChI Key: KHRRLLSDLVLEIT-BKWLFHPQSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Testosterone nicotinate is a useful research compound. Its molecular formula is C25H31NO3 and its molecular weight is 393.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

668-56-4

Molecular Formula

C25H31NO3

Molecular Weight

393.5 g/mol

IUPAC Name

[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] pyridine-3-carboxylate

InChI

InChI=1S/C25H31NO3/c1-24-11-9-18(27)14-17(24)5-6-19-20-7-8-22(25(20,2)12-10-21(19)24)29-23(28)16-4-3-13-26-15-16/h3-4,13-15,19-22H,5-12H2,1-2H3/t19-,20-,21-,22-,24-,25-/m0/s1

InChI Key

KHRRLLSDLVLEIT-BKWLFHPQSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC(=O)C4=CN=CC=C4)CCC5=CC(=O)CC[C@]35C

Canonical SMILES

CC12CCC3C(C1CCC2OC(=O)C4=CN=CC=C4)CCC5=CC(=O)CCC35C

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of Testosterone Nicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Testosterone (B1683101) nicotinate (B505614), an ester of the endogenous androgen testosterone and nicotinic acid, is a synthetic anabolic-androgenic steroid. This technical guide provides a comprehensive overview of its chemical properties, structure, and analytical methodologies. Key quantitative data are summarized in tabular format for clarity. Detailed experimental protocols for synthesis and analysis, alongside a visualization of the androgen receptor signaling pathway, are provided to support further research and development.

Chemical Structure and Identification

Testosterone nicotinate is chemically designated as (17β)-17-(3-Pyridinylcarbonyloxy)androst-4-en-3-one. The molecule is formed through the esterification of the 17-beta-hydroxyl group of testosterone with the carboxylic acid group of nicotinic acid (niacin or vitamin B3).

Diagram: Chemical Structure of this compound

Testosterone_Nicotinate_Structure cluster_steroid Testosterone Moiety cluster_nicotinate Nicotinate Moiety Testosterone Testosterone Ester_Linkage Ester Bond (-O-C=O) Testosterone->Ester_Linkage 17β-hydroxyl group Nicotinic_Acid Nicotinic_Acid Nicotinic_Acid->Ester_Linkage Carboxyl group

Caption: Molecular structure of this compound.

IdentifierValue
IUPAC Name (17β)-17-(3-Pyridinylcarbonyloxy)androst-4-en-3-one
CAS Number 668-56-4[1]
Chemical Formula C₂₅H₃₁NO₃[1]
Molecular Weight 393.52 g/mol [1]
Canonical SMILES C[C@]12CC[C@H]3--INVALID-LINK--CCC1=CC(=O)CC[C@]13C
InChI Key KHRRLLSDLVLEIT-BKWLFHPQSA-N

Physicochemical Properties

The physicochemical properties of this compound are crucial for its formulation, delivery, and pharmacokinetic profile.

PropertyValue/Description
Melting Point 187-188 °C
Solubility Soluble in dilute mineral acids. Based on data for other testosterone esters, it is expected to be soluble in organic solvents like ethanol, chloroform, and vegetable oils, and practically insoluble in water[2][3].
Appearance Expected to be a white to off-white crystalline powder, based on related compounds.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through the esterification of testosterone with a nicotinic acid derivative. The following protocol is based on established esterification methods for steroids.

Diagram: Synthesis Workflow

Synthesis_Workflow Reactants Testosterone + Nicotinoyl Chloride Reaction Stir at Room Temperature Reactants->Reaction Solvent Pyridine (Solvent/Base) Solvent->Reaction Workup Quench with Water Reaction->Workup Extraction Extract with Organic Solvent (e.g., Ethyl Acetate) Workup->Extraction Purification Column Chromatography Extraction->Purification Product This compound Purification->Product Androgen_Receptor_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Testosterone Testosterone AR Androgen Receptor (AR) Testosterone->AR Binding AR_HSP_Complex AR-HSP Complex AR->AR_HSP_Complex AR_Testosterone_Complex AR-Testosterone Complex AR->AR_Testosterone_Complex HSP Heat Shock Proteins (HSP) HSP->AR_HSP_Complex AR_HSP_Complex->AR Dissociation Dimerization Dimerization AR_Testosterone_Complex->Dimerization AR_Dimer AR Dimer Dimerization->AR_Dimer ARE Androgen Response Element (ARE) on DNA AR_Dimer->ARE Binding AR_Dimer->ARE Nuclear Translocation Transcription Gene Transcription ARE->Transcription mRNA mRNA Transcription->mRNA Translation Translation mRNA->Translation Proteins Proteins Translation->Proteins Cellular_Response Cellular Response Proteins->Cellular_Response

References

Synthesis and Characterization of Testosterone Nicotinate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Testosterone (B1683101) nicotinate (B505614), an ester of the androgen and anabolic steroid testosterone and nicotinic acid, presents a subject of interest for researchers in endocrinology and drug development. This technical guide provides a comprehensive overview of a plausible synthetic route for testosterone nicotinate and a detailed framework for its analytical characterization. The methodologies outlined herein are based on established principles of organic synthesis and analytical chemistry, drawing parallels from the extensive literature on other testosterone esters. This document is intended to serve as a foundational resource for professionals engaged in the synthesis, purification, and characterization of novel steroid compounds.

Synthesis of this compound

The synthesis of this compound is achieved through the esterification of testosterone with nicotinic acid. A general and effective method involves the use of a suitable activating agent for the carboxylic acid and a base to facilitate the reaction.

Proposed Synthetic Pathway

The reaction proceeds via the activation of the carboxylic acid group of nicotinic acid, followed by nucleophilic attack by the 17β-hydroxyl group of testosterone.

Synthesis_Pathway cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Testosterone Testosterone TestosteroneNicotinate This compound Testosterone->TestosteroneNicotinate Base (e.g., Pyridine) Solvent (e.g., DCM) NicotinicAcid Nicotinic Acid ActivatedNicotinicAcid Activated Nicotinic Acid (e.g., Acyl Chloride) NicotinicAcid->ActivatedNicotinicAcid Activating Agent (e.g., SOCl2) ActivatedNicotinicAcid->TestosteroneNicotinate Base (e.g., Pyridine) Solvent (e.g., DCM)

Caption: Proposed reaction pathway for the synthesis of this compound.

Experimental Protocol: Esterification of Testosterone

Materials:

  • Testosterone (1.0 eq)

  • Nicotinoyl chloride (1.2 eq) or Nicotinic acid (1.2 eq) with a coupling agent (e.g., DCC/DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Pyridine (B92270) (2.0 eq)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., Hexane/Ethyl Acetate (B1210297) mixture)

Procedure:

  • Dissolve testosterone in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

  • Add pyridine to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add nicotinoyl chloride dissolved in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding 1 M HCl.

  • Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane).

  • Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.

Characterization of this compound

A thorough characterization is essential to confirm the identity, purity, and structure of the synthesized this compound. A combination of spectroscopic and chromatographic techniques should be employed.

Spectroscopic Characterization

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for both the testosterone steroid backbone and the nicotinate moiety. Key diagnostic signals include the downfield shift of the H-17 proton of testosterone upon esterification, and the aromatic protons of the pyridine ring.

¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework of the molecule. The carbonyl carbon of the ester and the carbons of the pyridine ring will be key signals to identify.

Assignment Expected ¹H Chemical Shift (δ, ppm) Expected ¹³C Chemical Shift (δ, ppm)
Steroid CH₃ (C-18)~0.8-0.9~11-12
Steroid CH₃ (C-19)~1.2-1.3~19-20
H-4 (vinylic)~5.7-5.8~124-125
H-17~4.8-5.0~82-83
Nicotinate Aromatic H~7.4-9.2~123-154
Ester C=O-~165-166
Ketone C=O (C-3)-~199-200

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound.

Electrospray ionization mass spectrometry (ESI-MS) is expected to show a prominent protonated molecular ion [M+H]⁺. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition. Tandem mass spectrometry (MS/MS) can be employed to study the fragmentation pattern, which would likely involve the loss of the nicotinate group.

Ion Expected m/z
[M+H]⁺394.2377
[M-Nicotinate+H]⁺289.2213

Table 2: Expected m/z values for key ions of this compound in high-resolution mass spectrometry.

The IR spectrum will show characteristic absorption bands for the functional groups present in this compound.

Functional Group Expected Wavenumber (cm⁻¹)
C=O (α,β-unsaturated ketone)~1670-1680
C=O (ester)~1720-1730
C=C (alkene)~1610-1620
C-O (ester)~1250-1280
Aromatic C=C and C=N~1580-1610, ~1450-1500

Table 3: Expected characteristic infrared absorption bands for this compound.

Chromatographic Characterization

Reversed-phase HPLC with a C18 column is a suitable method for assessing the purity of this compound. A gradient elution with a mobile phase consisting of acetonitrile (B52724) and water is commonly used for testosterone esters. Purity can be determined by the peak area percentage.

Typical HPLC Conditions:

  • Column: C18 (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with 50% B, increase to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 240 nm

GC-MS can also be used for the analysis of testosterone esters, often after derivatization to improve volatility and thermal stability.[1]

Experimental Workflows

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization Synthesis Esterification Reaction Workup Aqueous Workup Synthesis->Workup Purification Column Chromatography Workup->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (ESI-MS, HRMS) Purification->MS IR Infrared Spectroscopy Purification->IR HPLC HPLC Purity Analysis Purification->HPLC

Caption: General experimental workflow for the synthesis and characterization of this compound.

Relevant Biological Pathways

Testosterone, the precursor to this compound, is synthesized in the body from cholesterol through a series of enzymatic steps known as the steroidogenesis pathway.

Testosterone_Biosynthesis Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone CYP11A1 Progesterone Progesterone Pregnenolone->Progesterone 3β-HSD _17OH_Pregnenolone 17α-Hydroxypregnenolone Pregnenolone->_17OH_Pregnenolone CYP17A1 _17OH_Progesterone 17α-Hydroxyprogesterone Progesterone->_17OH_Progesterone CYP17A1 DHEA Dehydroepiandrosterone (DHEA) _17OH_Pregnenolone->DHEA CYP17A1 Androstenedione Androstenedione _17OH_Progesterone->Androstenedione CYP17A1 DHEA->Androstenedione 3β-HSD Testosterone Testosterone Androstenedione->Testosterone 17β-HSD

Caption: Simplified pathway of testosterone biosynthesis from cholesterol.

Conclusion

This technical guide provides a comprehensive framework for the synthesis and characterization of this compound. The outlined protocols and analytical methods are based on established scientific principles and can be adapted by researchers in the field of medicinal chemistry and drug development. The successful synthesis and thorough characterization of this and other novel steroid esters are crucial steps in the exploration of their potential therapeutic applications.

References

An In-Depth Technical Guide to the In-Vitro Bioactivity of Testosterone Nicotinate

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature lacks specific quantitative data on the in-vitro bioactivity of testosterone (B1683101) nicotinate (B505614). This guide, therefore, outlines the expected mechanism of action based on its chemical structure as a testosterone ester and provides a comprehensive overview of the standard experimental protocols that would be employed to determine its bioactivity. The quantitative data presented is for testosterone and its active metabolite, dihydrotestosterone (B1667394) (DHT), to serve as a benchmark for comparison.

Introduction

Testosterone nicotinate, also known as testosterone 17-nicotinate, is an androgen and anabolic steroid that is a synthetic ester of testosterone and nicotinic acid.[1] Like other testosterone esters, it is designed to act as a pro-drug of testosterone, with the esterification intended to modify the parent hormone's pharmacokinetic profile.[2][3] The in-vitro bioactivity of this compound is contingent upon the enzymatic cleavage of the nicotinate ester, releasing free testosterone to interact with the androgen receptor (AR). This guide details the theoretical mechanism of action and the standard methodologies for assessing the in-vitro bioactivity of such a compound.

Expected Mechanism of Action

The primary mechanism of action for testosterone and its more potent metabolite, DHT, involves binding to and activating the androgen receptor, a ligand-activated transcription factor.[2][4] This interaction initiates a cascade of molecular events leading to the modulation of gene expression in target tissues.

Signaling Pathway Overview:

  • Cellular Uptake and Conversion: Testosterone freely diffuses across the cell membrane. In tissues expressing the 5α-reductase enzyme, testosterone can be converted to the more potent androgen, dihydrotestosterone (DHT).[2][4]

  • Receptor Binding: Testosterone or DHT binds to the androgen receptor located in the cytoplasm, which is complexed with heat shock proteins (HSPs).

  • Conformational Change and Translocation: Ligand binding induces a conformational change in the AR, causing the dissociation of HSPs. The activated AR-ligand complex then translocates into the nucleus.

  • DNA Binding and Gene Transcription: In the nucleus, the AR-ligand complex dimerizes and binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes.

  • Protein Synthesis: The binding of the AR dimer to AREs recruits co-activators and the transcriptional machinery, leading to the transcription of androgen-responsive genes and subsequent protein synthesis, which elicits a physiological response.

Androgen_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Testosterone_out Testosterone Testosterone_in Testosterone Testosterone_out->Testosterone_in Diffusion AR_Ligand AR-Ligand Complex Testosterone_in->AR_Ligand Binds Five_alpha_reductase 5α-reductase Testosterone_in->Five_alpha_reductase DHT DHT DHT->AR_Ligand Binds AR Androgen Receptor (AR) + HSP AR->AR_Ligand Binds AR_Ligand_Nuc AR-Ligand Complex AR_Ligand->AR_Ligand_Nuc Translocation Five_alpha_reductase->DHT Dimer Dimerized AR AR_Ligand_Nuc->Dimer Dimerization ARE Androgen Response Element (ARE) Dimer->ARE Binds to DNA Transcription Gene Transcription ARE->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Translation

Caption: Generalized Androgen Signaling Pathway.

Experimental Protocols for In-Vitro Bioactivity Assessment

To characterize the in-vitro bioactivity of this compound, a series of standardized assays would be performed. The workflow typically involves assessing receptor binding, transcriptional activation, and cellular responses.

Experimental_Workflow Compound Testosterone Nicotinate BindingAssay Androgen Receptor Binding Assay Compound->BindingAssay ReporterAssay Reporter Gene Assay Compound->ReporterAssay CellAssay Cell-Based Functional Assay Compound->CellAssay Ki Determine Ki (Binding Affinity) BindingAssay->Ki EC50 Determine EC50 (Potency) ReporterAssay->EC50 Proliferation Measure Cell Proliferation/Differentiation CellAssay->Proliferation

Caption: General workflow for in-vitro bioactivity testing.

Objective: To determine the binding affinity (Ki) of the test compound for the androgen receptor. This is a competitive binding assay where the compound competes with a radiolabeled androgen (e.g., [³H]DHT) for binding to the AR.

Methodology:

  • Receptor Source: Cytosolic extracts from androgen-sensitive tissues (e.g., rat prostate) or cells overexpressing the human AR (e.g., HEK293 cells) are prepared.

  • Incubation: A constant concentration of radiolabeled [³H]DHT is incubated with the receptor preparation in the presence of increasing concentrations of the test compound (this compound) or a known standard (unlabeled DHT).

  • Separation: After reaching equilibrium, bound and free radioligand are separated. A common method is charcoal adsorption, where dextran-coated charcoal is added to adsorb the free radioligand.

  • Quantification: The mixture is centrifuged, and the radioactivity in the supernatant (representing the bound radioligand) is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Objective: To measure the ability of a compound to activate the androgen receptor and induce gene transcription. This assay provides a functional measure of androgenic potency (EC50).

Methodology:

  • Cell Line: A suitable mammalian cell line (e.g., PC-3, HEK293, or CHO) is used. These cells are co-transfected with two plasmids: one expressing the human androgen receptor and another containing a reporter gene (e.g., luciferase or β-galactosidase) under the control of an androgen-responsive promoter.[5][6] Stably transfected cell lines are often used for high-throughput screening.

  • Cell Treatment: The transfected cells are plated and treated with increasing concentrations of the test compound. A vehicle control (e.g., DMSO) and a positive control (e.g., DHT) are included.

  • Incubation: Cells are incubated for a sufficient period (e.g., 24 hours) to allow for receptor activation, gene transcription, and reporter protein expression.

  • Lysis and Assay: The cells are lysed, and the activity of the reporter enzyme is measured. For luciferase, a luminometer is used to measure light output after the addition of a luciferin (B1168401) substrate.

  • Data Analysis: A dose-response curve is generated by plotting the reporter activity against the logarithm of the compound concentration. The EC50 value, which is the concentration that produces 50% of the maximal response, is calculated from this curve.

Objective: To assess the effect of the compound on the proliferation of androgen-dependent cells.

Methodology:

  • Cell Line: Androgen-dependent cell lines, such as the human prostate cancer cell line LNCaP, are used.

  • Cell Seeding and Treatment: Cells are seeded in multi-well plates in a medium containing charcoal-stripped serum to remove endogenous androgens. After attachment, they are treated with various concentrations of the test compound.

  • Incubation: The cells are incubated for several days (e.g., 3-7 days) to allow for measurable changes in cell number.

  • Quantification of Proliferation: Cell proliferation can be quantified using various methods, such as the MTT assay (which measures metabolic activity) or by direct cell counting.

  • Data Analysis: The results are expressed as a percentage of the control (vehicle-treated cells), and a dose-response curve is generated to determine the effective concentration for stimulating or inhibiting cell growth.

Quantitative Data for Benchmark Androgens

As specific data for this compound is unavailable, the following tables provide reference values for testosterone and DHT, the active compounds expected to be released from this compound in-vitro. These values can vary depending on the specific assay conditions and cell lines used.

Table 1: Androgen Receptor Binding Affinity

CompoundReceptor SourceRadioligandKi (nM)Reference
TestosteroneRat Prostate[³H]DHT~1.0 - 2.0[7]
Dihydrotestosterone (DHT)Rat Prostate[³H]DHT~0.2 - 0.5[7]

Table 2: In-Vitro Potency in Reporter Gene Assays

CompoundCell LineReporter GeneEC50 (nM)Reference
TestosteroneT47D-ARLuciferase~0.3Generic Data
Dihydrotestosterone (DHT)T47D-ARLuciferase~0.1Generic Data

Conclusion

This compound is expected to function as a pro-drug, with its in-vitro bioactivity being dependent on its conversion to testosterone. The definitive characterization of its androgenic properties requires a systematic evaluation using a panel of in-vitro assays. The experimental protocols described herein, including receptor binding assays, reporter gene assays, and cell-based functional assays, represent the standard approach for determining the binding affinity, potency, and cellular effects of such a compound. The resulting data would be essential for understanding its pharmacological profile and for any further drug development efforts.

References

Testosterone Nicotinate and the Androgen Receptor: A Technical Guide to the Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Testosterone (B1683101) nicotinate (B505614), an ester of testosterone, is categorized as an androgen and anabolic steroid. While specific research on testosterone nicotinate is limited, its mechanism of action is predicated on its role as a prodrug to testosterone. This guide delineates the established mechanism of action of testosterone on androgen receptors (AR), providing a comprehensive overview of the signaling pathways, experimental protocols for characterization, and a framework for understanding the activity of testosterone esters like this compound.

Introduction: this compound as a Testosterone Prodrug

This compound is a synthetic derivative of testosterone where the 17-beta hydroxyl group is esterified with nicotinic acid.[1] This esterification modifies the pharmacokinetic profile of testosterone, primarily affecting its absorption and duration of action. In the body, esterases cleave the nicotinate group, releasing free testosterone, which is the active androgenic compound. Therefore, the pharmacological effects of this compound are directly attributable to the actions of testosterone on its target receptors.

The Androgen Receptor: A Ligand-Activated Transcription Factor

The androgen receptor (AR) is a member of the steroid hormone nuclear receptor superfamily that functions as a ligand-dependent transcription factor.[2][3] It plays a crucial role in the development and maintenance of male reproductive tissues and secondary sexual characteristics.[4] The AR protein is structurally organized into several functional domains:

  • N-Terminal Domain (NTD): Contains the Activation Function 1 (AF-1) region, which is crucial for transcriptional activation.

  • DNA-Binding Domain (DBD): A highly conserved region that recognizes and binds to specific DNA sequences known as Androgen Response Elements (AREs).[5]

  • Hinge Region: A flexible region connecting the DBD and LBD.

  • Ligand-Binding Domain (LBD): Binds to androgens like testosterone and dihydrotestosterone (B1667394) (DHT) and contains the Activation Function 2 (AF-2) region.[6]

Mechanism of Action: The Androgen Receptor Signaling Pathway

The binding of testosterone to the androgen receptor initiates a cascade of molecular events leading to the regulation of target gene expression. This process can be broadly divided into genomic and non-genomic pathways.

The Canonical Genomic Signaling Pathway

The primary mechanism of androgen action is through the direct regulation of gene transcription.[3] This pathway involves the following key steps:

  • Ligand Binding: In the absence of a ligand, the AR resides in the cytoplasm in a complex with heat shock proteins (HSPs).[5] Testosterone, being lipophilic, diffuses across the cell membrane and binds to the LBD of the AR.[7] In some tissues, testosterone is first converted to the more potent androgen, dihydrotestosterone (DHT), by the enzyme 5α-reductase.[3][8]

  • Conformational Change and HSP Dissociation: Ligand binding induces a conformational change in the AR, leading to the dissociation of HSPs.[3][7]

  • Nuclear Translocation and Dimerization: The activated AR translocates into the nucleus and forms a homodimer.[3][7]

  • DNA Binding and Coactivator Recruitment: The AR dimer binds to AREs located in the promoter or enhancer regions of target genes.[5][9] This binding facilitates the recruitment of coactivator proteins.[5]

  • Transcriptional Regulation: The AR-coactivator complex modulates the assembly of the general transcription machinery, leading to the initiation of target gene transcription and subsequent protein synthesis, which elicits a physiological response.[3][5]

Androgen Receptor Genomic Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Testosterone Testosterone AR_HSP AR-HSP Complex Testosterone->AR_HSP Binding AR_Active Activated AR AR_HSP->AR_Active HSP Dissociation AR_Dimer AR Dimer AR_Active->AR_Dimer Dimerization cluster_nucleus cluster_nucleus AR_Active->cluster_nucleus Nuclear Translocation ARE Androgen Response Element (ARE) AR_Dimer->ARE DNA Binding Coactivators Coactivators ARE->Coactivators Recruitment Transcription Gene Transcription Coactivators->Transcription Physiological Response Physiological Response Transcription->Physiological Response

Canonical Androgen Receptor Signaling Pathway.
Non-Genomic Signaling Pathways

In addition to the classical genomic pathway, androgens can elicit rapid cellular responses through non-genomic mechanisms that do not involve direct gene transcription.[2] These effects are mediated by a subpopulation of AR located at the cell membrane or in the cytoplasm.[2] Activation of these receptors can lead to the rapid activation of various second messenger signaling cascades, including:

  • MAPK/ERK Pathway [10]

  • PI3K/Akt Pathway [9]

  • Changes in intracellular calcium levels [2]

These rapid signaling events can influence cellular processes such as proliferation and apoptosis and can also cross-talk with the genomic signaling pathway.[2][10]

Quantitative Data on Androgen Receptor Binding and Activation

CompoundBinding Affinity (Kd, nM)Receptor Activation (EC50, nM)Relative Binding Affinity (%)
Dihydrotestosterone (DHT)~0.2 - 0.5~0.1 - 1100
Testosterone~0.4 - 1.0~0.5 - 5~50
17α-Methyltestosterone~0.5 - 1.5~1 - 10~40

Note: These values are approximate and can vary depending on the specific assay conditions and cell type used. The data is presented to illustrate the relative potencies of common androgens.

Experimental Protocols for Characterizing Androgen Receptor Activity

To characterize the interaction of a compound like this compound with the androgen receptor, a series of in vitro assays are typically employed. These assays are designed to measure the binding affinity of the compound to the receptor and its ability to activate or inhibit receptor-mediated gene transcription.

Androgen Receptor Binding Assay

This assay determines the affinity of a test compound for the androgen receptor by measuring its ability to compete with a radiolabeled ligand.

Principle: A competitive binding assay where a constant concentration of a high-affinity radiolabeled androgen (e.g., [³H]-R1881 or [³H]-DHT) is incubated with a source of androgen receptors (e.g., rat prostate cytosol or recombinant human AR) in the presence of varying concentrations of the unlabeled test compound.[11][12][13] The amount of radiolabeled ligand bound to the receptor is inversely proportional to the affinity and concentration of the test compound.

Detailed Methodology:

  • Preparation of AR Source:

    • For tissue-based assays, cytosol is prepared from the ventral prostate of castrated male rats.[13]

    • Alternatively, recombinant human androgen receptor expressed in a suitable cell line can be used.[11]

  • Incubation:

    • In a 96-well plate, incubate the AR preparation with a fixed concentration of radiolabeled androgen (e.g., 1 nM [³H]-R1881) and a range of concentrations of the test compound (e.g., this compound) or a reference compound (e.g., unlabeled DHT).[12]

    • Include control wells for total binding (radioligand and AR only) and non-specific binding (radioligand, AR, and a high concentration of unlabeled DHT).[12]

    • Incubate at 4°C for 18-24 hours to reach equilibrium.[12]

  • Separation of Bound and Free Ligand:

    • Separate the receptor-bound radioligand from the free radioligand using methods such as hydroxylapatite precipitation or filtration through glass fiber filters.[12]

  • Quantification:

    • Measure the radioactivity of the bound ligand using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding for each concentration of the test compound.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • The binding affinity (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.

Androgen Receptor Binding Assay Workflow start Start prep Prepare AR Source (e.g., Prostate Cytosol or Recombinant AR) start->prep incubate Incubate AR with [3H]-Ligand and Test Compound prep->incubate separate Separate Bound and Free Ligand (e.g., Filtration) incubate->separate quantify Quantify Radioactivity (Scintillation Counting) separate->quantify analyze Data Analysis (IC50 and Ki Calculation) quantify->analyze end End analyze->end

Workflow for an Androgen Receptor Binding Assay.
Androgen Receptor Reporter Gene Assay

This cell-based assay measures the ability of a test compound to induce or inhibit AR-mediated gene transcription.

Principle: A host cell line that expresses the androgen receptor is transiently or stably transfected with a reporter gene (e.g., luciferase or green fluorescent protein) under the control of a promoter containing androgen response elements (AREs).[14][15][16] When an androgenic compound activates the AR, the receptor binds to the AREs and drives the expression of the reporter gene, which can be quantified.

Detailed Methodology:

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., PC-3, LNCaP, or HEK293) in appropriate media.

    • Co-transfect the cells with an AR expression vector (if not endogenously expressed) and an ARE-driven reporter plasmid. Stably transfected cell lines are often used for consistency.[15]

  • Compound Treatment:

    • Plate the transfected cells in a 96-well plate.

    • Treat the cells with various concentrations of the test compound (e.g., this compound) or a reference agonist (e.g., DHT) or antagonist (e.g., bicalutamide).[10]

    • Include vehicle-treated cells as a negative control.

  • Incubation:

    • Incubate the cells for 24-48 hours to allow for receptor activation and reporter gene expression.

  • Lysis and Reporter Gene Assay:

    • Lyse the cells to release the reporter protein.

    • Measure the reporter gene activity. For a luciferase reporter, add a luciferase substrate and measure the resulting luminescence using a luminometer.[17]

  • Data Analysis:

    • Normalize the reporter gene activity to a measure of cell viability or a co-transfected control plasmid (e.g., expressing Renilla luciferase).

    • Plot the normalized reporter activity against the log concentration of the test compound to generate a dose-response curve.

    • Determine the EC50 (for agonists) or IC50 (for antagonists) values.

Conclusion

The mechanism of action of this compound on androgen receptors is fundamentally that of testosterone. As a prodrug, it delivers testosterone to the systemic circulation, which then activates the androgen receptor through both genomic and non-genomic signaling pathways to elicit a physiological response. The characterization of its specific binding affinity and transcriptional activation potential would be achieved through standard in vitro assays such as competitive binding assays and reporter gene assays. This guide provides the foundational knowledge and experimental framework for researchers and drug development professionals to understand and evaluate the androgenic activity of testosterone esters.

References

The Pharmacokinetic Profile of Testosterone Esters in Animal Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the pharmacokinetic (PK) profile of testosterone (B1683101) esters in various animal models. Due to a lack of specific data on testosterone nicotinate (B505614), this document leverages available information on other testosterone esters, such as enanthate, cypionate, and undecanoate, to provide a foundational understanding for researchers. The guide details experimental protocols for administration and sample analysis, presents comparative PK data in tabular format, and utilizes visualizations to illustrate key concepts, offering a valuable resource for designing and interpreting preclinical studies of testosterone esters.

Introduction

Testosterone replacement therapy is a cornerstone for managing hypogonadism. The therapeutic efficacy of testosterone is significantly influenced by its pharmacokinetic profile, which can be modulated by esterification of the testosterone molecule. Esterification at the 17β-hydroxyl group increases the lipophilicity of testosterone, leading to a slower release from the injection site and a prolonged duration of action. The specific ester used dictates the rate of release and subsequent hydrolysis to active testosterone. This guide focuses on the methodologies and expected pharmacokinetic parameters when studying testosterone esters in preclinical animal models.

Comparative Pharmacokinetics of Testosterone Esters

The pharmacokinetic profile of a testosterone ester is largely determined by the length of the fatty acid chain attached to the testosterone molecule. Longer chains generally result in slower absorption and a longer half-life. The data presented below for commonly studied testosterone esters can serve as a reference for predicting the profile of other esters like testosterone nicotinate.

Table 1: Comparative Pharmacokinetic Parameters of Testosterone Esters in Animal Models
Testosterone EsterAnimal ModelDose and RouteTmax (hours)Cmax (ng/mL)Half-life (t½) (hours)AUC
Testosterone EnanthateMale Bonnet Monkeys (castrated)10 mg, IM124183 ± 101.37111.40Not Reported
Testosterone UndecanoateMale Bonnet Monkeys (castrated)10 mg, IM1202750 ± 144.33549Not Reported
Testosterone PropionateMale Bonnet Monkeys (castrated)Not SpecifiedNot ReportedNot Reported21.9Not Reported
Testosterone BuciclateMale Bonnet Monkeys (castrated)Not Specified13.28 (absorption phase)Not Reported766.3Not Reported
Testosterone CypionateHypogonadal Men (for comparison)200 mg, IM24-48~1350 ng/dLNot ReportedNot Reported

Note: Data is compiled from various sources and methodologies may differ. Direct comparison should be made with caution. "IM" denotes intramuscular administration.

Experimental Protocols

Drug Administration

Intramuscular injection is the most common route for administering oil-based testosterone ester formulations.

Protocol for Intramuscular Administration in Rats:

  • Animal Model: Male Wistar rats (180-200 g).

  • Formulation: Testosterone ester dissolved in a suitable vehicle (e.g., sesame oil, cottonseed oil).

  • Dose: Varies depending on the study objective (e.g., 100 mg/kg body weight).[1]

  • Injection Site: Deep gluteal muscle.[2]

  • Procedure:

    • Anesthetize the rat using an appropriate method (e.g., isoflurane).

    • Use a 22 G needle for injection.[3]

    • Administer the injection slowly and steadily into the muscle mass.

    • Monitor the animal for any signs of distress post-injection.

Blood Sampling

Serial blood collection is crucial for determining the pharmacokinetic profile.

Protocol for Blood Collection from Rabbits (Marginal Ear Vein):

  • Animal Model: Adult rabbits.

  • Restraint: Gently restrain the rabbit. Placing the animal in a bag with only the ear exposed can reduce stress.[4]

  • Site Preparation: Shave the area over the marginal ear vein and clean with an antiseptic.

  • Collection:

    • Use a sterile butterfly cannula with a vacuum tube to avoid vessel collapse.[5]

    • Collect blood samples at predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48, 72, 96 hours post-dose).

    • Place samples for biochemical analysis in tubes without anticoagulant and samples for hematology in tubes with EDTA.[4]

  • Sample Processing:

    • Allow serum samples to clot, then centrifuge at 4,000 rpm for 10 minutes.[5]

    • Store plasma and serum at -20°C or -80°C until analysis.[5][6]

Analytical Methodology: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying testosterone in biological matrices due to its high sensitivity and specificity.

Protocol for Testosterone Analysis in Plasma/Serum:

  • Sample Preparation:

    • Protein Precipitation: Precipitate plasma/serum proteins using a 7% HClO4 solution. Vortex and centrifuge the mixture.[7]

    • Liquid-Liquid Extraction: Extract testosterone and an internal standard (e.g., d3-testosterone) with a solvent like methyl tert-butyl ether.[8] Evaporate the organic layer and reconstitute the residue in the mobile phase.

  • Chromatographic Separation:

  • Mass Spectrometric Detection:

    • Ionization: Use positive electrospray ionization (ESI).[7][9]

    • Monitoring: Monitor specific ion transitions for testosterone and the internal standard.[7]

  • Quantification:

    • Generate a calibration curve using standards of known testosterone concentrations.

    • Determine the concentration of testosterone in the samples by comparing their peak area ratios to the calibration curve.

Visualizations

Experimental Workflow for Pharmacokinetic Study

experimental_workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis Animal_Model Select Animal Model (e.g., Rat, Rabbit) Administration Administer Drug (e.g., Intramuscular) Animal_Model->Administration Drug_Formulation Prepare Testosterone Ester Formulation Drug_Formulation->Administration Blood_Sampling Serial Blood Sampling Administration->Blood_Sampling Sample_Processing Process Blood Samples (Plasma/Serum Separation) Blood_Sampling->Sample_Processing LCMS_Analysis LC-MS/MS Analysis Sample_Processing->LCMS_Analysis PK_Analysis Pharmacokinetic Data Analysis LCMS_Analysis->PK_Analysis

Caption: Workflow for a typical preclinical pharmacokinetic study of a testosterone ester.

Testosterone Signaling Pathway

testosterone_signaling cluster_cell Target Cell T Testosterone (T) AR Androgen Receptor (AR) T->AR Binds HSP Heat Shock Proteins AR->HSP Dissociates from T_AR_complex T-AR Complex Nucleus Nucleus T_AR_complex->Nucleus Translocates to ARE Androgen Response Element (ARE) on DNA Nucleus->ARE Gene_Transcription Gene Transcription ARE->Gene_Transcription Biological_Effects Biological Effects Gene_Transcription->Biological_Effects

Caption: Simplified overview of the androgen receptor signaling pathway for testosterone.

Conclusion

References

In-Depth Technical Guide: Testosterone Nicotinate Solubility and Stability Studies

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the anticipated solubility and stability characteristics of testosterone (B1683101) nicotinate (B505614). It is important to note that publicly available, peer-reviewed quantitative data specifically for testosterone nicotinate is limited. Therefore, this guide synthesizes information from studies on testosterone and its other esters, as well as related nicotinate compounds, to provide a predictive and comparative framework. All experimental protocols are presented as generalized standard procedures in the field.

Introduction to this compound

This compound is an ester of the androgen and anabolic steroid testosterone and nicotinic acid (niacin or vitamin B3).[1] Like other testosterone esters, it is designed to have a longer duration of action compared to un-esterified testosterone, allowing for less frequent administration. The esterification of testosterone at the 17-beta hydroxyl group increases its lipophilicity, which affects its solubility and absorption kinetics. This compound was previously formulated as an aqueous suspension for intramuscular injection.[1] Understanding its solubility and stability is crucial for formulation development, manufacturing, and ensuring the therapeutic efficacy and safety of potential drug products.

Solubility Profile

Comparative Solubility Data of Testosterone and Related Esters

The following table summarizes the solubility of testosterone and some of its common esters in a range of solvents. This data is intended to provide a comparative reference for estimating the potential solubility of this compound.

CompoundSolventSolubilityTemperature (°C)
Testosterone Water23.4 mg/L25
Ethanol1 in 5 parts-
Chloroform1 in 2 parts-
Diethyl Ether1 in 100 parts-
Vegetable OilsSoluble-
Testosterone Propionate Saturated HydrocarbonsVaries25
Testosterone Cypionate WaterInsoluble-
AlcoholFreely Soluble-
ChloroformFreely Soluble-
DioxaneFreely Soluble-
EtherFreely Soluble-
Vegetable OilsSoluble-
Testosterone Enanthate WaterPractically Insoluble-
Ether~3.33 g/100 mL-
Vegetable OilsSoluble-
Experimental Protocol for Solubility Determination

A standard protocol for determining the equilibrium solubility of a testosterone ester like this compound involves the shake-flask method.

Objective: To determine the saturation solubility of this compound in various pharmaceutically relevant solvents.

Materials:

  • This compound (pure active pharmaceutical ingredient - API)

  • Selected solvents (e.g., water, phosphate (B84403) buffer pH 7.4, ethanol, methanol, propylene (B89431) glycol, various vegetable oils)

  • Scintillation vials or sealed flasks

  • Orbital shaker with temperature control

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Analytical balance

  • Syringe filters (e.g., 0.45 µm PTFE)

Procedure:

  • Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent.

  • Seal the vials to prevent solvent evaporation.

  • Place the vials in a temperature-controlled orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

  • Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • After shaking, allow the vials to stand to let undissolved particles settle.

  • Centrifuge the vials to further separate the solid from the supernatant.

  • Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining undissolved solid.

  • Dilute the filtered solution with a suitable mobile phase to a concentration within the calibrated range of the HPLC method.

  • Analyze the diluted sample by HPLC to determine the concentration of dissolved this compound.

  • Calculate the solubility in units such as mg/mL or mol/L.

Stability Profile

The stability of this compound is a critical attribute that influences its shelf-life and the formation of potential degradation products. Forced degradation studies are essential to understand its intrinsic stability and to develop stability-indicating analytical methods.

Predicted Stability and Comparative Degradation Data

Based on the chemical structure, this compound is susceptible to hydrolysis of the ester bond, leading to the formation of testosterone and nicotinic acid. The steroid nucleus may also be susceptible to oxidation and photolytic degradation. The following table summarizes the expected degradation behavior under various stress conditions, drawing comparisons with testosterone and other nicotinate esters.

Stress ConditionExpected Degradation PathwayPotential Degradation ProductsComparative Notes
Acidic Hydrolysis Cleavage of the ester linkage.Testosterone, Nicotinic AcidTestosterone itself is relatively stable to acid.
Alkaline Hydrolysis Cleavage of the ester linkage.Testosterone, Nicotinic AcidEster hydrolysis is typically faster under basic conditions. Benzyl nicotinate shows hydroxide (B78521) ion-catalyzed degradation.
Oxidative Oxidation of the steroid nucleus.Oxidized derivatives of testosterone and this compound.Testosterone is known to undergo oxidation.
Photolytic Photochemical degradation.Photodegradants.Conformance to ICH Q1B for photostability testing is required.
Thermal Thermally induced degradation.Various thermal degradants.Nicotinic acid shows sublimation and evaporation at high temperatures.
Experimental Protocol for Forced Degradation Studies

This protocol outlines a general procedure for conducting forced degradation studies on this compound to identify its degradation pathways and to develop a stability-indicating HPLC method.

Objective: To investigate the intrinsic stability of this compound under various stress conditions as per ICH guidelines.

Materials:

  • This compound API

  • Hydrochloric acid (HCl) solution (e.g., 0.1 N)

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 N)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • Methanol, Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC-UV/PDA and/or HPLC-MS system

  • Photostability chamber

  • Temperature-controlled oven

Procedure:

  • Acid Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 N HCl. Heat the solution (e.g., at 60 °C) for a specified time. Withdraw samples at different time points, neutralize with NaOH, and dilute for HPLC analysis.

  • Base Hydrolysis: Dissolve the compound and add 0.1 N NaOH. Keep at room temperature or heat gently. Withdraw samples, neutralize with HCl, and dilute for analysis.

  • Oxidative Degradation: Dissolve the compound and add 3% H₂O₂. Store at room temperature for a set period. Withdraw samples, dilute, and analyze.

  • Thermal Degradation: Expose the solid API to dry heat in an oven (e.g., 70 °C) for an extended period. Also, prepare a solution and expose it to heat. Analyze samples at various time points.

  • Photostability: Expose the solid API and a solution of the API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.[2] A dark control sample should be stored under the same conditions to separate light-induced degradation from thermal degradation.

  • Analysis: Analyze all stressed samples using a developed stability-indicating HPLC method, preferably with a photodiode array (PDA) detector to assess peak purity and a mass spectrometer (MS) to identify the mass of the degradation products.

Visualization of Pathways and Workflows

Signaling Pathways

Testosterone_Signaling cluster_extracellular Extracellular Space Testosterone Testosterone Membrane Membrane Testosterone->Membrane Five_alpha_reductase Five_alpha_reductase Membrane->Five_alpha_reductase DHT DHT Five_alpha_reductase->DHT Conversion AR_HSP AR_HSP DHT->AR_HSP AR_DHT AR_DHT AR_HSP->AR_DHT Binding & HSP Dissociation AR_Dimer AR_Dimer AR_DHT->AR_Dimer ARE ARE AR_Dimer->ARE Nuclear Translocation Gene_Transcription Gene_Transcription ARE->Gene_Transcription Modulation

Nicotinic_Acid_Signaling cluster_extracellular Extracellular Space Nicotinic_Acid Nicotinic Acid GPR109A GPR109A Nicotinic_Acid->GPR109A Binds to Gi Gi GPR109A->Gi Activates AC AC Gi->AC Inhibits cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA PKA cAMP->PKA Activates HSL HSL PKA->HSL Activates FFA FFA HSL->FFA Hydrolysis Triglycerides Triglycerides Triglycerides->HSL

Experimental Workflows

Solubility_Workflow Start Start: Solubility Determination Add_Excess Add excess this compound to solvent vials Start->Add_Excess Equilibrate Equilibrate on shaker (e.g., 24-72h at 25°C) Add_Excess->Equilibrate Centrifuge Centrifuge to separate solid Equilibrate->Centrifuge Filter Filter supernatant (0.45 µm) Centrifuge->Filter Dilute Dilute sample with mobile phase Filter->Dilute Analyze Analyze by HPLC-UV Dilute->Analyze Calculate Calculate solubility (mg/mL) Analyze->Calculate End End Calculate->End

Stability_Workflow cluster_stress Stress Conditions (ICH) Start Start: Forced Degradation Study Prepare_Samples Prepare API in solid & solution forms Start->Prepare_Samples Acid Acid Hydrolysis (HCl, heat) Prepare_Samples->Acid Base Base Hydrolysis (NaOH, heat) Prepare_Samples->Base Oxidation Oxidation (H₂O₂) Prepare_Samples->Oxidation Thermal Thermal (Dry heat) Prepare_Samples->Thermal Photo Photolytic (Light exposure) Prepare_Samples->Photo Analyze_Samples Analyze stressed samples by Stability-Indicating HPLC-UV/MS Acid->Analyze_Samples Base->Analyze_Samples Oxidation->Analyze_Samples Thermal->Analyze_Samples Photo->Analyze_Samples Identify_Degradants Identify & characterize degradation products Analyze_Samples->Identify_Degradants Develop_Method Develop & validate stability-indicating method Identify_Degradants->Develop_Method End End Develop_Method->End

References

Endocrine Effects of Testosterone Nicotinate Administration: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Testosterone (B1683101) nicotinate (B505614) is an androgen and anabolic steroid that is no longer marketed.[1] This guide provides a comprehensive overview of the expected endocrine effects of its administration based on the well-established pharmacology of testosterone and its esters, and the known physiological effects of nicotinic acid. Direct clinical and experimental data on testosterone nicotinate is limited.

Introduction

This compound is a synthetic androgen and anabolic steroid formed by the esterification of testosterone with nicotinic acid.[1] Like other testosterone esters, its primary therapeutic application would be in androgen replacement therapy for conditions associated with testosterone deficiency (hypogonadism). The endocrine effects of this compound are primarily driven by the testosterone molecule, while the nicotinate ester influences its pharmacokinetics, such as its absorption rate and duration of action. This guide will delve into the detailed endocrine effects, underlying mechanisms, and relevant experimental methodologies.

Mechanism of Action

The endocrine effects of this compound are mediated through the actions of testosterone and its active metabolites, dihydrotestosterone (B1667394) (DHT) and estradiol (B170435) (E2).

2.1. Androgen Receptor Signaling

Testosterone exerts its primary effects by binding to and activating the androgen receptor (AR), a member of the nuclear receptor superfamily.[2][3] Upon entering a target cell, testosterone can bind directly to the AR in the cytoplasm. This binding induces a conformational change in the receptor, causing it to dissociate from heat shock proteins.[2][4] The activated testosterone-AR complex then translocates to the nucleus, dimerizes, and binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes, thereby modulating their transcription.[2][4]

In certain tissues, such as the prostate, skin, and hair follicles, testosterone is converted to the more potent androgen, dihydrotestosterone (DHT), by the enzyme 5α-reductase.[5][6][7][8] DHT binds to the androgen receptor with a higher affinity than testosterone, amplifying the androgenic signal.[7][8]

Androgen_Receptor_Signaling cluster_cell Target Cell cluster_nucleus Nucleus Testosterone Testosterone Five_Alpha_Reductase 5α-Reductase Testosterone->Five_Alpha_Reductase AR Androgen Receptor (AR) Testosterone->AR Binds DHT DHT Five_Alpha_Reductase->DHT DHT->AR Binds (Higher Affinity) AR_HSP_Complex AR-HSP Complex AR->AR_HSP_Complex Activated_AR_Complex Activated AR Complex AR->Activated_AR_Complex Activation HSP Heat Shock Proteins HSP->AR_HSP_Complex AR_HSP_Complex->AR Dissociates ARE Androgen Response Element (ARE) Activated_AR_Complex->ARE Translocates & Binds Gene_Transcription Gene Transcription ARE->Gene_Transcription Modulates

Androgen Receptor Signaling Pathway.

2.2. Aromatization to Estradiol

Testosterone can also be converted to estradiol by the enzyme aromatase, which is present in various tissues including adipose tissue, brain, and bone.[5][9] Estradiol has its own distinct physiological effects, which contribute to the overall endocrine profile of testosterone administration.

Effects on the Hypothalamic-Pituitary-Gonadal (HPG) Axis

Exogenous administration of this compound, like other testosterone preparations, exerts a negative feedback effect on the hypothalamic-pituitary-gonadal (HPG) axis.[10] This leads to the suppression of endogenous testosterone production.

The hypothalamus releases gonadotropin-releasing hormone (GnRH) in a pulsatile manner, which stimulates the anterior pituitary to secrete luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[10][11] LH, in turn, stimulates the Leydig cells in the testes to produce testosterone, while FSH is crucial for spermatogenesis.[10][12]

Elevated levels of exogenous testosterone inhibit the release of GnRH from the hypothalamus and LH and FSH from the pituitary, leading to a reduction in endogenous testosterone synthesis and potentially impairing sperm production.[13][14][15]

HPG_Axis_Negative_Feedback Hypothalamus Hypothalamus Pituitary Anterior Pituitary Hypothalamus->Pituitary + GnRH Testes Testes (Leydig Cells) Pituitary->Testes + LH + FSH Endogenous_Testosterone Endogenous Testosterone Testes->Endogenous_Testosterone Produces Testosterone_Nicotinate Exogenous This compound Testosterone_Nicotinate->Hypothalamus - (Negative Feedback) Testosterone_Nicotinate->Pituitary - (Negative Feedback) Endogenous_Testosterone->Hypothalamus - (Negative Feedback) Endogenous_Testosterone->Pituitary - (Negative Feedback) GnRH GnRH LH LH FSH FSH

HPG Axis Negative Feedback Loop.

Quantitative Data on Endocrine Effects

The following tables summarize quantitative data from studies on various testosterone esters. While not specific to this compound, they provide a strong indication of the expected endocrine changes following its administration.

Table 1: Effects of Testosterone Enanthate on Serum Hormone Levels in Healthy Men

DoseTime PointChange in TestosteroneChange in LHChange in FSH
125 mgDay 4+91.06%-65%-45%
125 mgDay 14No significant increase-35%-38%
250 mgDay 4+112%-77%-71%
250 mgDay 14No significant increase-78%-83%
500 mgDay 4+360%-73%-63%
500 mgDay 14+39%-92%-94%
Data adapted from a study on single intramuscular doses of testosterone enanthate in healthy male volunteers.[16]

Table 2: Effects of Testosterone Administration on Gonadotropin Levels in Men with Hypogonadotropic Hypogonadism

TreatmentMean Serum LH (µg/L)Mean Serum FSH (µg/L)
GnRH alone37 ± 2128 ± 28
GnRH + Testosterone Enanthate18 ± 239 ± 6
Data from a study where men were treated with GnRH followed by GnRH plus a supraphysiological dosage of testosterone enanthate.[13]

Table 3: Effects of Nicotine (B1678760) on Reproductive Hormones in Male Rats

Treatment GroupTestosteroneLuteinizing Hormone (LH)Follicle-Stimulating Hormone (FSH)
Low Dose NicotineSignificantly decreasedNo significant changeNo significant change
High Dose NicotineSignificantly decreasedSignificantly increasedSignificantly decreased
Data from a study on the effects of nicotine administration in male albino rats.[12] The nicotinic component of this compound may have its own distinct effects, although the impact of the esterified form on nicotinic receptors is not well-documented.

Experimental Protocols

5.1. Study Design for Pharmacokinetic and Pharmacodynamic Assessment

A typical study to evaluate the endocrine effects of this compound would involve a randomized, controlled trial.

  • Participants: Healthy male volunteers or men with diagnosed hypogonadism.

  • Intervention: Administration of this compound at varying doses and/or frequencies.

  • Control: Placebo or a standard testosterone ester (e.g., testosterone enanthate).

  • Blood Sampling: Serial blood samples would be collected at baseline and at multiple time points post-administration to determine the pharmacokinetic profile (Cmax, Tmax, AUC, half-life) and to measure hormone levels.

  • Hormone Assays: Serum concentrations of total testosterone, free testosterone, LH, FSH, DHT, and estradiol would be measured.

Experimental_Workflow Screening Participant Screening (Healthy Males or Hypogonadal Patients) Randomization Randomization Screening->Randomization Treatment_Group Treatment Group (this compound) Randomization->Treatment_Group Control_Group Control Group (Placebo or Standard Ester) Randomization->Control_Group Dosing Dosing Regimen Treatment_Group->Dosing Control_Group->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Hormone_Assays Hormone Assays (LC-MS/MS, Immunoassay) Blood_Sampling->Hormone_Assays Data_Analysis Pharmacokinetic & Pharmacodynamic Data Analysis Hormone_Assays->Data_Analysis Results Results & Interpretation Data_Analysis->Results

Experimental Workflow Diagram.

5.2. Hormone Measurement Techniques

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for accurately measuring steroid hormones like testosterone, DHT, and estradiol. It offers high specificity and sensitivity.

  • Immunoassays: Enzyme-linked immunosorbent assays (ELISA) and radioimmunoassays (RIA) are commonly used for measuring peptide hormones such as LH and FSH. While more accessible, they can be subject to cross-reactivity.

5.3. Assessment of HPG Axis Function

  • GnRH Stimulation Test: This test can be used to assess the pituitary's responsiveness. A baseline blood sample is taken, followed by an injection of GnRH. Subsequent blood samples are drawn to measure the LH and FSH response. Exogenous testosterone administration is expected to blunt this response.[13]

Potential Influence of the Nicotinate Ester

The nicotinate (nicotinic acid or niacin) ester would primarily influence the pharmacokinetics of testosterone. Esterification increases the lipophilicity of testosterone, slowing its release from an oil-based depot after intramuscular injection.[17] The rate of hydrolysis of the ester bond determines the rate at which active testosterone becomes available. The duration of action of this compound was reported to be between that of testosterone propionate (B1217596) (short-acting) and testosterone enanthate (long-acting).[1]

Furthermore, nicotinic acid itself has physiological effects, including vasodilation and effects on lipid metabolism. While it is unclear if the nicotinate released from the ester would reach pharmacologically active concentrations, this is a consideration for the overall profile of the drug. Some studies have investigated the effects of nicotinic cholinergic agonists on androgen biosynthesis, with some evidence suggesting an inhibitory effect on testosterone production in cultured testicular cells.[18] However, the relevance of these findings to the administration of an esterified testosterone compound is uncertain.

Conclusion

The administration of this compound is expected to produce the well-characterized endocrine effects of testosterone. These include activation of the androgen receptor, suppression of the HPG axis leading to decreased endogenous testosterone production and spermatogenesis, and conversion to active metabolites DHT and estradiol. The nicotinate ester would modulate the pharmacokinetic profile, providing a duration of action intermediate to that of shorter and longer-acting testosterone esters. A thorough understanding of these endocrine effects is critical for the development and clinical application of any new testosterone formulation.

References

An In-depth Technical Guide on the Effects of Testosterone Nicotinate on Steroidogenesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct research on the effects of testosterone (B1683101) nicotinate (B505614) on steroidogenesis is limited. This document synthesizes findings on the individual components, testosterone and nicotinic acid (and its analogues), to extrapolate potential mechanisms and effects.

Introduction

Testosterone nicotinate, an esterified compound of testosterone and nicotinic acid, is classified as an androgen and anabolic steroid.[1] Understanding its impact on the intricate process of steroidogenesis is crucial for its therapeutic application and for anticipating potential side effects. Steroidogenesis, the biosynthesis of steroid hormones from cholesterol, is a tightly regulated pathway involving a series of enzymatic reactions predominantly occurring in the Leydig cells of the testes.[2][3] This guide provides a detailed overview of the potential effects of this compound on this pathway, drawing from studies on nicotinic agonists and the known feedback mechanisms of testosterone.

The primary regulatory signal for testosterone production is Luteinizing Hormone (LH), which stimulates a cascade of events beginning with the transport of cholesterol into the mitochondria, the rate-limiting step in steroidogenesis.[4][5][6] Key enzymes involved in the subsequent conversion of cholesterol to testosterone include the Steroidogenic Acute Regulatory (StAR) protein, Cytochrome P450 side-chain cleavage (CYP11A1), 3β-hydroxysteroid dehydrogenase (3β-HSD), Cytochrome P450 17α-hydroxylase/17,20-lyase (CYP17A1), and 17β-hydroxysteroid dehydrogenase (17β-HSD).[2][7]

Potential Mechanism of Action of the Nicotinate Moiety on Steroidogenesis

Research on nicotinic cholinergic agonists, such as nicotine (B1678760) and lobeline, provides insights into how the nicotinate component of this compound might influence steroidogenesis. Studies have demonstrated an inhibitory effect of these agonists on androgen biosynthesis in testicular cells.[8][9]

Inhibition of Key Steroidogenic Enzymes

The primary mechanism of inhibition by nicotinic agonists appears to be the selective targeting of 17α-hydroxylase (a CYP17A1 activity).[8] Treatment of testicular cells with nicotinic agonists led to a dose-dependent inhibition of hCG-stimulated androgen biosynthesis.[8] This was accompanied by a significant decrease in the accumulation of 17α-hydroxypregnenolone, 17α-hydroxyprogesterone, dehydroepiandrosterone (B1670201) (DHEA), and androstenedione, while the levels of pregnenolone (B344588) and progesterone (B1679170) remained unchanged.[8] This pattern strongly suggests a blockage at the 17α-hydroxylase step.

Furthermore, studies with nicotine and its metabolite cotinine (B1669453) showed a dose-dependent inhibition of LH-stimulated testosterone production in mouse Leydig cells.[9] This inhibition was observed to be distal to the formation of cyclic AMP (cAMP), indicating that the interference occurs downstream of the initial LH receptor signaling.[9]

Role of Calcium

The inhibitory effect of nicotine and cotinine on steroidogenesis is also dependent on calcium.[9] In calcium-free media, the inhibitory effects of these compounds were not significant.[9] Conversely, a calcium ionophore enhanced the inhibitory effects, while a calcium channel blocker, verapamil, reversed the inhibition.[9] This suggests that the nicotinic component may alter intracellular calcium concentrations or interfere with calcium-dependent steps in the steroidogenic pathway.

Feedback Inhibition by the Testosterone Moiety

The testosterone component of this compound is expected to exert a negative feedback effect on the hypothalamic-pituitary-gonadal (HPG) axis.[4][10] Administration of exogenous testosterone suppresses the secretion of LH from the pituitary gland.[5] This reduction in LH levels leads to decreased stimulation of the Leydig cells, resulting in the downregulation of the entire steroidogenic pathway. This includes reduced expression and activity of key proteins like StAR and the various cytochrome P450 enzymes involved in testosterone synthesis.[11][12]

Quantitative Data on the Effects of Nicotinic Agonists on Steroidogenesis

The following tables summarize the quantitative findings from studies on the effects of nicotinic agonists on androgen production.

Table 1: Inhibitory Concentrations (IC50) of Nicotinic Agonists on hCG-stimulated Androgen Biosynthesis in Rat Testicular Cells [8]

Nicotinic AgonistIC50 (M)
Lobeline3 x 10⁻⁵
Nicotine1.7 x 10⁻⁴
Dimethylphenylpiperazinium (B86806) iodide> 10⁻³

Table 2: Percentage Inhibition of hCG-stimulated Testosterone Production by Lobeline in Rat Testicular Cells [8]

Treatment% Inhibition of Testosterone Production
Lobeline (10⁻⁴ M)50-75%
Lobeline with Cholera Toxin65%
Lobeline with Forskolin50%
Lobeline with (Bu)₂cAMP70%

Table 3: Effect of Lobeline on the Accumulation of Steroid Intermediates in hCG-stimulated Rat Testicular Cells [8]

Steroid Intermediate% Decrease in Accumulation
17α-hydroxypregnenolone75%
17α-hydroxyprogesterone85%
Dehydroepiandrosterone (DHEA)50%
Androstenedione61%
PregnenoloneNo change
ProgesteroneNo change

Table 4: Inhibition of LH-stimulated Testosterone Production by Nicotine and Cotinine in Mouse Leydig Cells [9]

Compound (Concentration Range)% Inhibition of Testosterone Production
Nicotine (10⁻⁷ - 10⁻⁵ M)50-70% (Dose-dependent)
Cotinine (10⁻⁷ - 10⁻⁵ M)50-70% (Dose-dependent)

Experimental Protocols

In Vitro Studies with Rat Testicular Cells[8]
  • Cell Culture: Primary cultures of testicular cells were established from adult hypophysectomized rats and maintained in a serum-free medium.

  • Treatment: On day 8 of culture, cells were treated with human chorionic gonadotropin (hCG) to stimulate steroidogenesis, alone or in combination with various concentrations of nicotinic cholinergic agonists (lobeline, nicotine, dimethylphenylpiperazinium iodide).

  • Incubation: Cells were incubated for 2 days following treatment.

  • Analysis: Media were collected for the measurement of steroid hormones (testosterone and various intermediates) and cAMP levels using appropriate immunoassays.

In Vitro Studies with Mouse Leydig Cells[9]
  • Cell Isolation: Leydig cells were isolated from adult Swiss-Webster mice using a linear density gradient.

  • Incubation: Isolated Leydig cells were incubated for 3 hours at 37°C in a minimum essential medium (MEM) with 95% O₂ and 5% CO₂.

  • Treatment: Cells were stimulated with LH (10 ng) in the presence or absence of varying concentrations of nicotine or cotinine (10⁻⁷ to 10⁻⁵ M). Experiments were also conducted in the presence of 8-bromo-cAMP, a calcium ionophore, and a calcium channel blocker (verapamil), as well as in calcium-free medium.

  • Analysis: Testosterone production was measured in the incubation medium.

Visualizations of Signaling Pathways and Experimental Workflows

steroidogenesis_pathway cluster_mitochondrion Mitochondrion cluster_ser Smooth Endoplasmic Reticulum cholesterol Cholesterol pregnenolone Pregnenolone cholesterol->pregnenolone StAR, CYP11A1 progesterone Progesterone pregnenolone->progesterone 3β-HSD hydroxyprogesterone 17α-Hydroxyprogesterone progesterone->hydroxyprogesterone CYP17A1 (17α-hydroxylase) androstenedione Androstenedione hydroxyprogesterone->androstenedione CYP17A1 (17,20-lyase) testosterone Testosterone androstenedione->testosterone 17β-HSD nicotinic_inhibition_pathway LH LH LHR LH Receptor LH->LHR AC Adenylyl Cyclase LHR->AC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA StAR StAR Activation PKA->StAR Cholesterol_Transport Cholesterol Transport StAR->Cholesterol_Transport Steroidogenesis Steroidogenesis Cholesterol_Transport->Steroidogenesis Testosterone Testosterone Steroidogenesis->Testosterone Multiple Steps CYP17A1 CYP17A1 (17α-hydroxylase) Nicotinic_Agonist Nicotinic Agonist (e.g., Nicotinate moiety) Nicotinic_Agonist->CYP17A1 Inhibition experimental_workflow start Isolate Leydig Cells or Culture Testicular Cells treatment Treat with LH/hCG +/- Nicotinic Agonist start->treatment incubation Incubate for a Defined Period treatment->incubation sample_collection Collect Culture Medium incubation->sample_collection analysis Measure Steroid Levels (e.g., Testosterone) via Immunoassay sample_collection->analysis end Data Analysis analysis->end

References

In-Silico Modeling of Testosterone Nicotinate Receptor Binding: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Testosterone (B1683101) nicotinate (B505614), an ester of the primary androgen testosterone, necessitates a comprehensive understanding of its interaction with the androgen receptor (AR) for potential therapeutic applications. This technical guide provides a detailed framework for the in-silico modeling of testosterone nicotinate's binding to the androgen receptor. We delineate a multi-step computational workflow, including homology modeling of the AR, molecular docking of this compound and its active metabolite testosterone, and molecular dynamics simulations to assess the stability and dynamics of the ligand-receptor complexes. Detailed hypothetical protocols for these core experiments are provided, alongside templates for the presentation of quantitative data. This document serves as a methodological whitepaper for researchers embarking on the computational analysis of testosterone esters and their interactions with nuclear receptors.

Introduction

Testosterone and its esters are fundamental to androgenic signaling, exerting their effects primarily through binding to the androgen receptor (AR), a ligand-activated transcription factor.[1] this compound is an anabolic steroid medication that is an ester of nicotinic acid and testosterone.[2] Upon administration, testosterone esters are metabolized, releasing testosterone to interact with target receptors.[3][4] The effects of testosterone are mediated by its activation of the androgen receptor, either directly or after conversion to dihydrotestosterone (B1667394) (DHT).[3] The AR itself is a key therapeutic target in conditions like prostate cancer.[5]

In-silico modeling offers a powerful, resource-efficient approach to investigate the molecular interactions between ligands and their receptors. Techniques such as molecular docking and molecular dynamics (MD) simulations can provide deep insights into binding affinities, conformational changes, and the stability of ligand-receptor complexes at an atomic level.[5][6] This guide outlines a comprehensive computational protocol to model and analyze the binding of this compound to the human androgen receptor.

Proposed In-Silico Modeling Workflow

The proposed workflow for modeling the interaction between this compound and the androgen receptor is a sequential process. It begins with the preparation of both the ligand and receptor structures, proceeds to predict their binding mode, and concludes with an analysis of the dynamic behavior of the resulting complex.

G Computational Modeling Workflow A 1. Ligand Preparation (Testosterone & this compound) C 3. Molecular Docking (e.g., AutoDock Vina, Glide) A->C B 2. Receptor Preparation (Androgen Receptor LBD) B->C D 4. Analysis of Docking Results (Binding Poses & Scores) C->D E 5. Molecular Dynamics Simulation (e.g., GROMACS, Desmond) D->E F 6. Trajectory Analysis (RMSD, RMSF, Rg, Interactions) E->F G 7. Binding Free Energy Calculation (MM/GBSA or MM/PBSA) F->G G Canonical Androgen Receptor Signaling cluster_0 Cytoplasm cluster_1 Nucleus T Testosterone AR_HSP AR-HSP Complex T->AR_HSP Binding AR_T AR-Testosterone Complex AR_HSP->AR_T Conformational Change HSP HSP AR_T->HSP Dissociation AR_dimer AR Homodimer AR_T->AR_dimer Nuclear Translocation & Dimerization ARE Androgen Response Element (DNA) AR_dimer->ARE Binds to Transcription Gene Transcription ARE->Transcription G Hierarchy of In-Silico Methods VS Virtual Screening (Broad Search - Optional) Docking Molecular Docking (Pose & Affinity Prediction) VS->Docking Selects top candidates MD Molecular Dynamics (Stability & Dynamic Analysis) Docking->MD Provides initial complex structure BFE Binding Free Energy (Refined Energy Calculation) MD->BFE Generates conformational ensemble

References

Methodological & Application

Application Notes and Protocols: Synthesis of Testosterone Nicotinate for Laboratory Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the laboratory synthesis of testosterone (B1683101) nicotinate (B505614), an ester of the natural androgen testosterone and nicotinic acid. The synthesis involves the esterification of testosterone with nicotinoyl chloride in the presence of a base. This protocol is intended for research and development purposes. Included are detailed experimental procedures, characterization data, and diagrams of relevant biological signaling pathways.

Introduction

Testosterone is the primary male sex hormone and an anabolic steroid. Esterification of testosterone at the 17β-hydroxyl group is a common strategy to increase its duration of action. Testosterone nicotinate is an ester that combines the hormonal effects of testosterone with the properties of nicotinic acid (niacin, Vitamin B3). This document outlines a laboratory-scale synthesis protocol adapted from established methods for testosterone ester synthesis.

Chemical and Physical Data

A summary of the key chemical and physical properties of the reactants and the final product is provided in Table 1.

Table 1: Chemical and Physical Properties

CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)Appearance
TestosteroneC₁₉H₂₈O₂288.42155[1]White crystalline powder
Nicotinic AcidC₆H₅NO₂123.11237White crystalline powder
Nicotinoyl Chloride HydrochlorideC₆H₄ClNO·HCl178.02155-157White to off-white solid
Pyridine (B92270)C₅H₅N79.10-42Colorless liquid
DichloromethaneCH₂Cl₂84.93-96.7Colorless liquid
This compound C₂₅H₃₁NO₃ [2]393.527 [2]187-188 White crystalline solid

Experimental Protocol: Synthesis of this compound

This protocol is based on the esterification of testosterone with nicotinoyl chloride hydrochloride in the presence of pyridine.

Materials and Equipment
  • Testosterone (1.00 g, 3.5 mmol)

  • Nicotinoyl chloride hydrochloride (720 mg, 4 mmol)

  • Pyridine (320 mg, 4 mmol)

  • Dichloromethane (anhydrous)

  • Acetone (B3395972)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter paper

  • Vacuum oven

Synthesis Procedure
  • Reaction Setup: In a clean, dry round-bottom flask, suspend nicotinoyl chloride hydrochloride (720 mg, 4 mmol) in 10 ml of anhydrous dichloromethane.

  • Addition of Base: To the suspension, add pyridine (320 mg, 4 mmol) and stir the mixture at room temperature.

  • Addition of Testosterone: Prepare a solution of testosterone (1.00 g, 3.5 mmol) in dichloromethane. Add this solution to the reaction mixture.

  • Reaction: Stir the resulting mixture at room temperature for 12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, dilute the mixture with additional dichloromethane. Wash the organic layer with saturated sodium bicarbonate solution, followed by water. Dry the organic layer over anhydrous magnesium sulfate.

  • Isolation of Crude Product: Filter the drying agent and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude solid this compound. A yield of approximately 85% for the crude product can be expected.

  • Purification: Recrystallize the crude solid from acetone to obtain pure this compound.

  • Drying: Dry the purified crystals in a vacuum oven at room temperature.

Characterization Data

The synthesized this compound should be characterized to confirm its identity and purity.

Table 2: Characterization Data for this compound

AnalysisResult
Yield (crude) ~85%
Melting Point 187-188 °C (from acetone)
¹H NMR (CDCl₃, predicted) δ (ppm): ~9.2 (s, 1H, nicotinoyl H2), ~8.7 (d, 1H, nicotinoyl H6), ~8.3 (d, 1H, nicotinoyl H4), ~7.4 (dd, 1H, nicotinoyl H5), 5.74 (s, 1H, C4-H), 4.8-4.9 (t, 1H, C17-H), 0.8-2.5 (m, steroid backbone), ~1.2 (s, 3H, C19-CH₃), ~0.9 (s, 3H, C18-CH₃).
¹³C NMR (CDCl₃, predicted) δ (ppm): ~200 (C3), ~171 (C=O, ester), ~165 (nicotinoyl C7), ~153 (nicotinoyl C2), ~151 (nicotinoyl C6), ~137 (nicotinoyl C4), ~125 (C5), ~124 (C4), ~123 (nicotinoyl C5), ~82 (C17), and other signals for the steroid backbone.
Mass Spectrometry (ESI-MS) m/z: 394.23 [M+H]⁺

Note: Predicted NMR data is based on known chemical shifts of testosterone and nicotinic acid moieties. Experimental verification is recommended.

Biological Signaling Pathways

Testosterone Signaling Pathway

Testosterone exerts its effects through both classical (genomic) and non-classical (non-genomic) signaling pathways.

testosterone_signaling cluster_classical Classical (Genomic) Pathway cluster_non_classical Non-Classical (Non-Genomic) Pathway T_cyto Testosterone AR_cyto Androgen Receptor (AR) T_cyto->AR_cyto Binds T_AR_complex T-AR Complex AR_cyto->T_AR_complex HSP Heat Shock Proteins HSP->AR_cyto T_AR_nucleus T-AR Complex T_AR_complex->T_AR_nucleus Translocation ARE Androgen Response Element (ARE) T_AR_nucleus->ARE Binds Gene_Transcription Gene Transcription ARE->Gene_Transcription Regulates T_mem Testosterone AR_mem Membrane AR T_mem->AR_mem Binds G_protein G-protein AR_mem->G_protein Activates PLC PLC G_protein->PLC Activates IP3_DAG IP3 / DAG PLC->IP3_DAG Generates Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC Activates Kinase_Cascade Kinase Cascade (e.g., MAPK) Ca_PKC->Kinase_Cascade Initiates Cellular_Response Rapid Cellular Response Kinase_Cascade->Cellular_Response

Caption: Testosterone signaling pathways.

Nicotinic Acid Signaling Pathway

Nicotinic acid primarily signals through the G-protein coupled receptor, GPR109A (HM74A).

nicotinic_acid_signaling cluster_gpr109a Nicotinic Acid Signaling NA Nicotinic Acid GPR109A GPR109A Receptor NA->GPR109A Binds Gi Gi protein GPR109A->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA Adipocyte_effects ↓ Lipolysis in Adipocytes PKA->Adipocyte_effects

Caption: Nicotinic acid signaling pathway.

Experimental Workflow

The overall experimental workflow for the synthesis and characterization of this compound is summarized below.

synthesis_workflow start Start reagents Prepare Reactants: Testosterone, Nicotinoyl Chloride HCl, Pyridine, Dichloromethane start->reagents reaction Esterification Reaction (12h, Room Temperature) reagents->reaction workup Aqueous Work-up (NaHCO₃, H₂O washes) reaction->workup isolation Isolation of Crude Product (Rotary Evaporation) workup->isolation purification Purification (Recrystallization from Acetone) isolation->purification drying Drying (Vacuum Oven) purification->drying characterization Characterization: - Melting Point - NMR (¹H, ¹³C) - Mass Spectrometry drying->characterization end End Product: Pure this compound characterization->end

Caption: Synthesis workflow.

Conclusion

The protocol described provides a reliable method for the synthesis of this compound in a laboratory setting. The expected yield and purity are suitable for research purposes. The provided characterization data and signaling pathway diagrams offer a comprehensive overview for researchers working with this compound. It is essential to follow standard laboratory safety procedures when handling all chemicals.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Testosterone Nicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of testosterone (B1683101) nicotinate (B505614). Testosterone nicotinate is an androgen and anabolic steroid, an ester of testosterone.[1] This document provides a comprehensive protocol for chromatographic conditions, sample preparation, and data analysis. The described method is intended as a starting point for further validation and implementation in research and quality control environments.

Introduction

Testosterone and its esters are crucial in pharmaceutical development and clinical analysis. Accurate and reliable analytical methods are essential for determining the purity, stability, and concentration of these active pharmaceutical ingredients (APIs). High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of closely related steroid compounds. This application note outlines a reversed-phase HPLC (RP-HPLC) method developed for the analysis of this compound, leveraging established methodologies for similar testosterone esters.[2][3][4][5]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is fundamental for developing an appropriate analytical method.

PropertyValueReference
Molecular FormulaC₂₅H₃₁NO₃[6]
Molecular Weight393.52 g/mol [6]
IUPAC Name(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl nicotinate[1]
SolubilitySoluble in organic solvents like methanol (B129727) and acetonitrile.Inferred from testosterone solubility[7]
UV Maximum (in Ethanol)~240 nmBased on testosterone's absorbance[8]

Table 1: Physicochemical Properties of this compound

HPLC Method and Chromatographic Conditions

The proposed HPLC method is based on isocratic elution using a C18 column, which is a common stationary phase for the separation of steroid compounds.[9] The chromatographic conditions are detailed in Table 2.

ParameterCondition
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase Acetonitrile:Water (70:30, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 35 °C
Detection Wavelength 240 nm
Run Time 10 minutes

Table 2: Optimized HPLC Chromatographic Conditions

Experimental Protocols

Preparation of Standard Solutions
  • Primary Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with the mobile phase to obtain concentrations ranging from 10 µg/mL to 100 µg/mL. These solutions are used to establish the calibration curve.

Sample Preparation

The appropriate sample preparation technique will depend on the sample matrix. General procedures for common sample types are provided below.

  • Bulk Drug Substance:

    • Accurately weigh a quantity of the bulk drug powder equivalent to 10 mg of this compound.

    • Transfer to a 100 mL volumetric flask.

    • Add approximately 70 mL of mobile phase and sonicate for 15 minutes to dissolve.

    • Allow the solution to cool to room temperature and dilute to volume with the mobile phase.

    • Filter the solution through a 0.45 µm syringe filter before injection.[10]

  • Oil-Based Injectable Formulations:

    • Accurately transfer a volume of the oily solution equivalent to 10 mg of this compound into a 50 mL centrifuge tube.

    • Add 20 mL of hexane (B92381) and vortex for 1 minute.

    • Add 20 mL of a methanol:water (80:20) solution and vortex for 2 minutes for liquid-liquid extraction.

    • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

    • Carefully transfer the lower (methanolic) layer to a clean flask.

    • Repeat the extraction of the hexane layer with another 10 mL of the methanol:water solution.

    • Combine the methanolic extracts and evaporate to dryness under a stream of nitrogen at 40 °C.

    • Reconstitute the residue in 10 mL of the mobile phase.

    • Filter the solution through a 0.45 µm syringe filter prior to HPLC analysis.[3][5]

Method Validation Parameters (Illustrative)

For implementation in a regulated environment, the method should be validated according to ICH guidelines.[4][11] An illustrative summary of typical validation parameters and acceptance criteria is provided in Table 3.

ParameterTypical ResultsAcceptance Criteria
Linearity (R²) > 0.999R² ≥ 0.995
Accuracy (% Recovery) 98.0 - 102.0%98.0 - 102.0%
Precision (% RSD) < 2.0%≤ 2.0%
Limit of Detection (LOD) ~0.1 µg/mLTo be determined
Limit of Quantification (LOQ) ~0.3 µg/mLTo be determined
Specificity No interference from blank or placeboPeak purity > 99%

Table 3: Illustrative Method Validation Summary

Diagrams

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard Reference Standard Weighing Standard_Dissolve Dissolution in Mobile Phase Standard->Standard_Dissolve Sample Sample Weighing/Measurement Sample_Extract Extraction (if required) Sample->Sample_Extract Standard_Dilute Serial Dilution Standard_Dissolve->Standard_Dilute Sample_Dilute Dilution to Final Concentration Sample_Extract->Sample_Dilute Standard_Filter Filtration (0.45 µm) Standard_Dilute->Standard_Filter Sample_Filter Filtration (0.45 µm) Sample_Dilute->Sample_Filter HPLC_System HPLC System Standard_Filter->HPLC_System Sample_Filter->HPLC_System Injection Injection (20 µL) HPLC_System->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection (240 nm) Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Peak_Integration Peak Integration Chromatogram->Peak_Integration Calibration_Curve Generate Calibration Curve Peak_Integration->Calibration_Curve Standards Quantification Quantify Analyte Peak_Integration->Quantification Samples Calibration_Curve->Quantification

Caption: Experimental workflow for HPLC analysis of this compound.

logical_relationship cluster_dev Development Phase cluster_val Validation Phase Method_Development Method Development Column_Selection Column Selection (C18) Method_Development->Column_Selection Mobile_Phase_Opt Mobile Phase Optimization Method_Development->Mobile_Phase_Opt Detection_Wavelength Wavelength Selection (~240 nm) Method_Development->Detection_Wavelength Method_Validation Method Validation Specificity Specificity Method_Validation->Specificity Linearity Linearity & Range Method_Validation->Linearity Accuracy Accuracy Method_Validation->Accuracy Precision Precision (Repeatability & Intermediate) Method_Validation->Precision LOD_LOQ LOD & LOQ Method_Validation->LOD_LOQ Robustness Robustness Method_Validation->Robustness Routine_Analysis Routine Analysis Column_Selection->Method_Validation Mobile_Phase_Opt->Method_Validation Detection_Wavelength->Method_Validation Specificity->Routine_Analysis Linearity->Routine_Analysis Accuracy->Routine_Analysis Precision->Routine_Analysis LOD_LOQ->Routine_Analysis Robustness->Routine_Analysis

Caption: Logical relationship of HPLC method development and validation.

References

Application Note: Analysis of Testosterone Nicotinate by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a comprehensive methodology for the qualitative and quantitative analysis of testosterone (B1683101) nicotinate (B505614) in pharmaceutical formulations using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol outlines procedures for sample preparation, derivatization, and GC-MS analysis. This method is intended for researchers, scientists, and professionals in drug development and quality control.

Introduction

Testosterone nicotinate is an ester of testosterone, combining the anabolic effects of testosterone with the vasodilatory properties of nicotinic acid. Accurate and reliable analytical methods are crucial for the quality control of pharmaceutical products containing this active ingredient. Gas chromatography coupled with mass spectrometry (GC-MS) offers high sensitivity and selectivity for the analysis of steroids.[1] A derivatization step is typically required for GC-MS analysis of steroids to enhance their volatility and thermal stability.[2][3][4][5] This document provides a detailed protocol for the detection and quantification of this compound, adapted from established methods for testosterone and other anabolic androgenic steroids (AAS).[6][7][8]

Experimental Protocol

Sample Preparation

The following protocol describes the extraction of this compound from a solid dosage form (e.g., tablet).

Reagents and Materials:

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Deionized water

  • 0.45 µm syringe filters

  • Vortex mixer

  • Centrifuge

  • Analytical balance

Procedure:

  • Weigh and finely powder a representative number of tablets to obtain a homogenous sample.

  • Accurately weigh a portion of the powdered sample equivalent to a single dose and transfer it to a 50 mL volumetric flask.

  • Add approximately 40 mL of methanol to the flask.

  • Sonicate the flask for 20 minutes to ensure complete dissolution of the active ingredient.[6]

  • Allow the solution to cool to room temperature and then dilute to the mark with methanol.

  • Mix the solution thoroughly.

  • Centrifuge an aliquot of the solution at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter into a clean vial for further analysis.[6]

Derivatization

To improve the volatility and thermal stability of this compound for GC-MS analysis, a silylation reaction is performed.[2][4]

Reagents and Materials:

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (B92270)

  • Heating block or oven

  • Autosampler vials with inserts

Procedure:

  • Transfer 100 µL of the filtered sample extract into an autosampler vial.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 60°C.

  • Add 100 µL of pyridine to the dried residue.

  • Add 100 µL of MSTFA with 1% TMCS to the vial.[8][9]

  • Cap the vial tightly and heat at 70°C for 30 minutes to facilitate the derivatization reaction.[6]

  • Cool the vial to room temperature before placing it in the GC-MS autosampler.

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis sample Tablet Sample powder Powdering sample->powder dissolve Dissolution in Methanol powder->dissolve sonicate Sonication (20 min) dissolve->sonicate centrifuge Centrifugation (4000 rpm, 10 min) sonicate->centrifuge filter Filtration (0.45 µm) centrifuge->filter evaporate Evaporation to Dryness filter->evaporate add_reagents Addition of Pyridine & MSTFA evaporate->add_reagents heat Heating (70°C, 30 min) add_reagents->heat gcms GC-MS Injection heat->gcms data Data Acquisition & Analysis gcms->data

Caption: Workflow for the GC-MS analysis of this compound.

GC-MS Parameters

The following are representative GC-MS parameters. Optimization may be required based on the specific instrument and column used.

GC Parameter Setting
Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Injector Temperature 280°C
Injection Volume 1 µL
Injection Mode Splitless
Carrier Gas Helium
Flow Rate 1.0 mL/min
Oven Program Initial temperature 150°C, hold for 1 min, ramp to 250°C at 20°C/min, then ramp to 300°C at 10°C/min, hold for 5 min.[7]
Transfer Line Temp. 280°C
MS Parameter Setting
Ion Source Temp. 230°C
Quadrupole Temp. 150°C
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
Acquisition Mode Full Scan (m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.[7]
Monitored Ions (SIM) To be determined based on the mass spectrum of the derivatized this compound standard.

Quantitative Data Summary

The following table presents representative validation parameters for a similar GC-MS method for anabolic steroids, which can be used as a benchmark for the analysis of this compound.[8][9][10][11]

Parameter Expected Performance
Linearity (R²) > 0.99
Limit of Detection (LOD) 1 - 10 ng/mL
Limit of Quantification (LOQ) 5 - 30 ng/mL
Precision (RSD%) < 15%
Accuracy (Recovery %) 85 - 115%

Data Analysis and Interpretation

Qualitative identification of this compound is achieved by comparing the retention time and the mass spectrum of the peak in the sample chromatogram with that of a certified reference standard. For quantitative analysis, a calibration curve is constructed by plotting the peak area of the target ion(s) against the concentration of the derivatized this compound standards. The concentration of this compound in the sample is then determined from this calibration curve.

Logical Relationship of Analysis Steps

logical_relationship cluster_preparation Preparation cluster_measurement Measurement cluster_analysis Analysis Sample Sample Acquisition Extraction Extraction of Analyte Sample->Extraction Derivatization Chemical Derivatization Extraction->Derivatization Separation Chromatographic Separation (GC) Derivatization->Separation Detection Mass Spectrometric Detection (MS) Separation->Detection Qualitative Qualitative Identification (Retention Time & Mass Spectrum) Detection->Qualitative Quantitative Quantitative Analysis (Calibration Curve) Detection->Quantitative

Caption: Key stages in the GC-MS analysis of this compound.

Conclusion

The GC-MS method described provides a robust and reliable approach for the analysis of this compound in pharmaceutical formulations. The protocol includes detailed steps for sample preparation, derivatization, and instrumental analysis. Proper method validation is essential to ensure the accuracy and precision of the results for a specific matrix. This application note serves as a comprehensive guide for researchers and analysts involved in the quality control of steroid-based pharmaceutical products.

References

Application Notes and Protocols for Determining Testosterone Nicotinate Androgenicity Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Testosterone (B1683101) nicotinate (B505614) is an androgen and anabolic steroid, an ester of testosterone with nicotinic acid. Like other testosterone esters, it is designed to act as a prodrug of testosterone, with the esterification aimed at modifying the parent hormone's pharmacokinetic profile. The androgenicity of testosterone nicotinate, its capacity to bind to and activate the androgen receptor (AR), is a critical parameter for its characterization. This document provides detailed application notes and protocols for assessing the androgenicity of this compound using established cell-based assays. These in vitro methods offer a powerful and ethical alternative to animal testing for screening and characterizing the hormonal activity of compounds.

The primary mechanism of androgen action involves the binding of the ligand to the androgen receptor, a member of the nuclear receptor superfamily. This binding initiates a conformational change in the receptor, leading to its translocation to the nucleus, dimerization, and subsequent binding to androgen response elements (AREs) on the DNA. This interaction modulates the transcription of target genes, ultimately resulting in a physiological androgenic response. The cell-based assays described herein are designed to quantify this activation of the androgen receptor signaling pathway.

Androgen Receptor Signaling Pathway

The canonical androgen receptor signaling pathway is initiated by the passive diffusion of androgens across the cell membrane. In the cytoplasm, androgens like testosterone and its more potent metabolite, 5α-dihydrotestosterone (DHT), bind to the ligand-binding domain (LBD) of the androgen receptor, which is maintained in an inactive state through association with heat shock proteins (HSPs). Ligand binding induces a conformational change, leading to the dissociation of HSPs and the formation of AR homodimers. These dimers then translocate to the nucleus, where they bind to AREs in the promoter and enhancer regions of target genes, recruiting co-regulators to initiate transcription.

Androgen Receptor Signaling Pathway Canonical Androgen Receptor Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Testosterone Testosterone AR_HSP AR-HSP Complex (Inactive) Testosterone->AR_HSP Binds to LBD AR_Ligand Ligand-Bound AR AR_HSP->AR_Ligand HSP Dissociation AR_Dimer AR Homodimer AR_Ligand->AR_Dimer Dimerization AR_Dimer_N AR Homodimer AR_Dimer->AR_Dimer_N Nuclear Translocation ARE Androgen Response Element (ARE) Transcription Gene Transcription ARE->Transcription Recruits Co-regulators mRNA mRNA Transcription->mRNA Protein Androgenic Proteins mRNA->Protein Translation AR_Dimer_N->ARE Binds to DNA

Canonical Androgen Receptor Signaling Pathway

Experimental Protocols

Two primary types of cell-based assays are detailed below for assessing the androgenicity of this compound: a reporter gene assay and a cell proliferation assay.

Androgen Receptor (AR) Reporter Gene Assay using AR-EcoScreen™ Cell Line

This assay quantifies the ability of a test compound to induce transcription mediated by the human androgen receptor. The AR-EcoScreen™ cell line is a stably transfected cell line that contains the human androgen receptor and a reporter gene (luciferase) linked to an androgen-responsive promoter.

AR_Reporter_Assay_Workflow AR Reporter Gene Assay Workflow Cell_Seeding Seed AR-EcoScreen™ cells in 96-well plates Incubation1 Incubate for 24 hours Cell_Seeding->Incubation1 Treatment Treat cells with this compound, positive control (DHT), and vehicle control Incubation1->Treatment Incubation2 Incubate for 20-24 hours Treatment->Incubation2 Cell_Lysis Lyse cells Incubation2->Cell_Lysis Luminescence_Measurement Measure luciferase activity (luminescence) Cell_Lysis->Luminescence_Measurement Data_Analysis Analyze data to determine EC50 and relative androgenic activity Luminescence_Measurement->Data_Analysis

AR Reporter Gene Assay Workflow

Materials:

  • AR-EcoScreen™ cell line

  • DMEM/F12 medium supplemented with 5% dextran-charcoal stripped fetal bovine serum (DCC-FBS), L-glutamine, penicillin, and streptomycin

  • This compound

  • 5α-Dihydrotestosterone (DHT) as a positive control

  • Vehicle control (e.g., DMSO)

  • 96-well cell culture plates (clear bottom, white walls for luminescence)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Culture: Maintain AR-EcoScreen™ cells in DMEM/F12 medium with 5% DCC-FBS in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Trypsinize and resuspend the cells in fresh medium. Seed the cells into 96-well plates at a density of 1 x 10^4 cells per well in 100 µL of medium.

  • Incubation: Incubate the plates for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a serial dilution of this compound and DHT in the assay medium. The final concentration of the vehicle (e.g., DMSO) should be consistent across all wells and typically should not exceed 0.1%.

  • Treatment: After the 24-hour incubation, carefully remove the medium and add 100 µL of the medium containing the various concentrations of the test compound, positive control, or vehicle control to the respective wells.

  • Incubation: Incubate the plates for an additional 20-24 hours.

  • Lysis and Luminescence Measurement:

    • Equilibrate the plate and the luciferase assay reagent to room temperature.

    • Remove the medium from the wells.

    • Add 50 µL of lysis buffer to each well and incubate for 15 minutes with gentle shaking to ensure complete cell lysis.

    • Add 50 µL of luciferase substrate to each well.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Subtract the background luminescence (wells with no cells).

    • Normalize the data to the vehicle control.

    • Plot the normalized luminescence against the log of the compound concentration.

    • Calculate the EC50 value (the concentration at which 50% of the maximal response is observed) for this compound and DHT.

    • The relative androgenic activity can be expressed as a percentage of the maximal response induced by DHT.

Androgen-Dependent Cell Proliferation Assay using LNCaP Cells

This assay measures the proliferative response of an androgen-dependent cell line, LNCaP (human prostate adenocarcinoma cells), to the test compound. An increase in cell proliferation indicates androgenic activity.

Cell_Proliferation_Assay_Workflow Cell Proliferation Assay Workflow Cell_Seeding Seed LNCaP cells in 96-well plates in androgen-depleted medium Incubation1 Incubate for 24 hours Cell_Seeding->Incubation1 Treatment Treat cells with this compound, positive control (DHT), and vehicle control Incubation1->Treatment Incubation2 Incubate for 3-6 days Treatment->Incubation2 Viability_Assay Perform cell viability assay (e.g., MTS, XTT) Incubation2->Viability_Assay Absorbance_Measurement Measure absorbance Viability_Assay->Absorbance_Measurement Data_Analysis Analyze data to determine proliferative effect Absorbance_Measurement->Data_Analysis

Cell Proliferation Assay Workflow

Materials:

  • LNCaP cell line[1][2][3]

  • RPMI-1640 medium supplemented with 10% DCC-FBS, L-glutamine, penicillin, and streptomycin

  • This compound

  • 5α-Dihydrotestosterone (DHT) as a positive control

  • Vehicle control (e.g., DMSO)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTS or XTT)

  • Microplate reader

Procedure:

  • Cell Culture: Maintain LNCaP cells in RPMI-1640 with 10% FBS. For the assay, switch to RPMI-1640 with 10% DCC-FBS for at least 48 hours to deplete endogenous androgens.[1]

  • Cell Seeding: Trypsinize and resuspend the cells in the androgen-depleted medium. Seed the cells into 96-well plates at a density of 3 x 10^3 to 5 x 10^3 cells per well in 100 µL of medium.[4]

  • Incubation: Incubate the plates for 24 hours.

  • Compound Preparation: Prepare a serial dilution of this compound and DHT in the androgen-depleted medium.

  • Treatment: Add 100 µL of the medium containing the test compounds to the respective wells.

  • Incubation: Incubate the plates for 3 to 6 days. The medium can be replaced with fresh medium containing the treatments every 2-3 days if necessary.[4]

  • Cell Viability Assay:

    • Add the cell viability reagent (e.g., 20 µL of MTS reagent) to each well according to the manufacturer's instructions.

    • Incubate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance.

    • Calculate the percentage of cell proliferation relative to the vehicle control.

    • Plot the percentage of proliferation against the log of the compound concentration.

    • Determine the concentration that induces a significant proliferative response.

Data Presentation

The androgenic activity of this compound is expected to be mediated by its hydrolysis to testosterone. Therefore, its in vitro activity will be dependent on the rate of this conversion by cellular esterases. The following table provides a comparative overview of the androgenic activity of testosterone and other esters. The values for this compound are to be determined experimentally using the protocols described above.

CompoundAssay TypeCell LineEndpointEC50 / RBAReference
This compound Reporter Gene AR-EcoScreen™ Luciferase Activity To be determined
This compound Cell Proliferation LNCaP Cell Viability To be determined
TestosteroneReporter GeneRat Seminal Vesicle ARRelative Binding Affinity1.0 (relative to T)[5]
5α-Dihydrotestosterone (DHT)Reporter GeneRat Seminal Vesicle ARRelative Binding Affinity> Testosterone[5]
19-NortestosteroneReporter GeneRat Seminal Vesicle ARRelative Binding Affinity~3x Testosterone (at 37°C)[5]
Methyltrienolone (MT)Reporter GeneRat Skeletal Muscle ARRelative Binding Affinity> 19-Nortestosterone[6]
MethenoloneReporter GeneRat Skeletal Muscle ARRelative Binding Affinity> Testosterone[6]
MesteroloneReporter GeneRat Skeletal Muscle ARRelative Binding Affinity< Testosterone[6]

RBA: Relative Binding Affinity. EC50: Half maximal effective concentration.

Conclusion

The provided application notes and protocols describe robust and validated cell-based methods for determining the androgenicity of this compound. The reporter gene assay offers a direct measure of androgen receptor activation, while the cell proliferation assay provides a functional readout of the downstream cellular response. By comparing the activity of this compound to that of testosterone and other known androgens, researchers can accurately characterize its androgenic potential. These in vitro assays are essential tools in the preclinical development and screening of androgenic compounds.

References

Application Notes & Protocols: Animal Models for Studying the Anabolic Effects of Testosterone Nicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Testosterone (B1683101) and its esters are well-known for their anabolic properties, primarily mediated through the androgen receptor (AR). These effects include the promotion of muscle protein synthesis and subsequent muscle hypertrophy. Testosterone nicotinate (B505614), an ester of testosterone, is investigated for its potential therapeutic applications in conditions associated with muscle wasting, such as sarcopenia and cachexia. This document provides a comprehensive overview of the animal models and experimental protocols used to evaluate the anabolic effects of testosterone nicotinate. While specific data on this compound is limited, the methodologies presented are based on established protocols for testosterone and its various esters, which are directly applicable.

Recommended Animal Models

The most commonly utilized and well-validated animal models for studying the anabolic and androgenic effects of testosterone compounds are rodent models, particularly orchidectomized (castrated) rats and mice.

  • Orchidectomized (ORX) Rat Model: This is considered the gold-standard model. The removal of the testes eliminates endogenous testosterone production, creating a hypersensitive environment to exogenous androgens. This allows for a clear and robust assessment of the anabolic and androgenic activities of administered compounds like this compound.

  • Orchidectomized (ORX) Mouse Model: Similar to the rat model, the ORX mouse model is also widely used. Mice offer advantages such as a shorter experimental timeline and the availability of a wide range of genetic models. However, due to their smaller size, tissue collection and analysis can be more challenging.

  • Aged Rodent Models: To study age-related muscle loss (sarcopenia), aged, intact, or orchidectomized rodents can be used. These models allow for the investigation of this compound's efficacy in a more clinically relevant context.

Experimental Protocols

Orchidectomy and Animal Acclimatization

A sufficient acclimatization period of at least two weeks post-orchidectomy is recommended to allow for the regression of androgen-dependent tissues.

Protocol:

  • Anesthesia: Anesthetize the animals using an appropriate method (e.g., isoflurane (B1672236) inhalation or intraperitoneal injection of a ketamine/xylazine cocktail).

  • Surgical Preparation: Shave and disinfect the scrotal area.

  • Incision: Make a small incision in the scrotum to expose the testes.

  • Ligation and Removal: Ligate the spermatic cord and blood vessels with absorbable sutures and then remove the testes.

  • Closure: Close the incision with sutures or surgical clips.

  • Post-operative Care: Administer analgesics and monitor the animals for signs of infection or distress. Allow the animals to recover for at least 14 days before starting the treatment.

Dosing and Administration of this compound

Protocol:

  • Vehicle Selection: this compound can be dissolved in a suitable vehicle such as corn oil or sesame oil.

  • Dose Preparation: Prepare the desired concentrations of this compound in the selected vehicle.

  • Administration: Administer the compound via subcutaneous or intramuscular injection. The frequency of administration will depend on the pharmacokinetic profile of this compound. A typical starting point for testosterone esters is a daily or twice-weekly administration.

  • Control Groups: Include a vehicle-treated orchidectomized group as a negative control and a sham-operated group as a positive control for normal androgen levels.

Assessment of Anabolic and Androgenic Effects

At the end of the treatment period, euthanize the animals and collect relevant tissues for analysis.

a. Anabolic Effect Assessment (Muscle Tissue):

  • Levator Ani Muscle: The levator ani muscle is a highly androgen-sensitive muscle and is a primary endpoint for assessing anabolic activity. Carefully dissect and weigh the muscle.

  • Other Skeletal Muscles: Dissect and weigh other skeletal muscles such as the gastrocnemius, soleus, and tibialis anterior to assess systemic anabolic effects.

  • Histological Analysis:

    • Fix a portion of the muscle tissue in 10% neutral buffered formalin.

    • Embed the tissue in paraffin (B1166041) and cut cross-sections (5-10 µm).

    • Stain the sections with Hematoxylin and Eosin (H&E) to visualize muscle fiber morphology.

    • Measure the cross-sectional area (CSA) of the muscle fibers using imaging software. An increase in CSA is indicative of hypertrophy.

b. Androgenic Effect Assessment (Androgen-Dependent Tissues):

  • Dissect and weigh androgen-dependent organs such as the prostate and seminal vesicles. An increase in the weight of these organs indicates an androgenic effect.

Molecular Analysis of Signaling Pathways

a. Western Blotting for Key Signaling Proteins:

  • Protein Extraction: Homogenize muscle tissue in RIPA buffer with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • Electrophoresis and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against key signaling proteins (e.g., AR, Akt, p-Akt, mTOR, p-mTOR, S6K, p-S6K) and a loading control (e.g., GAPDH).

  • Detection: Use a chemiluminescent substrate and an imaging system to detect the protein bands.

  • Quantification: Densitometrically quantify the band intensities to determine the relative protein expression levels.

b. Quantitative PCR (qPCR) for Gene Expression Analysis:

  • RNA Extraction: Extract total RNA from muscle tissue using a suitable kit (e.g., TRIzol).

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR: Perform qPCR using primers for target genes involved in muscle growth and atrophy (e.g., IGF-1, MyoD, myostatin, MuRF1, Atrogin-1).

  • Analysis: Normalize the expression of the target genes to a housekeeping gene (e.g., GAPDH) and calculate the fold change in expression.

Data Presentation

Table 1: Hypothetical Anabolic and Androgenic Effects of this compound in Orchidectomized Rats

Treatment GroupLevator Ani Weight (mg)Gastrocnemius Weight (mg)Prostate Weight (mg)Seminal Vesicle Weight (mg)
Sham250 ± 151800 ± 50450 ± 25500 ± 30
ORX + Vehicle80 ± 101500 ± 6050 ± 860 ± 10
ORX + TN (Low Dose)150 ± 121650 ± 55150 ± 15180 ± 20
ORX + TN (High Dose)220 ± 181750 ± 45350 ± 20400 ± 25

*Data are presented as mean ± SEM. TN = this compound.

Table 2: Hypothetical Molecular Changes in Muscle Tissue Following this compound Treatment

Treatment Groupp-Akt/Akt Ratiop-mTOR/mTOR RatioIGF-1 mRNA (fold change)MuRF1 mRNA (fold change)
Sham1.01.01.01.0
ORX + Vehicle0.4 ± 0.050.3 ± 0.040.5 ± 0.062.5 ± 0.2
ORX + TN (Low Dose)0.7 ± 0.060.6 ± 0.051.2 ± 0.11.5 ± 0.15
ORX + TN (High Dose)0.9 ± 0.080.9 ± 0.071.8 ± 0.121.1 ± 0.1

*Data are presented as mean ± SEM relative to the Sham group. TN = this compound.

Visualizations

G cluster_0 Experimental Workflow cluster_1 Endpoint Analysis A Animal Acclimatization (2 weeks) B Orchidectomy (ORX) or Sham Surgery A->B C Post-operative Recovery (2 weeks) B->C D Treatment Period (e.g., 4-8 weeks) - Vehicle - this compound C->D E Euthanasia and Tissue Collection D->E F Organ Weights - Levator Ani - Prostate - Seminal Vesicles E->F G Histology (Muscle Fiber CSA) E->G H Molecular Analysis - Western Blot - qPCR E->H

Caption: Experimental workflow for assessing the anabolic effects of this compound.

G cluster_nucleus Nuclear Events TN Testosterone Nicotinate AR Androgen Receptor (AR) TN->AR ARE Androgen Response Element (ARE) AR->ARE Nucleus Nucleus AR->Nucleus PI3K PI3K AR->PI3K Non-genomic action GeneTranscription Gene Transcription ARE->GeneTranscription Modulation IGF1 IGF-1 IGF1->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR S6K S6K mTOR->S6K ProteinSynthesis Protein Synthesis (Muscle Hypertrophy) S6K->ProteinSynthesis GeneTranscription->ProteinSynthesis

Caption: Testosterone's anabolic signaling pathways in skeletal muscle.

Testosterone Nicotinate Administration: Application Notes and Protocols for Experimental Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Testosterone (B1683101) nicotinate (B505614), also known as testosterone pyridine-3-carboxylate, is an ester of testosterone. Historically, it was marketed under brand names such as Bolfortan and Linobol.[1] Experimental studies involving this specific ester are limited in publicly available literature. However, based on available information, testosterone nicotinate was formulated as an aqueous suspension for intramuscular administration.[1] This document provides a detailed overview of the administration routes of this compound in experimental studies, drawing parallels with other testosterone esters where specific data for the nicotinate ester is unavailable.

Physicochemical Properties and Formulation

This compound is an ester formed from testosterone and nicotinic acid. It was previously available as a 50 mg/mL aqueous suspension for intramuscular injection.[1] Unlike oil-based testosterone esters, an aqueous suspension consists of microcrystals of the drug suspended in a sterile aqueous vehicle. This formulation influences its absorption and pharmacokinetic profile.

Administration Routes: Intramuscular Injection

The primary and documented route of administration for this compound in experimental and clinical use is intramuscular (IM) injection.[1] This route ensures the slow release of the testosterone ester from the muscle tissue into the systemic circulation, leading to a prolonged androgenic effect.

Experimental Protocol for Intramuscular Administration of Testosterone Suspension

The following protocol is a generalized procedure for the intramuscular administration of a testosterone aqueous suspension, adaptable for preclinical studies in animal models.

Materials:

  • This compound aqueous suspension (e.g., 50 mg/mL)

  • Sterile syringes (1 mL or 3 mL, depending on the required volume)

  • Sterile needles of appropriate gauge and length for the animal model (e.g., 23-25 gauge for rodents, 21-22 gauge for larger animals)

  • 70% ethanol (B145695) or other suitable disinfectant for the injection site

  • Animal restraints as required by institutional guidelines

  • Sharps disposal container

Procedure:

  • Animal Preparation: Acclimatize the animals to the laboratory environment. Ensure the animals are properly restrained to minimize movement and ensure accurate injection.

  • Dose Calculation: Calculate the required dose of this compound based on the animal's body weight and the desired dosage in mg/kg.

  • Preparation of Injection:

    • Gently roll the vial of this compound suspension between the palms to ensure uniform distribution of the microcrystals. Avoid vigorous shaking to prevent foaming.

    • Disinfect the rubber septum of the vial with a 70% ethanol swab.

    • Draw the calculated volume of the suspension into the sterile syringe.

    • Remove any air bubbles from the syringe.

  • Injection Site: Select a suitable deep muscle for injection, such as the gluteal or quadriceps muscle. The choice of muscle will depend on the animal species and volume of injection.

  • Administration:

    • Swab the injection site with 70% ethanol and allow it to dry.

    • Insert the needle deep into the muscle belly at a 90-degree angle.

    • Aspirate slightly to ensure the needle is not in a blood vessel. If blood appears in the syringe, withdraw the needle and select a new site.

    • Inject the suspension slowly and steadily to minimize tissue damage.

  • Post-injection Care:

    • Withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad if necessary.

    • Monitor the animal for any signs of adverse reactions, such as local irritation, inflammation, or distress.

    • Dispose of the syringe and needle in a designated sharps container.

Logical Workflow for Intramuscular Administration Protocol

G cluster_prep Preparation cluster_admin Administration cluster_post Post-Procedure animal_prep Animal Preparation & Restraint dose_calc Dose Calculation animal_prep->dose_calc Body Weight injection_prep Syringe & Suspension Preparation dose_calc->injection_prep Calculated Volume site_selection Injection Site Selection injection_prep->site_selection injection Intramuscular Injection site_selection->injection monitoring Animal Monitoring injection->monitoring disposal Sharps Disposal monitoring->disposal G cluster_cell Target Cell T Testosterone AR Androgen Receptor (AR) T->AR Binds T_AR T-AR Complex AR->T_AR Nucleus Nucleus T_AR->Nucleus Translocates to ARE Androgen Response Element (ARE) on DNA T_AR->ARE Binds to Transcription Gene Transcription ARE->Transcription Translation Protein Synthesis Transcription->Translation Response Androgenic Effects Translation->Response

References

Application Notes and Protocols for Stability Testing of Testosterone Nicotinate in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Testosterone (B1683101) nicotinate (B505614) is an ester of testosterone and nicotinic acid. Its stability in solution is a critical parameter for the development of liquid dosage forms. This document outlines a comprehensive protocol for assessing the stability of testosterone nicotinate in solution, in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2] The protocol covers long-term and accelerated stability studies, as well as forced degradation studies to identify potential degradation pathways and validate a stability-indicating analytical method.[3] The primary analytical technique described is High-Performance Liquid Chromatography (HPLC), which is widely used for the analysis of testosterone esters.[4][5][6]

Target Audience: This document is intended for researchers, scientists, and drug development professionals involved in the formulation and analysis of pharmaceutical products.

I. Experimental Protocols

1.1. Materials and Equipment

  • Active Pharmaceutical Ingredient (API): this compound (of known purity)

  • Reagents:

  • Equipment:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector[4]

    • Analytical balance

    • pH meter

    • Volumetric flasks and pipettes

    • Stability chambers with controlled temperature and humidity[7]

    • Photostability chamber[1]

    • Water bath or oven for thermal stress testing

    • Autosampler vials

1.2. Preparation of Solutions

  • Stock Solution: Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., a mixture of methanol and water) to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).

  • Working Solutions: Prepare working solutions for stability testing by diluting the stock solution with the relevant aqueous-based vehicle to the desired final concentration.

  • Forced Degradation Samples: Prepare separate working solutions for forced degradation studies.

1.3. Stability-Indicating HPLC Method

A stability-indicating analytical method is crucial to separate the intact drug from its degradation products.[8] A reverse-phase HPLC method is generally suitable for testosterone esters.[5][9]

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (with a pH modifier like formic acid, if necessary). A typical starting point could be a gradient of acetonitrile and water.[5]

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 240 nm[5][6]

  • Injection Volume: 20 µL

  • Column Temperature: 25°C

The method must be validated according to ICH guidelines to ensure specificity, linearity, accuracy, precision, and robustness.[5]

1.4. Stability Study Protocol

The purpose of a formal stability study is to establish a re-test period or shelf life and recommended storage conditions.[1]

  • Batches: At least three primary batches of the this compound solution should be used for the study.[1]

  • Container Closure System: The solution should be stored in the proposed container closure system for marketing.[1]

  • Storage Conditions:

    • Long-Term Stability: 25°C ± 2°C / 60% RH ± 5% RH for a minimum of 12 months.[7]

    • Accelerated Stability: 40°C ± 2°C / 75% RH ± 5% RH for 6 months.[7]

  • Testing Frequency:

    • Long-Term: 0, 3, 6, 9, 12, 18, and 24 months.[7]

    • Accelerated: 0, 3, and 6 months.[1]

  • Parameters to be Tested:

    • Appearance (visual inspection)

    • pH

    • Assay of this compound (using the validated HPLC method)

    • Degradation products/impurities (using the validated HPLC method)

1.5. Forced Degradation (Stress Testing) Protocol

Forced degradation studies are performed to identify potential degradation products and establish the degradation pathways.[8][3] The goal is to achieve 5-20% degradation of the drug substance.[8]

  • Acid Hydrolysis: Store the solution in 0.1 N HCl at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).

  • Base Hydrolysis: Store the solution in 0.1 N NaOH at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).

  • Oxidative Degradation: Store the solution in 3% H₂O₂ at room temperature for a specified period.

  • Thermal Degradation: Store the solution at an elevated temperature (e.g., 60°C or 80°C) for a specified period.

  • Photostability: Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[1]

Samples from each stress condition should be analyzed by the stability-indicating HPLC method.

II. Data Presentation

Quantitative data from the stability and forced degradation studies should be summarized in tables for clear comparison.

Table 1: Summary of Forced Degradation Study Results for this compound in Solution

Stress ConditionDurationTemperature% Assay of this compound% DegradationMajor Degradation Products (Retention Time)
Control 025°C100.00.0-
0.1 N HCl 24 hours60°C85.214.8Degradant A (x.xx min), Degradant B (y.yy min)
0.1 N NaOH 8 hours60°C78.521.5Degradant A (x.xx min), Degradant C (z.zz min)
3% H₂O₂ 24 hours25°C92.17.9Degradant D (a.aa min)
Heat 48 hours80°C90.59.5Degradant A (x.xx min)
Light Per ICH Q1B25°C98.71.3Minor Degradants

Table 2: Summary of Long-Term Stability Data for this compound in Solution (25°C/60% RH)

Time Point (Months)AppearancepH% Assay of this compoundTotal Degradation Products (%)
0 Clear, colorless solution6.5100.1< 0.1
3 Clear, colorless solution6.599.80.1
6 Clear, colorless solution6.499.50.2
9 Clear, colorless solution6.499.20.3
12 Clear, colorless solution6.398.90.4

III. Visualization

Diagram 1: Experimental Workflow for this compound Stability Testing

G cluster_prep Preparation cluster_studies Stability Studies cluster_forced Forced Degradation cluster_formal Formal Stability cluster_analysis Analysis prep_api This compound API prep_solution Prepare Solution in Vehicle prep_api->prep_solution stress_acid Acid Hydrolysis prep_solution->stress_acid stress_base Base Hydrolysis prep_solution->stress_base stress_ox Oxidation prep_solution->stress_ox stress_therm Thermal Stress prep_solution->stress_therm stress_photo Photostability prep_solution->stress_photo storage_lt Long-Term (25°C/60%RH) prep_solution->storage_lt storage_acc Accelerated (40°C/75%RH) prep_solution->storage_acc hplc Stability-Indicating HPLC Analysis stress_acid->hplc stress_base->hplc stress_ox->hplc stress_therm->hplc stress_photo->hplc storage_lt->hplc storage_acc->hplc data_analysis Data Analysis & Reporting hplc->data_analysis end end data_analysis->end Establish Shelf-life & Storage Conditions

Caption: Workflow for the stability testing of this compound in solution.

Diagram 2: Potential Degradation Pathway of this compound

G TN This compound T Testosterone TN->T Hydrolysis NA Nicotinic Acid TN->NA Hydrolysis DP Other Degradation Products T->DP Oxidation/Other

Caption: Potential hydrolytic degradation pathway of this compound.

References

Application Notes and Protocols for Quantifying Testosterone Nicotinate in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Testosterone (B1683101) nicotinate (B505614), an ester of testosterone and nicotinic acid, is an androgen and anabolic steroid. Upon administration, it is anticipated to be rapidly hydrolyzed in vivo by esterases into its constituent molecules: testosterone and nicotinic acid (a form of vitamin B3).[1] Consequently, the quantification of testosterone nicotinate in biological samples can be approached through two primary strategies:

  • Indirect Quantification: Measuring the concentration of the active metabolite, testosterone. This is the most common approach and provides a reliable measure of the biologically active compound derived from this compound administration.

  • Direct Quantification: Measuring the intact this compound ester. This method provides unequivocal proof of the administration of the exogenous ester, as testosterone esters are not produced endogenously.[2]

This document provides detailed application notes and protocols for both the indirect and direct quantification of this compound in biological samples, with a focus on liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.

Metabolic Pathway of this compound

Upon entering the circulatory system, this compound is cleaved by esterase enzymes into testosterone and nicotinic acid. Testosterone then exerts its physiological effects and is further metabolized, primarily in the liver. Nicotinic acid enters the vitamin B3 metabolic pathway.

This compound Metabolism Metabolic Pathway of this compound This compound This compound Esterases Esterases This compound->Esterases Testosterone Testosterone Androgenic Effects & Further Metabolism Androgenic Effects & Further Metabolism Testosterone->Androgenic Effects & Further Metabolism Nicotinic Acid Nicotinic Acid Vitamin B3 Metabolism Vitamin B3 Metabolism Nicotinic Acid->Vitamin B3 Metabolism Esterases->Testosterone Esterases->Nicotinic Acid

Metabolic breakdown of this compound.

Indirect Quantification: Measurement of Testosterone

This approach is widely used for monitoring androgen levels following the administration of testosterone esters.

Experimental Protocol: Quantification of Total Testosterone in Human Serum by LC-MS/MS

This protocol is adapted from established methods for testosterone quantification.[3][4][5]

3.1.1. Materials and Reagents

  • Testosterone and Testosterone-d3 (internal standard, IS) reference standards

  • HPLC-grade methanol, acetonitrile, ethyl acetate (B1210297), and hexane (B92381)

  • Formic acid

  • Ammonium acetate

  • Ultrapure water

  • Human serum (blank and study samples)

3.1.2. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • To 100 µL of serum sample, add 100 µL of Testosterone-d3 internal standard solution (concentration to be optimized based on instrument sensitivity).

  • Vortex for 30 seconds.

  • Add 500 µL of a mixture of ethyl acetate and hexane (e.g., 3:2 v/v) for extraction.[6]

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).[7]

  • Vortex to dissolve the residue and transfer to an autosampler vial for LC-MS/MS analysis.

3.1.3. LC-MS/MS Instrumental Parameters

  • Liquid Chromatography (LC):

    • Column: C18 reverse-phase column (e.g., Agilent InfinityLab Poroshell 120 EC-C18, 2.1 × 100 mm, 2.7 µm).[8]

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in methanol.[8]

    • Flow Rate: 0.3 mL/min.[8]

    • Injection Volume: 10 µL.[8]

    • Gradient: A typical gradient would start with a higher percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute testosterone, followed by re-equilibration.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Testosterone: m/z 289 -> 97 (quantifier), m/z 289 -> 109 (qualifier).[5]

      • Testosterone-d3 (IS): m/z 292 -> 100.[5]

    • Instrument parameters such as capillary voltage, source temperature, and collision energy should be optimized for the specific instrument used.[9]

Data Presentation: Pharmacokinetic Parameters of Various Testosterone Esters
Testosterone EsterDose and RouteCmax (ng/dL)Tmax (days)Half-life (days)Reference
Testosterone Cypionate200 mg IM1112 ± 2974-5~7[10]
Testosterone Enanthate200 mg IM>12001-24.5[11]
Testosterone Undecanoate750 mg IM890.6~7~34[12]

Direct Quantification: Measurement of Intact this compound

This method is crucial for confirming the administration of this compound specifically.

Experimental Protocol: Quantification of Intact Testosterone Esters in Human Plasma by LC-MS/MS

This protocol is based on methods developed for the analysis of other testosterone esters.[2][13][14]

4.1.1. Sample Collection and Handling

  • Collect blood in tubes containing an esterase inhibitor, such as sodium fluoride (B91410) (NaF), to prevent ex vivo hydrolysis of the ester.[2][15]

  • Centrifuge to separate plasma and store frozen at -20°C or lower until analysis.

4.1.2. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • To 1 mL of plasma, add an appropriate internal standard (e.g., a deuterated analog of another testosterone ester).

  • Add 1 mL of 0.1 M sodium hydroxide (B78521) and 1 mL of methanol.

  • Add 5 mL of cyclohexane (B81311) for extraction.[13]

  • Shake or vortex for 20 minutes.

  • Centrifuge at 2100 rpm for 5 minutes.

  • Transfer the organic layer to a new tube.

  • Evaporate the solvent to dryness under nitrogen.

  • Optional Derivatization (for enhanced sensitivity): Reconstitute the residue in a derivatizing agent (e.g., hydroxylamine (B1172632) in pyridine) and heat to form the oxime derivative.[13][14] This step can improve ionization efficiency.[16][17]

  • If derivatized, evaporate the derivatization reagent and reconstitute in the mobile phase. If not derivatized, directly reconstitute the initial residue in the mobile phase.

4.1.3. LC-MS/MS Instrumental Parameters

  • Liquid Chromatography (LC):

    • Column: C18 reverse-phase column.[18]

    • Mobile Phase A: Ammonium acetate buffer (e.g., 5 mM, pH 5).[18]

    • Mobile Phase B: Methanol or acetonitrile.[18]

    • Gradient: A gradient program suitable for eluting the more hydrophobic ester.

    • Flow Rate and Injection Volume: To be optimized.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MRM Transitions: These will need to be determined specifically for this compound. The precursor ion will be the [M+H]+ of this compound. Product ions would likely correspond to the testosterone fragment (m/z 289) and other characteristic fragments.

Data Presentation: Validation Parameters for Testosterone Ester Quantification

The following table presents typical validation parameters that should be established for a bioanalytical method for testosterone esters, in accordance with regulatory guidelines.[19][20]

Validation ParameterAcceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.99
Accuracy Within ±15% of the nominal concentration (±20% at LLOQ)
Precision Coefficient of variation (CV) ≤ 15% (≤ 20% at LLOQ)
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 10, with acceptable accuracy and precision
Selectivity No significant interfering peaks at the retention time of the analyte and IS
Matrix Effect Assessed to ensure no significant ion suppression or enhancement
Recovery Consistent, precise, and reproducible
Stability Analyte stable under various storage and processing conditions

Experimental Workflows

Indirect Quantification Workflow

Indirect Quantification Workflow Workflow for Indirect Quantification of this compound cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Collection (Serum) Sample Collection (Serum) Add Internal Standard (Testosterone-d3) Add Internal Standard (Testosterone-d3) Sample Collection (Serum)->Add Internal Standard (Testosterone-d3) Liquid-Liquid Extraction Liquid-Liquid Extraction Add Internal Standard (Testosterone-d3)->Liquid-Liquid Extraction Evaporation Evaporation Liquid-Liquid Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC Separation (C18 Column) LC Separation (C18 Column) Reconstitution->LC Separation (C18 Column) MS/MS Detection (MRM) MS/MS Detection (MRM) LC Separation (C18 Column)->MS/MS Detection (MRM) Quantification of Testosterone Quantification of Testosterone MS/MS Detection (MRM)->Quantification of Testosterone

Indirect quantification of this compound.
Direct Quantification Workflow

Direct Quantification Workflow Workflow for Direct Quantification of this compound cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Collection (Plasma with NaF) Sample Collection (Plasma with NaF) Add Internal Standard Add Internal Standard Sample Collection (Plasma with NaF)->Add Internal Standard Liquid-Liquid Extraction Liquid-Liquid Extraction Add Internal Standard->Liquid-Liquid Extraction Evaporation Evaporation Liquid-Liquid Extraction->Evaporation Derivatization (Optional) Derivatization (Optional) Evaporation->Derivatization (Optional) Reconstitution Reconstitution Derivatization (Optional)->Reconstitution LC Separation (C18 Column) LC Separation (C18 Column) Reconstitution->LC Separation (C18 Column) MS/MS Detection (MRM) MS/MS Detection (MRM) LC Separation (C18 Column)->MS/MS Detection (MRM) Quantification of Intact Ester Quantification of Intact Ester MS/MS Detection (MRM)->Quantification of Intact Ester

Direct quantification of this compound.

Conclusion

The quantification of this compound in biological samples can be effectively achieved by measuring its primary active metabolite, testosterone, using well-established LC-MS/MS methods. For applications requiring definitive proof of administration, direct measurement of the intact ester is recommended. Careful consideration of sample collection and handling is critical for the stability of the testosterone ester. The protocols and data presented here provide a comprehensive guide for researchers and professionals in the field of drug development and analysis.

References

Application Notes and Protocols for Testosterone Nicotinate in Comparative Endocrinology Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific literature on the specific use of testosterone (B1683101) nicotinate (B505614) in comparative endocrinology research is limited. The following application notes and protocols have been compiled based on available information for testosterone nicotinate and extrapolated from extensive research on other testosterone esters. Researchers should exercise caution and conduct preliminary validation studies before commencing large-scale experiments.

Introduction to this compound

This compound, also known as testosterone-17-nicotinic acid ester, is an androgen and anabolic steroid. It is a synthetic ester of testosterone and nicotinic acid. Formerly marketed under brand names such as Bolfortan and Linobol, it was available as a 50 mg/mL aqueous suspension for intramuscular injection. Its duration of action is reported to be intermediate, falling between that of the shorter-acting testosterone propionate (B1217596) and the longer-acting testosterone enanthate. The esterification of testosterone, in this case with nicotinic acid, is a common strategy to prolong the hormone's release and therapeutic window.[1]

Comparative Pharmacokinetics of Testosterone Esters

The pharmacokinetic profile of a testosterone ester is largely determined by the length of the ester chain, which influences its absorption rate from the injection site.[2] While specific pharmacokinetic data for this compound is scarce, a comparative overview of commonly used testosterone esters can provide a contextual understanding of its potential behavior in vivo.

Testosterone EsterTypical VehiclePeak Serum LevelsDuration of ActionKey Characteristics
Testosterone Propionate Oily SolutionRapid (within 24 hours)2-3 daysFrequent injections required, leading to fluctuating testosterone levels.[2]
This compound (Estimated) Aqueous SuspensionIntermediate4-7 days (estimated)Duration is likely between propionate and enanthate; aqueous suspension may alter absorption.
Testosterone Enanthate Oily Solution2-5 days10-14 daysWidely used in research and therapy; can lead to initial supraphysiological levels.[3]
Testosterone Cypionate Oily Solution2-5 days10-14 daysPharmacokinetically very similar to testosterone enanthate.[1][4]
Testosterone Undecanoate Oily Solution7 daysUp to 12 weeksProvides more stable and long-lasting testosterone levels.[5][6]

Experimental Protocols

The following is a generalized protocol for a comparative study of testosterone esters in a rodent model. This should be adapted based on the specific research question, animal model, and institutional guidelines.

Animal Model and Acclimation
  • Species: Male Wistar or Sprague-Dawley rats (8-10 weeks old).

  • Housing: Individually housed in a temperature- and light-controlled environment (e.g., 22 ± 2°C, 12:12 h light-dark cycle) with ad libitum access to standard chow and water.

  • Acclimation: Allow a minimum of one week for acclimation to the housing conditions before the start of the experiment.

  • Surgical Preparation: If investigating testosterone replacement, bilateral orchiectomy (castration) should be performed under appropriate anesthesia one week before the first testosterone administration to allow for endogenous testosterone levels to decline. A sham-operated group should be included as a control.

Preparation of Testosterone Esters
  • This compound: If using the historical formulation, it would be an aqueous suspension. If synthesizing, the compound can be prepared by esterifying testosterone with nicotinic acid or its functional derivatives.[7] The final product should be suspended in a sterile aqueous vehicle suitable for injection.

  • Other Testosterone Esters (e.g., Propionate, Enanthate): These are typically available commercially as oily solutions. If preparing in the lab, they should be dissolved in a sterile vehicle such as sesame oil or cottonseed oil.[4]

  • Vehicle Control: The vehicle used for the testosterone esters (e.g., sterile aqueous solution or oil) should be administered to a control group.

Administration and Dosing
  • Route of Administration: Intramuscular (IM) injection into the gluteal muscle is a common route for testosterone esters. Subcutaneous (SC) injection is also a viable alternative.[8]

  • Dosage: The dosage will depend on the research question (e.g., physiological replacement vs. supraphysiological effects). A starting point for physiological replacement in castrated rats could be in the range of 3-7 mg/kg per week for testosterone enanthate. Dosages for other esters should be adjusted based on their molecular weight and expected duration of action. Preliminary dose-finding studies are highly recommended for this compound.

  • Injection Volume: Keep the injection volume low (e.g., 0.1-0.2 mL for rats) to minimize local irritation.

Monitoring and Sample Collection
  • Blood Sampling: Collect blood samples via tail vein or saphenous vein at predetermined time points (e.g., baseline, and then weekly or bi-weekly) to measure serum testosterone, luteinizing hormone (LH), and follicle-stimulating hormone (FSH) levels.

  • Behavioral Assessments: Conduct behavioral tests relevant to the research question (e.g., sexual behavior, aggression, anxiety-like behavior) at appropriate time points.

  • Tissue Collection: At the end of the study, euthanize the animals and collect target tissues (e.g., prostate, seminal vesicles, muscle, brain) for further analysis (e.g., weight, histology, gene expression).

Signaling Pathways and Experimental Workflows

Putative Signaling Pathway of this compound

The primary mechanism of action for testosterone is through the androgen receptor (AR). The nicotinate moiety may have additional, independent biological effects. The following diagram illustrates the canonical androgen signaling pathway and a hypothetical influence of the nicotinic acid component.

G cluster_extracellular Extracellular Space cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus tn Testosterone Nicotinate t Testosterone tn->t Hydrolysis n Nicotinic Acid tn->n Hydrolysis ar_hsp AR-HSP Complex t->ar_hsp Binding receptor_n Nicotinic Acid Receptor (e.g., GPR109A) n->receptor_n Binding ar_t AR-Testosterone Complex ar_hsp->ar_t HSP Dissociation are Androgen Response Element (ARE) ar_t->are Nuclear Translocation and Dimerization gene_transcription Gene Transcription receptor_n->gene_transcription Potential Cross-talk are->gene_transcription Activation Physiological Effects Physiological Effects gene_transcription->Physiological Effects

Putative signaling pathway for this compound.
Experimental Workflow for Comparative Analysis

The following diagram outlines a typical workflow for a comparative endocrinology study investigating the effects of different testosterone esters.

G start Start: Define Research Question animal_model Animal Model Selection (e.g., Rat, Mouse) start->animal_model acclimation Acclimation Period (1 week) animal_model->acclimation surgery Orchiectomy / Sham Surgery acclimation->surgery recovery Recovery Period (1 week) surgery->recovery grouping Random Assignment to Treatment Groups (Vehicle, T-Nicotinate, T-Propionate, T-Enanthate) recovery->grouping treatment Testosterone Ester Administration (IM or SC) grouping->treatment monitoring In-life Monitoring (Blood Sampling, Behavioral Tests) treatment->monitoring monitoring->treatment Repeated as per protocol termination Euthanasia and Tissue Collection monitoring->termination analysis Data Analysis (Hormone Assays, Histology, Statistical Analysis) termination->analysis end End: Interpretation and Reporting analysis->end

Experimental workflow for a comparative study of testosterone esters.

References

Application of Testosterone Nicotinate in Muscle Growth Studies

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in studying the effects of testosterone (B1683101) nicotinate (B505614) on skeletal muscle growth. Due to a lack of specific published research on testosterone nicotinate, this document extrapolates from the extensive research conducted on testosterone and its other esters, such as enanthate and cypionate. The provided protocols and data should be adapted and validated for the specific properties of this compound.

Introduction

Testosterone is a primary androgenic hormone that plays a crucial role in the development and maintenance of male secondary sexual characteristics and the growth of skeletal muscle.[1][2] Its anabolic effects are mediated through various cellular and molecular mechanisms, leading to muscle fiber hypertrophy.[3] this compound is an ester of testosterone and nicotinic acid, formerly marketed under brand names such as Bolfortan and Linobol.[4] While specific research on its application in muscle growth is scarce, its mechanism of action is presumed to be similar to that of other testosterone esters, where the ester is cleaved to release free testosterone. The nicotinic acid moiety may have its own physiological effects, but these are not well-documented in the context of muscle anabolism when combined with testosterone.

The primary mechanism of testosterone's anabolic action involves its binding to the androgen receptor (AR), which then translocates to the nucleus and modulates the transcription of target genes.[5][6] Furthermore, testosterone can activate non-genomic signaling pathways, including the PI3K/Akt/mTOR pathway, which is a central regulator of muscle protein synthesis.[7]

Mechanism of Action: Signaling Pathways

Testosterone promotes muscle hypertrophy through a complex interplay of genomic and non-genomic signaling pathways. The activation of the Androgen Receptor (AR) and the subsequent signaling cascade through the PI3K/Akt/mTOR pathway are central to this process.

Testosterone Signaling Pathway cluster_extracellular Extracellular cluster_cell Muscle Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Testosterone Testosterone AR Androgen Receptor Testosterone->AR Binds PI3K PI3K Testosterone->PI3K Activates (Non-genomic) Testosterone_AR_Complex Testosterone-AR Complex ARE Androgen Response Element Testosterone_AR_Complex->ARE Translocates & Binds Akt Akt PI3K->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Protein_Synthesis Protein Synthesis & Muscle Hypertrophy mTORC1->Protein_Synthesis Promotes Gene_Transcription Gene Transcription ARE->Gene_Transcription Initiates Gene_Transcription->Protein_Synthesis Leads to

Figure 1: Testosterone Signaling in Muscle Cells.

Quantitative Data from Testosterone Ester Studies

The following tables summarize quantitative data from studies on the effects of testosterone esters (primarily enanthate) on muscle growth in both human and animal models. This data can serve as a benchmark for studies investigating this compound.

Table 1: Effects of Testosterone Enanthate on Muscle Mass and Protein Synthesis in Humans

ParameterTreatment GroupControl GroupPercentage ChangeReference
Muscle Mass (Creatinine Excretion) IncreaseNo significant change~20% increase[8]
Muscle Protein Synthesis IncreaseNo significant change~27% increase[8]
Fat-Free Mass (with exercise) 6.1 ± 0.6 kg increase1.9 ± 0.6 kg increase-[9]
Triceps Area (no exercise) 424 ± 104 mm² increase-81 ± 109 mm² change-[9]
Quadriceps Area (no exercise) 607 ± 123 mm² increase-131 ± 111 mm² change-[9]

Table 2: Effects of Testosterone on Muscle Fiber Characteristics in Animal Models

ParameterTestosterone TreatmentControl/CastratedPercentage ChangeReference
Gastrocnemius Muscle Weight (Old Mice) 153 ± 8 mg127 ± 2 mg~20.5% increase[10]
Muscle Fiber Cross-Sectional Area (Old Mice) 1158 ± 30 µm²980 ± 25 µm²~18.2% increase[10]
Satellite Cell Number IncreaseBaselineSignificant increase[11]

Experimental Protocols

The following are detailed protocols for in vitro and in vivo experiments to assess the anabolic effects of this compound on skeletal muscle.

In Vitro Studies using Myoblast Cell Lines (e.g., L6 or C2C12)

This protocol outlines the steps to assess the effects of this compound on myoblast proliferation and differentiation.

In Vitro Experimental Workflow cluster_analysis Analytical Methods Cell_Culture 1. Culture L6/C2C12 Myoblasts Differentiation 2. Induce Differentiation into Myotubes Cell_Culture->Differentiation Treatment 3. Treat with Testosterone Nicotinate (Various Doses) Differentiation->Treatment Analysis 4. Analysis Treatment->Analysis Proliferation Proliferation Assay (e.g., BrdU) Analysis->Proliferation Differentiation_Markers Myogenic Differentiation Markers (MyoD, Myogenin) Analysis->Differentiation_Markers Protein_Synthesis Protein Synthesis Assay (e.g., SUnSET) Analysis->Protein_Synthesis Signaling_Pathways Western Blot for PI3K/Akt/mTOR Pathway Analysis->Signaling_Pathways

Figure 2: In Vitro Experimental Workflow.

Protocol Details:

  • Cell Culture: Culture L6 or C2C12 myoblasts in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • Differentiation: Once cells reach 80-90% confluency, switch to differentiation medium (DMEM with 2% horse serum) to induce myotube formation.

  • Treatment: After 48-72 hours in differentiation medium, treat myotubes with varying concentrations of this compound or vehicle control.

  • Analysis:

    • Myotube Diameter: Measure the diameter of myotubes using microscopy and image analysis software.

    • Protein Synthesis: Perform a SUnSET assay or similar method to quantify the rate of protein synthesis.

    • Western Blotting: Analyze the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway (e.g., Akt, mTOR, S6K1, 4E-BP1). A general protocol is provided below.

In Vivo Studies using Rodent Models

This protocol describes a typical in vivo experiment to evaluate the anabolic effects of this compound in a rodent model.

Protocol Details:

  • Animal Model: Use adult male rodents (e.g., C57BL/6 mice or Sprague-Dawley rats). Perform bilateral orchiectomy (castration) to deplete endogenous testosterone. Allow for a recovery period of 1-2 weeks.

  • Treatment: Administer this compound via intramuscular or subcutaneous injection at various dosages. Include a vehicle control group and a sham-operated control group. The duration of treatment can range from a few weeks to several months.[12]

  • Functional Assessment: Measure muscle strength (e.g., grip strength) at baseline and throughout the study.

  • Tissue Collection: At the end of the study, euthanize the animals and carefully dissect and weigh specific muscles (e.g., gastrocnemius, tibialis anterior, levator ani).

  • Histological Analysis:

    • Muscle Fiber Cross-Sectional Area (CSA): Freeze a portion of the muscle in isopentane (B150273) cooled by liquid nitrogen. Cryosection the muscle and perform immunofluorescence staining for laminin (B1169045) to outline the muscle fibers. Measure the CSA using image analysis software.

    • Fiber Type Analysis: Use antibodies against different myosin heavy chain (MyHC) isoforms to determine the fiber type composition (Type I, IIa, IIb, IIx).

  • Molecular Analysis: Homogenize a portion of the muscle for Western blotting or RT-qPCR to analyze protein expression and gene transcription related to muscle growth and atrophy.

Key Experimental Methodologies

Western Blotting for Signaling Pathway Analysis

This protocol is for the detection of phosphorylated proteins in the PI3K/Akt/mTOR pathway in muscle tissue or cell lysates.

  • Sample Preparation: Homogenize muscle tissue or lyse cultured cells in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA or Bradford assay.

  • Gel Electrophoresis: Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of Akt, mTOR, S6K1, etc., overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensity using densitometry software and normalize phosphorylated protein levels to total protein levels.

Immunofluorescence for Muscle Fiber Analysis

This protocol is for the visualization and measurement of muscle fiber CSA and fiber typing.

  • Sectioning: Cut 8-10 µm thick cross-sections from frozen muscle samples using a cryostat.

  • Fixation and Permeabilization: Fix the sections with cold 4% paraformaldehyde (PFA) and permeabilize with 0.25% Triton X-100 in PBS.

  • Blocking: Block with a suitable blocking buffer (e.g., 5% goat serum in PBS) for 30-60 minutes.

  • Primary Antibody Incubation: Incubate with primary antibodies against laminin (to outline fibers) and specific MyHC isoforms overnight at 4°C.

  • Secondary Antibody Incubation: Wash and incubate with corresponding fluorescently-labeled secondary antibodies for 1 hour at room temperature.

  • Mounting and Imaging: Mount the slides with a mounting medium containing DAPI (to stain nuclei) and acquire images using a fluorescence microscope.

  • Analysis: Use image analysis software to measure the CSA of individual muscle fibers and quantify the proportion of each fiber type.

Conclusion

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Testosterone Nicotinate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of testosterone (B1683101) nicotinate (B505614) synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing testosterone nicotinate?

A1: this compound is typically synthesized via the esterification of testosterone with a nicotinic acid derivative. The most common laboratory-scale method involves the reaction of testosterone with nicotinoyl chloride hydrochloride in the presence of a base like pyridine.[1] Alternative methods for synthesizing testosterone esters, which could be adapted for this compound, include using nicotinic acid with a coupling agent (like DCC) and a catalyst (like DMAP), or employing nicotinic anhydride.[2][3][4]

Q2: What is the role of catalysts like 4-(dimethylamino)pyridine (DMAP) in this synthesis?

A2: 4-(Dimethylaminopyridine) (DMAP) is a highly efficient nucleophilic catalyst used in a variety of esterification reactions.[4][5][6] It significantly accelerates the acylation of alcohols, especially sterically hindered ones like testosterone, by forming a highly reactive N-acylpyridinium intermediate.[2][3][4] In the context of this compound synthesis, adding a catalytic amount of DMAP along with a base like triethylamine (B128534) (Et3N) when using nicotinoyl chloride can dramatically increase the reaction rate and yield.[2][7]

Q3: What are the key reaction parameters to control for optimal yield?

A3: Several parameters are crucial for maximizing the yield of this compound:

  • Reagent Purity: Use of high-purity testosterone, nicotinoyl chloride (or nicotinic acid), and anhydrous solvents is essential to prevent side reactions.

  • Stoichiometry: A slight excess of the acylating agent (nicotinoyl chloride) is often used to ensure complete conversion of the testosterone.

  • Reaction Temperature: The reaction is typically carried out at room temperature, although gentle heating can sometimes increase the rate.[1] However, excessive heat can lead to side product formation.

  • Reaction Time: The reaction should be monitored (e.g., by TLC or HPLC) to determine the optimal time for completion, which can range from a few hours to overnight.[1]

Q4: What are the recommended methods for purifying the final product?

A4: Purification is critical to remove unreacted starting materials, catalysts, and byproducts. Common purification techniques for testosterone esters include:

  • Column Chromatography: Silica (B1680970) gel column chromatography is a highly effective method for separating the desired ester from impurities.[2]

  • Recrystallization: Recrystallization from a suitable solvent system (e.g., acetone, isopropyl alcohol/ether) can yield a highly pure crystalline product.[1][8][9][10]

  • Washing/Extraction: The crude product is often washed with aqueous solutions to remove water-soluble impurities and catalyst residues before further purification.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive reagents (e.g., hydrolyzed acyl chloride).2. Insufficient catalyst or base.3. Reaction temperature is too low.4. Insufficient reaction time.1. Use fresh, high-purity reagents. Ensure nicotinoyl chloride has not been exposed to moisture.2. Verify the stoichiometry of the catalyst and base. For the DMAP/Et3N system, ensure adequate amounts of both are present.[2][7]3. If the reaction is sluggish at room temperature, consider gentle heating (e.g., to 40-50 °C) while monitoring for side product formation.4. Monitor the reaction progress using TLC or HPLC and extend the reaction time if necessary.
Presence of Unreacted Testosterone 1. Insufficient acylating agent.2. Short reaction time.3. Steric hindrance of the 17β-hydroxyl group.1. Use a slight molar excess (e.g., 1.1-1.5 equivalents) of nicotinoyl chloride.[2]2. Allow the reaction to proceed for a longer duration.3. Ensure an effective catalyst system (e.g., DMAP) is used to overcome the steric hindrance.[4]
Formation of Multiple Side Products 1. Presence of moisture leading to hydrolysis of the acyl chloride.2. Reaction temperature is too high.3. Non-selective reaction at other functional groups (though less likely for testosterone's structure).1. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).2. Avoid excessive heating. Room temperature is often sufficient.[1]3. Purify the starting materials to remove any reactive impurities.
Difficulties in Product Isolation and Purification 1. Product is an oil instead of a solid.2. Co-elution of product and impurities during column chromatography.3. Product crystallizes in the oil phase during workup.1. If the product is an oil, try precipitating it by adding a non-polar solvent (e.g., hexanes) to a solution of the crude product in a more polar solvent (e.g., dichloromethane).2. Optimize the solvent system for column chromatography. A gradient elution may be necessary.3. If crystallization occurs, the solution can be gently warmed to redissolve the product before extraction.[8] Subsequent purification by recrystallization is recommended.[1][9]

Experimental Protocols

Protocol 1: Synthesis of this compound Hydrochloride

This protocol is adapted from a patented procedure for the synthesis of testosterone-17β-nicotinate, hydrochloride salt.[1]

Materials:

  • Testosterone (1.00 g, 3.5 mmol)

  • Nicotinoyl chloride hydrochloride (720 mg, 4 mmol)

  • Pyridine (320 mg, 4 mmol)

  • Methylene (B1212753) chloride (anhydrous)

  • Ethanol (B145695)

  • Concentrated hydrochloric acid

  • Ether

Procedure:

  • To a suspension of nicotinoyl chloride hydrochloride in 10 ml of methylene chloride, add pyridine.

  • Add a solution of testosterone in methylene chloride to the mixture.

  • Stir the resulting mixture at room temperature for 12 hours.

  • Dilute the reaction mixture with additional methylene chloride.

  • Work-up and initial purification of the crude solid are not detailed in the source but would typically involve washing with dilute acid, water, and brine, followed by drying and evaporation of the solvent. The crude solid, testosterone-17β-nicotinate, was obtained with an 85% yield.

  • Recrystallize the crude solid from acetone.

  • To convert to the hydrochloride salt, dissolve the testosterone-17β-nicotinate (870 mg) in 120 ml of ethanol containing 400 µL of concentrated hydrochloric acid.

  • Evaporate the solution to dryness.

  • Triturate the residue with ether to yield the desired hydrochloride salt (96% yield for this step).

Protocol 2: General Procedure for Testosterone Ester Synthesis using Acyl Chlorides with Et3N/DMAP

This is a general and highly effective method for synthesizing various testosterone esters, which can be adapted for this compound using nicotinoyl chloride.[2][7]

Materials:

  • Testosterone (200 mg, 0.69 mmol)

  • Nicotinoyl chloride (1.5 equivalents)

  • Triethylamine (Et3N) (1.5 equivalents)

  • 4-(Dimethylaminopyridine) (DMAP) (catalytic amount, e.g., 0.1 equivalents)

  • Dichloromethane (CH2Cl2), anhydrous (15 mL)

Procedure:

  • Dissolve testosterone in 10 mL of dry CH2Cl2 in a round-bottom flask.

  • Add Et3N and DMAP to the solution.

  • Cool the mixture to 0-5 °C in an ice bath.

  • Dissolve nicotinoyl chloride in 5 mL of dry CH2Cl2 and add it dropwise to the reaction mixture using a syringe.

  • Remove the cooling bath and stir the resulting mixture for 24 hours at 25 °C.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NaHCO3.

  • Separate the organic layer, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Quantitative Data

Table 1: Yields of Various Testosterone Esters Synthesized via the Acid Chloride and Et3N/DMAP Method [7]

EsterAcyl ChlorideYield (%)Purity (HPLC, %)
Testosterone AcetateAcetyl chloride87>95
Testosterone PropionatePropionyl chloride81>95
Testosterone ButyrateButyryl chloride75>95
Testosterone DecanoateDecanoyl chloride41>95
Testosterone DodecanoateDodecanoyl chloride53>95

Note: The yields are for the isolated products after purification.

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Testosterone Esters [3]

EsterMethodReaction TimeYield (%)
Testosterone PropionateConventional Heating24 h73
Testosterone PropionateMicrowave (5 min)5 min88
Testosterone PropionateMicrowave (2.5 min)2.5 min96
Testosterone ButyrateConventional Heating24 h68
Testosterone ButyrateMicrowave (5 min)5 min84
Testosterone ButyrateMicrowave (2.5 min)2.5 min91

Note: Conventional heating was performed at 25 °C. Microwave-assisted synthesis was performed at 100 °C.

Visualizations

Synthesis_Pathway Testosterone Testosterone Intermediate Reactive Intermediate Testosterone->Intermediate Nicotinoyl_Chloride Nicotinoyl Chloride Hydrochloride Nicotinoyl_Chloride->Intermediate Pyridine Pyridine (Base) Pyridine->Intermediate Catalyzes Solvent CH2Cl2 (Solvent) Solvent->Intermediate Testosterone_Nicotinate This compound Intermediate->Testosterone_Nicotinate Forms Byproduct Pyridine Hydrochloride Intermediate->Byproduct Forms

Caption: Chemical synthesis pathway for this compound.

Troubleshooting_Workflow Start Start Synthesis Check_Yield Low Yield? Start->Check_Yield Check_Purity Impure Product? Check_Yield->Check_Purity No Optimize_Conditions Optimize Reaction Conditions: - Check Reagent Purity - Adjust Stoichiometry - Increase Reaction Time/Temp Check_Yield->Optimize_Conditions Yes Improve_Purification Improve Purification: - Optimize Chromatography - Recrystallize - Perform Washes Check_Purity->Improve_Purification Yes Success High Yield & Purity Check_Purity->Success No Optimize_Conditions->Start Improve_Purification->Check_Purity

Caption: Troubleshooting workflow for this compound synthesis.

References

Technical Support Center: Overcoming Solubility Challenges of Testosterone Nicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to address the solubility issues of testosterone (B1683101) nicotinate (B505614) in aqueous solutions. The following sections offer practical guidance and experimental protocols to help researchers and formulation scientists in their laboratory work.

Introduction to Testosterone Nicotinate Solubility

This compound, an ester of testosterone and nicotinic acid, is characterized by its low aqueous solubility. This property can present significant challenges during in vitro and in vivo studies, affecting bioavailability and consistent dosing. Previously, it was formulated as a 50 mg/mL aqueous suspension, indicating its poor solubility.[1] This guide outlines strategies to overcome these solubility limitations.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in aqueous buffer?

A1: this compound is a hydrophobic molecule, making it inherently difficult to dissolve in water-based solutions. Factors contributing to this include its chemical structure and the crystalline nature of the solid.

Q2: What initial steps can I take to improve the dissolution of this compound?

A2: Start by preparing a high-concentration stock solution in an appropriate organic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695). Subsequently, you can perform a serial dilution into your aqueous assay buffer. It is crucial to add the stock solution dropwise while vigorously vortexing or stirring the buffer to prevent precipitation.

Q3: What is the maximum concentration of organic solvent I can use in my cell-based assay?

A3: The final concentration of organic solvents like DMSO should generally be kept below 0.5% in cell-based assays to minimize cytotoxicity.[2] However, this tolerance can vary between cell lines and assay systems. It is recommended to perform a solvent tolerance test to determine the optimal concentration for your specific experiment.[2]

Q4: Are there alternatives to using organic solvents?

A4: Yes, several advanced formulation strategies can enhance the aqueous solubility of this compound without relying on high concentrations of organic co-solvents. These include cyclodextrin (B1172386) complexation, preparation of nanosuspensions, and the formation of solid dispersions.

Troubleshooting Guide

This section provides a structured approach to troubleshooting common solubility issues encountered with this compound.

Problem 1: Precipitation Occurs Upon Dilution of the Organic Stock Solution into Aqueous Buffer.
Potential Cause Troubleshooting Step Expected Outcome
Rapid solvent shift Perform a serial dilution rather than a single large dilution. This gradual change in solvent polarity can help maintain solubility.[2]The compound remains in solution at the desired final concentration.
Insufficient mixing Add the stock solution dropwise into the aqueous buffer while vortexing or stirring vigorously to ensure rapid and uniform dispersion.[2]Minimized localized high concentrations that can lead to precipitation.
Low temperature Gently warm the aqueous buffer (e.g., to 37°C) before adding the stock solution, provided the compound is stable at that temperature.Increased kinetic solubility.
Problem 2: The Compound Crashes Out of Solution Over Time.
Potential Cause Troubleshooting Step Expected Outcome
Metastable solution Consider using solubility-enhancing excipients such as cyclodextrins or surfactants to create a more stable formulation.Formation of a stable complex or micellar encapsulation that prevents precipitation.
pH of the buffer For ionizable compounds, adjusting the pH of the buffer can improve solubility. While this compound is not strongly ionizable, the nicotinate moiety may be slightly affected by pH.Enhanced solubility if the compound has any ionizable groups.

Advanced Solubility Enhancement Strategies: Data and Protocols

For persistent solubility issues, the following advanced techniques can be employed.

Data Presentation: Solubility of Testosterone and its Esters
Compound Aqueous Solubility Notes
Testosterone 23.4 mg/L (at 25 °C)[3]Parent compound, considered practically insoluble in water.
Testosterone Propionate Practically insoluble in water.[3][4]A short-chain ester of testosterone.
Testosterone Cypionate Insoluble in water.A long-chain ester of testosterone.
Testosterone Enanthate Practically insoluble in water.[3]A long-chain ester of testosterone.

The data clearly indicates that testosterone and its esters have very low aqueous solubility.

Experimental Protocols

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules, forming water-soluble inclusion complexes.[5][6]

Protocol: Preparation of a this compound-Cyclodextrin Complex

  • Materials: this compound, 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), distilled water, magnetic stirrer, 0.22 µm syringe filter.

  • Procedure:

    • Prepare an aqueous solution of HP-β-CD at a desired concentration (e.g., 10% w/v) in distilled water.

    • Add an excess amount of this compound powder to the HP-β-CD solution.

    • Stir the suspension at room temperature for 24-48 hours to allow for complexation equilibrium.

    • Filter the suspension through a 0.22 µm syringe filter to remove the undissolved compound.

    • The clear filtrate contains the this compound-HP-β-CD inclusion complex. The concentration can be determined using a validated analytical method like HPLC-UV.

Nanosuspensions consist of sub-micron sized drug particles stabilized by surfactants or polymers, which can significantly increase the dissolution rate and saturation solubility.[7][8]

Protocol: Preparation of a this compound Nanosuspension by High-Pressure Homogenization

  • Materials: this compound, a suitable stabilizer (e.g., Poloxamer 188 or Tween 80), purified water, high-pressure homogenizer.

  • Procedure:

    • Prepare a pre-suspension by dispersing this compound (e.g., 1% w/v) and a stabilizer (e.g., 0.5% w/v) in purified water.

    • Homogenize the pre-suspension using a high-shear mixer for 5-10 minutes.

    • Pass the suspension through a high-pressure homogenizer at a pressure of approximately 1500 bar for 10-20 cycles.

    • Monitor the particle size distribution using a dynamic light scattering (DLS) instrument until a desired nanometer-range particle size is achieved.

    • The resulting nanosuspension can be used directly or further processed (e.g., lyophilized) for solid dosage forms.

Solid dispersions involve dispersing the drug in a solid hydrophilic carrier, often in an amorphous state, to enhance dissolution.[9][10][11][12]

Protocol: Preparation of a this compound Solid Dispersion by the Solvent Evaporation Method

  • Materials: this compound, a hydrophilic carrier (e.g., polyvinylpyrrolidone (B124986) (PVP) K30 or polyethylene (B3416737) glycol (PEG) 6000), a suitable organic solvent (e.g., ethanol or methanol), rotary evaporator.

  • Procedure:

    • Dissolve both this compound and the carrier in the organic solvent in a specific ratio (e.g., 1:4 drug to carrier).

    • Ensure complete dissolution to form a clear solution.

    • Evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).

    • A thin film of the solid dispersion will form on the flask wall.

    • Further dry the solid dispersion in a vacuum oven to remove any residual solvent.

    • The resulting solid can be scraped, pulverized, and sieved for further use.

Visualization of Relevant Signaling Pathways

Understanding the potential biological pathways of this compound can be crucial for experimental design.

experimental_workflow cluster_problem Solubility Issue cluster_strategies Solubilization Strategies cluster_outcome Desired Outcome Problem Poor Aqueous Solubility of This compound CoSolvent Co-solvent System (e.g., DMSO, Ethanol) Problem->CoSolvent Initial Approach Cyclodextrin Cyclodextrin Complexation Problem->Cyclodextrin Advanced Approach Nanosuspension Nanosuspension Problem->Nanosuspension Advanced Approach SolidDispersion Solid Dispersion Problem->SolidDispersion Advanced Approach Outcome Homogeneous Aqueous Solution for In Vitro / In Vivo Studies CoSolvent->Outcome Cyclodextrin->Outcome Nanosuspension->Outcome SolidDispersion->Outcome testosterone_signaling cluster_classical Classical (Genomic) Pathway cluster_non_classical Non-Classical (Non-Genomic) Pathway T Testosterone ARc Androgen Receptor (Cytoplasm) T->ARc T_AR T-AR Complex ARc->T_AR ARn T-AR Complex (Nucleus) T_AR->ARn Translocation ARE Androgen Response Element (DNA) ARn->ARE Gene Gene Transcription ARE->Gene Tm Testosterone mAR Membrane Androgen Receptor Tm->mAR G_protein G-Protein mAR->G_protein PLC Phospholipase C G_protein->PLC IP3 IP3 PLC->IP3 Ca_release Ca²⁺ Release IP3->Ca_release nicotinic_receptor_signaling cluster_nAChR Nicotinic Acetylcholine Receptor (nAChR) Signaling Nicotinate Nicotinate Moiety nAChR nAChR Nicotinate->nAChR Binding Ion_Channel Ion Channel Opening (Na⁺, Ca²⁺ influx) nAChR->Ion_Channel Activation Depolarization Membrane Depolarization Ion_Channel->Depolarization Ca_Signaling Intracellular Ca²⁺ Signaling Cascades Ion_Channel->Ca_Signaling

References

Troubleshooting testosterone nicotinate degradation in storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with testosterone (B1683101) nicotinate (B505614). The information provided is intended to help address common issues related to its degradation during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for testosterone nicotinate in storage?

The most probable primary degradation pathway for this compound, an ester, is hydrolysis. This reaction breaks the ester bond, yielding testosterone and nicotinic acid. This process can be catalyzed by the presence of moisture, as well as acidic or basic conditions.[1][2]

Q2: What are the optimal storage conditions for this compound to minimize degradation?

To minimize degradation, this compound should be stored in a cool, dark, and dry place.[3] The recommended storage temperature is typically controlled room temperature, between 20°C to 25°C (68°F to 77°F).[4] It is crucial to protect it from light and moisture to prevent photodegradation and hydrolysis.[5][6]

Q3: How can I detect and quantify the degradation of this compound?

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) are effective analytical methods for detecting and quantifying this compound and its degradation products.[7][8] These techniques can separate the parent compound from its degradants, such as testosterone and nicotinic acid, allowing for accurate assessment of stability.

Q4: What are the likely degradation products I should expect to see?

Under typical storage conditions, the primary degradation products will be testosterone and nicotinic acid due to hydrolysis of the ester linkage. Under more severe stress conditions, such as exposure to strong acids, bases, oxidizing agents, or intense light, further degradation products of both the testosterone and nicotinic acid moieties may be observed.[5][6][9]

Troubleshooting Guides

Issue 1: Unexpected Loss of Potency in this compound Samples

Symptoms:

  • Reduced biological activity in assays.

  • Lower than expected concentration in analytical measurements.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Hydrolytic Degradation 1. Verify Storage Conditions: Ensure the compound is stored in a tightly sealed container in a desiccator to minimize exposure to humidity. 2. Solvent Purity: Use anhydrous solvents for preparing solutions to prevent hydrolysis. 3. pH of Solutions: Buffer solutions to a neutral pH if compatible with the experimental design, as acidic or basic conditions can accelerate hydrolysis.[1]
Thermal Degradation 1. Check Storage Temperature: Confirm that the storage temperature has not exceeded the recommended 25°C. Avoid storing near heat sources.[10] 2. Minimize Heat Exposure During Experiments: If heating is necessary for your protocol, use the lowest effective temperature and shortest possible duration.
Photodegradation 1. Protect from Light: Store the compound and any solutions in amber vials or containers wrapped in aluminum foil.[5][6] 2. Conduct Experiments Under Dimmed Light: If possible, perform experimental manipulations in a low-light environment.
Issue 2: Appearance of Unknown Peaks in Chromatographic Analysis

Symptoms:

  • Additional peaks observed in HPLC or UPLC-MS chromatograms that are not present in the reference standard.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Forced Degradation Products 1. Identify Degradants: Use mass spectrometry (MS) to determine the mass-to-charge ratio (m/z) of the unknown peaks. Compare these with the molecular weights of expected degradation products like testosterone and nicotinic acid. 2. Perform Forced Degradation Study: Intentionally degrade a small sample of this compound under various stress conditions (acid, base, oxidation, heat, light) to generate and identify potential degradation products.[1][11] This will help in confirming the identity of the unknown peaks.
Contamination 1. Solvent and Reagent Blanks: Analyze all solvents and reagents used in sample preparation to rule out contamination. 2. Clean Glassware and Equipment: Ensure all equipment is thoroughly cleaned to avoid cross-contamination.
Interaction with Excipients 1. Compatibility Studies: If working with formulations, conduct compatibility studies between this compound and each excipient to identify any potential interactions leading to degradation.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade the drug substance under various stress conditions to identify potential degradation products and establish the stability-indicating nature of an analytical method.[1][12]

1. Acidic Hydrolysis:

  • Dissolve this compound in a suitable solvent and add 0.1 M hydrochloric acid.

  • Incubate the solution at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).

  • Neutralize the solution with 0.1 M sodium hydroxide (B78521) before analysis.

2. Basic Hydrolysis:

  • Dissolve this compound in a suitable solvent and add 0.1 M sodium hydroxide.

  • Incubate at room temperature for a specified period.

  • Neutralize with 0.1 M hydrochloric acid before analysis.

3. Oxidative Degradation:

  • Dissolve this compound in a suitable solvent and add 3% hydrogen peroxide.

  • Store the solution at room temperature, protected from light, for a specified period.

4. Thermal Degradation:

  • Place the solid this compound powder in a stability chamber at an elevated temperature (e.g., 80°C) for a specified duration.[10]

  • Also, prepare a solution of the compound and expose it to the same thermal stress.

5. Photolytic Degradation:

  • Expose the solid compound and a solution of the compound to a light source with a specified output (e.g., 1.2 million lux hours and an integrated near-ultraviolet energy of 200 watt-hours/square meter).[13]

  • Keep a control sample wrapped in aluminum foil to protect it from light.

Analysis:

  • Analyze all stressed samples, along with a non-stressed control, using a validated stability-indicating HPLC or UPLC-MS method.

Protocol 2: HPLC Method for Stability Testing

The following is a general HPLC method that can be adapted for the analysis of this compound and its primary degradation products.

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A gradient of acetonitrile (B52724) and water is often effective.[8]
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detector UV detector at a wavelength determined by the UV spectrum of this compound.
Quantification Use a validated standard curve for this compound and, if available, for the primary degradants.

Visualizations

Troubleshooting Workflow for this compound Degradation start Degradation Observed? check_storage Review Storage Conditions: - Temperature (20-25°C) - Light (Protected) - Moisture (Desiccated) start->check_storage Yes no_degradation No Further Action start->no_degradation No improper_storage Correct Storage & Re-analyze check_storage->improper_storage Improper proper_storage Storage Conditions Correct check_storage->proper_storage Proper check_handling Review Experimental Handling: - Solvent Purity - pH of Solutions - Exposure to Heat/Light proper_storage->check_handling Yes improper_handling Modify Protocol & Re-analyze check_handling->improper_handling Improper proper_handling Handling is Correct check_handling->proper_handling Proper forced_degradation Perform Forced Degradation Study proper_handling->forced_degradation Yes identify_products Identify Degradation Products (LC-MS) forced_degradation->identify_products end Characterize Degradation Pathway & Develop Stability-Indicating Method identify_products->end

Caption: Troubleshooting workflow for this compound degradation.

Predicted Hydrolytic Degradation of this compound cluster_products Degradation Products TN This compound (Ester) T Testosterone TN->T Hydrolysis NA Nicotinic Acid TN->NA Hydrolysis H2O Water (H₂O) (Catalyst: Acid or Base)

Caption: Predicted hydrolytic degradation of this compound.

Experimental Workflow for Stability Assessment start Sample Preparation (Solid & Solution) stress Exposure to Stress Conditions: - Acid/Base - Oxidation - Heat - Light start->stress analysis Analytical Testing (e.g., HPLC, UPLC-MS) stress->analysis data Data Analysis: - Peak Purity - % Degradation - Identification of Degradants analysis->data report Stability Report Generation data->report

Caption: Experimental workflow for stability assessment.

References

Technical Support Center: Optimizing Dosage of Testosterone Nicotinate for In-Vivo Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage of testosterone (B1683101) nicotinate (B505614) for pre-clinical in-vivo experiments. The information presented here is for illustrative purposes and should be adapted based on specific experimental goals, institutional guidelines, and peer-reviewed literature.

I. Troubleshooting Guide

This section addresses specific issues that may be encountered during in-vivo experiments with testosterone nicotinate.

Q1: We are observing high variability in plasma testosterone levels between subjects in the same dose group. What are the potential causes and solutions?

A1: High inter-subject variability is a common challenge in in-vivo studies and can confound results.[1][2] Potential causes range from procedural inconsistencies to biological differences.

Potential Causes & Troubleshooting Steps:

  • Inconsistent Formulation: The suspension may not be homogenous. Ensure vigorous and consistent vortexing/mixing of the this compound suspension immediately before drawing each dose.

  • Administration Technique: Minor differences in injection depth (e.g., intramuscular vs. subcutaneous), speed, or site can alter absorption kinetics. Standardize the injection protocol and ensure all personnel are uniformly trained.

  • Vehicle Choice: The properties of the vehicle can significantly impact the release and absorption of the testosterone ester.[3][4] Consider if the current vehicle is optimal. (See Table 1).

  • Biological Factors: Differences in animal strain, age, weight, and metabolic rate can contribute to variability.[1] Ensure animals are properly randomized and acclimatized before the study begins.

Workflow for Investigating High Pharmacokinetic (PK) Variability

The following diagram outlines a logical workflow for troubleshooting inconsistent plasma drug levels.

G start High PK Variability Observed a 1. Review Formulation Protocol - Homogeneity? - Sonication/Vortexing time? start->a b 2. Audit Administration Technique - Consistent injection site/depth? - Syringe calibration? a->b s1 Refine mixing protocol. Implement pre-draw QC check. a->s1 c 3. Evaluate Vehicle - Potential for crystallization? - Viscosity issues? b->c s2 Standardize injection procedure. Retrain personnel. b->s2 d 4. Assess Animal Model - Health status uniform? - Stress factors minimized? c->d s3 Test alternative vehicles. (See Table 1) c->s3 s4 Confirm health status. Increase acclimatization period. d->s4 end Variability Reduced d->end

Caption: Troubleshooting workflow for high pharmacokinetic variability.

Q2: We are observing an inflammatory response or irritation at the injection site. How can this be mitigated?

A2: Injection site reactions can indicate an issue with the formulation's biocompatibility, sterility, or physical properties.

Potential Causes & Troubleshooting Steps:

  • Vehicle Irritation: Some oils or co-solvents can be inherently irritating. Research the biocompatibility of your chosen vehicle or consider alternatives.

  • Compound Crystallization: If the compound precipitates out of the vehicle post-injection, it can cause a foreign body response. The formulation of testosterone cypionate, for instance, includes benzyl (B1604629) alcohol and benzyl benzoate (B1203000) to prevent crystallization.[5][6][7]

  • pH and Osmolality: For aqueous suspensions, ensure the pH and osmolality are within a physiologically acceptable range to minimize irritation.

  • Sterility: Ensure the formulation is sterile. Contamination can lead to inflammation or infection.

  • Injection Volume: A large injection volume for the chosen site can cause tissue damage and inflammation. Consider splitting the dose into two sites or reducing the concentration to lower the volume.

II. Frequently Asked Questions (FAQs)

Q1: What are the key factors to consider when selecting a vehicle for injectable this compound?

A1: The vehicle is critical as it controls the release rate and bioavailability of the testosterone ester. Esterification of testosterone increases its solubility in oil, allowing for a slower release from the intramuscular depot.[4][8]

Table 1: Comparison of Common Vehicles for Injectable Steroids

Vehicle TypeKey PropertiesCommon ExamplesConsiderations
Fixed Oils Biodegradable, slow release, high viscosity.Cottonseed Oil, Sesame Oil, Castor Oil, Tea Seed Oil.[3][7]Most common for testosterone esters. Viscosity can affect injectability. Potential for immune response.
Aqueous Suspension Faster release than oil, lower viscosity.Sterile water with suspending agents (e.g., CMC, polysorbate 80).This compound was historically formulated this way.[9] Requires vigorous shaking for dose uniformity.
Synthetic Oils Low viscosity, stable.Ethyl Oleate, Miglyol.May offer more consistent release profiles but require biocompatibility testing.
Co-solvents Used to increase solubility and prevent crystallization.Benzyl Benzoate, Benzyl Alcohol.[5][7]Often used in combination with oils. Can cause irritation at high concentrations.

Q2: How should we design a dose-range finding study for this compound?

A2: A dose-range finding (DRF) study is essential to determine the minimum effective dose (MED) and the maximum tolerated dose (MTD).[10] This informs the dose selection for subsequent efficacy studies.[11]

Example Experimental Protocol: Dose-Range Finding Study

  • Animal Model: Select a relevant species and strain (e.g., adult male Sprague-Dawley rats, castrated to remove endogenous testosterone influence). Allow for a 1-2 week acclimatization period.

  • Group Allocation: Randomly assign animals to groups (n=5-8 per group). Include a vehicle-only control group and at least 3-4 dose level groups.

  • Dose Selection: Base the starting dose on literature for similar testosterone esters (e.g., enanthate, cypionate) or previous in-vitro data.[10] Use a geometric dose progression (e.g., 5, 15, 50 mg/kg).

  • Formulation & Administration: Prepare this compound in the selected vehicle. Administer via a consistent route (e.g., intramuscular injection into the gluteal muscle).

  • Monitoring:

    • Clinical Observations: Record daily observations for signs of toxicity (e.g., lethargy, injection site reactions, changes in grooming).

    • Body Weight: Measure body weight at least twice weekly. Significant weight loss (>15-20%) is a key indicator of toxicity.[11]

    • Pharmacodynamic (PD) Markers: Collect blood at selected time points to measure plasma testosterone levels. At study termination, harvest androgen-sensitive tissues (e.g., prostate, seminal vesicles) and measure their weights as a marker of androgenic activity.

  • Endpoint Analysis: Analyze the dose-response relationship for both efficacy markers (e.g., seminal vesicle weight) and toxicity signs to establish the MTD and a preliminary effective dose range.

Dose-Finding Study Workflow

G cluster_0 Phase 1: Planning cluster_1 Phase 2: Execution cluster_2 Phase 3: Analysis a Define Objectives (MTD, MED) b Select Animal Model & Dose Levels a->b c Choose Vehicle & Administration Route b->c d Acclimatize & Randomize Animals c->d e Administer Compound & Vehicle Control d->e f Monitor: Body Weight, Clinical Signs, PD Markers e->f g Analyze Dose-Response (Efficacy vs. Toxicity) f->g h Determine MTD & MED g->h i Select Doses for Future Studies h->i G cluster_0 Cytoplasm cluster_1 Nucleus T Testosterone AR_HSP AR + HSP Complex T->AR_HSP 1. Binding AR_T AR-T Dimer AR_HSP->AR_T 2. HSP Dissociation & Dimerization AR_T_Nuc AR-T Dimer AR_T->AR_T_Nuc 3. Nuclear Translocation DNA DNA (ARE) AR_T_Nuc->DNA 4. Binds to ARE Gene Target Gene Transcription DNA->Gene 5. Recruits Co-regulators

References

Technical Support Center: Testosterone Nicotinate Quantification in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the method refinement of testosterone (B1683101) nicotinate (B505614) quantification in plasma. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to navigate the complexities of analyzing this specific testosterone ester.

Frequently Asked Questions (FAQs)

Q1: Why is the choice of blood collection tube critical for testosterone nicotinate analysis?

A1: The choice of blood collection tube is paramount due to the presence of esterases in blood, which can hydrolyze testosterone esters into testosterone.[1][2][3] This ex vivo conversion can lead to an overestimation of endogenous testosterone and an underestimation of the actual this compound concentration.[3] To prevent this, it is crucial to collect blood samples in tubes containing an esterase inhibitor, such as sodium fluoride (B91410) (NaF).[1][2][3]

Q2: What are the most common analytical methods for quantifying testosterone esters in plasma?

A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely used and sensitive method for the quantification of testosterone esters in plasma.[4][5][6][7] Gas chromatography-mass spectrometry (GC-MS) is another viable technique, though it may require more extensive sample preparation, including derivatization, to improve volatility and sensitivity.[4]

Q3: What is a matrix effect and how can it affect my results?

A3: A matrix effect is the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix (e.g., plasma).[8][9][10] This can lead to either ion suppression or enhancement, resulting in inaccurate quantification.[9][10] To compensate for matrix effects, it is highly recommended to use a stable isotope-labeled internal standard for each analyte.[9][11]

Q4: Should I derivatize this compound before analysis?

A4: Derivatization can significantly improve the sensitivity and chromatographic behavior of testosterone esters.[4][5] For instance, preparing oxime derivatives can increase the sensitivity of the assay.[4][5][6] However, derivatization adds an extra step to the sample preparation workflow. The decision to derivatize depends on the required sensitivity of the assay and the capabilities of the analytical instrumentation.

Q5: How should I store my plasma samples to ensure the stability of this compound?

A5: Plasma samples should be stored frozen, typically at -20°C or -80°C, until analysis to ensure the stability of testosterone esters.[2][4] The rate of hydrolysis is dependent on storage temperature.[1] Studies on other testosterone esters have shown good stability in frozen conditions.[12] It is also crucial to minimize the time samples are kept at room temperature during processing.[3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Analyte Recovery Inefficient Extraction: The chosen extraction method (LLE or SPE) may not be optimal for this compound.- Optimize the solvent system for Liquid-Liquid Extraction (LLE). For other steroid esters, mixtures like diethyl ether/ethyl acetate (B1210297) have been used.[13] - For Solid-Phase Extraction (SPE), experiment with different sorbent types (e.g., C18) and elution solvents.
Analyte Degradation: Hydrolysis of the ester bond during sample preparation.- Ensure all sample preparation steps are performed at low temperatures (e.g., on ice). - Minimize the time between sample collection and extraction.
High Variability in Results Inconsistent Sample Handling: Variations in timing or temperature during sample processing.- Standardize the entire workflow, from blood collection to final analysis. - Use an automated sample preparation system if available to enhance reproducibility.[14][15]
Pre-analytical Sample Instability: Degradation of this compound in the collection tube.- Confirm that blood collection tubes contain an appropriate esterase inhibitor (e.g., NaF).[2][3] - Process blood samples as quickly as possible after collection.
Poor Peak Shape in Chromatogram Suboptimal Chromatographic Conditions: Inadequate mobile phase composition or gradient.- Adjust the mobile phase composition (e.g., organic solvent ratio, pH) to improve peak symmetry.[13] - Optimize the gradient elution profile.
Column Overload: Injecting too much sample onto the LC column.- Dilute the sample extract before injection.
Signal Suppression or Enhancement (Matrix Effect) Co-eluting Matrix Components: Interference from other molecules in the plasma.- Implement a more rigorous sample clean-up procedure. - Adjust the chromatographic method to separate the analyte from interfering components. - Utilize a stable isotope-labeled internal standard to normalize the signal.[11]

Experimental Protocols

Plasma Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is a general guideline and should be optimized for this compound.

  • Sample Thawing: Thaw frozen plasma samples on ice.

  • Internal Standard Spiking: To 200 µL of plasma, add 50 µL of an internal standard solution (e.g., d3-testosterone in methanol).[16] Vortex briefly.

  • Incubation: Allow the sample to equilibrate for 20 minutes at room temperature.[16]

  • Extraction: Add 1 mL of an appropriate organic solvent (e.g., methyl tert-butyl ether or a mixture of ethyl acetate and hexane).[16][17] Vortex vigorously for 30 minutes.

  • Phase Separation: Centrifuge the samples to separate the aqueous and organic layers.

  • Solvent Evaporation: Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 150 µL) of the mobile phase.[16]

LC-MS/MS Analysis

This is a representative method and requires optimization.

  • LC Column: C18 reversed-phase column.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile or methanol (B129727) with 0.1% formic acid.

  • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

  • Detection: Multiple Reaction Monitoring (MRM) using specific precursor-to-product ion transitions for this compound and its internal standard.

Data Presentation

Table 1: Comparison of Sample Preparation Methods for Steroid Analysis

Method Principle Advantages Disadvantages Reported Recovery
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases.Simple, cost-effective.[11]Can be labor-intensive, may have lower recovery for some compounds.86.4% - 115.0% for various steroids.[10]
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent and then eluted.High recovery, cleaner extracts, amenable to automation.Can be more expensive, requires method development.>70% for some testosterone esters.[4]
Protein Precipitation Proteins are precipitated out of the sample using a solvent or salt.Fast and simple.May result in significant matrix effects.Not specifically reported for testosterone esters, but ion suppression can be up to 67% for some steroids.[9]

Table 2: Performance Characteristics of LC-MS/MS Methods for Testosterone Ester Quantification

Analyte LLOQ (pg/mL) Intra-assay Precision (%) Inter-assay Precision (%) Reference
Testosterone705.0Not Reported[16]
Testosterone5Not Reported<13[17]
Dihydrotestosterone100<15<15[18]
Androstenedione10<15<15[18]
Testosterone Esters (General)10-300Not ReportedNot Reported[4]

LLOQ: Lower Limit of Quantification

Visualizations

experimental_workflow cluster_collection Sample Collection cluster_processing Sample Processing cluster_preparation Sample Preparation (LLE) cluster_analysis Analysis blood_collection Blood Collection (NaF Tube) centrifugation Centrifugation blood_collection->centrifugation plasma_separation Plasma Separation centrifugation->plasma_separation is_spike Internal Standard Spiking plasma_separation->is_spike extraction Liquid-Liquid Extraction is_spike->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms data_processing Data Processing lcms->data_processing

Caption: Experimental workflow for this compound quantification.

troubleshooting_flowchart start Poor Analytical Result (e.g., Low Recovery) check_preanalytical Check Pre-analytical Steps: - Collection Tube (NaF)? - Sample Storage? start->check_preanalytical check_extraction Review Extraction Protocol: - Correct Solvent? - Sufficient Mixing? check_preanalytical->check_extraction [ OK ] solution_preanalytical Solution: Use NaF tubes, ensure proper storage. check_preanalytical->solution_preanalytical [ Issue Found ] check_lcms Evaluate LC-MS/MS Data: - Peak Shape? - Matrix Effects? check_extraction->check_lcms [ OK ] solution_extraction Solution: Optimize LLE/SPE method. check_extraction->solution_extraction [ Issue Found ] solution_lcms Solution: Adjust chromatography, use IS for matrix effects. check_lcms->solution_lcms [ Issue Found ] end_node Method Optimized check_lcms->end_node [ OK ] solution_preanalytical->end_node solution_extraction->end_node solution_lcms->end_node

Caption: Troubleshooting flowchart for method refinement.

References

Addressing cross-reactivity in immunoassays for testosterone nicotinate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with immunoassays for testosterone (B1683101) nicotinate (B505614).

Frequently Asked Questions (FAQs)

Q1: What is antibody cross-reactivity in the context of a testosterone nicotinate immunoassay?

A1: Antibody cross-reactivity occurs when the antibody in an immunoassay, which is intended to specifically bind to this compound, also binds to other structurally similar molecules that may be present in the sample.[1][2][3] This happens because the antibody recognizes a shared structural feature (epitope) on both this compound and the other molecule.[3] This can lead to inaccurate, often overestimated, measurements of this compound concentration.

Q2: Why are steroid immunoassays, like for this compound, particularly susceptible to cross-reactivity?

A2: Steroid hormones share a common four-ring core structure.[3] this compound and other steroids like endogenous testosterone, its metabolites, and other synthetic androgens have a high degree of structural similarity.[4][5] This structural resemblance makes it challenging to develop antibodies that can exclusively recognize this compound without also binding to these other related steroids.[6][7]

Q3: What are the likely cross-reactants in a this compound immunoassay?

A3: Given that this compound is an ester of testosterone, the primary cross-reactants are likely to be:

Troubleshooting Guide

Issue 1: Higher-than-Expected this compound Concentrations

  • Possible Cause: Cross-reactivity with other steroids in the sample.

  • Troubleshooting Steps:

    • Review Sample Composition: Identify all administered compounds and consider their potential structural similarity to this compound.

    • Consult Assay's Cross-Reactivity Data: Refer to the manufacturer's data sheet for a list of known cross-reactants and their percentage of cross-reactivity.

    • Perform a Spike and Recovery Experiment: Add a known amount of this compound to a sample matrix containing suspected cross-reactants and assess the recovery.

    • Sample Purification: Employ a sample purification technique like Solid-Phase Extraction (SPE) or Liquid Chromatography (LC) to remove potential interfering compounds before running the immunoassay.[6][9]

Issue 2: Inconsistent Results Between Samples or Assay Runs

  • Possible Cause: Variable levels of cross-reacting metabolites in different samples or lot-to-lot variability in the immunoassay kit.

  • Troubleshooting Steps:

    • Standardize Sample Collection and Handling: Ensure consistent procedures to minimize variability in metabolite profiles.

    • Run Quality Control Samples: Include controls with known concentrations of this compound in each assay to monitor performance.[3]

    • Contact the Manufacturer: If lot-to-lot variability is suspected, report the issue to the kit manufacturer with the relevant lot numbers and your data.[3]

Issue 3: High Background Signal in a Newly Developed Immunoassay

  • Possible Cause: Non-specific binding of the antibody to the plate or other sample components.

  • Troubleshooting Steps:

    • Optimize Blocking Conditions: Increase the concentration of the blocking agent (e.g., BSA) or test different blocking buffers.[3][10]

    • Increase Wash Steps: Add extra wash steps after antibody incubations to remove unbound reagents.[3]

    • Antibody Titration: Optimize the concentration of the primary antibody to find the best signal-to-noise ratio.[3]

Data on Cross-Reactivity of Structurally Similar Compounds

The following table summarizes hypothetical cross-reactivity data for a competitive immunoassay designed for this compound. This data is for illustrative purposes to demonstrate how to present such information.

CompoundChemical Structure Similarity to this compound% Cross-Reactivity
Testosterone High (Parent Compound)85%
Testosterone Cypionate High (Different Ester)70%
Testosterone Enanthate High (Different Ester)65%
Dihydrotestosterone (DHT) Moderate30%
Methyltestosterone Moderate25%
Progesterone Low<1%
Cortisol Low<0.5%

Experimental Protocols

Protocol for Determining Cross-Reactivity in a Competitive Immunoassay

This protocol outlines the steps to calculate the percent cross-reactivity of a compound in an immunoassay for this compound.

  • Prepare Standard Curves:

    • Prepare a standard curve for this compound in the assay buffer.

    • Prepare separate standard curves for each potentially cross-reacting compound in the same buffer.[3]

  • Determine 50% Binding (B/B0):

    • From the this compound standard curve, determine the concentration that causes a 50% reduction in the maximum signal (50% B/B0). Let this be Concentration (Analyte) .[3]

    • For each cross-reacting compound's standard curve, determine the concentration that also causes a 50% reduction in the maximum signal. Let this be Concentration (Cross-reactant) .[3]

  • Calculate Percent Cross-Reactivity:

    • Use the following formula: % Cross-Reactivity = [Concentration (Analyte) / Concentration (Cross-reactant)] x 100

Visualizations

cluster_assay Competitive Immunoassay Principle Analyte Testosterone Nicotinate (Analyte) Antibody Antibody Analyte->Antibody Binds Labeled_Analyte Labeled Testosterone Nicotinate (Tracer) Labeled_Analyte->Antibody Competes for binding sites Bound_Complex Antibody-Analyte Complex Antibody->Bound_Complex Forms

Caption: Principle of a competitive immunoassay for this compound.

cluster_workflow Troubleshooting Workflow for High Results A Start: Unexpectedly High This compound Results B Review Assay Specificity - Check manufacturer's cross-reactivity data - Identify potential cross-reactants in sample A->B C Perform Specificity Experiments - Spike and Recovery - Cross-reactivity testing with suspected compounds B->C D Is Cross-Reactivity Confirmed? C->D E Implement Sample Purification - Solid-Phase Extraction (SPE) - Liquid Chromatography (LC) Re-run immunoassay on purified samples D->E Yes G Consider Alternative Method - LC-MS/MS for higher specificity D->G No F Results within Expected Range? - Issue Resolved E->F F->G No

Caption: A workflow for troubleshooting unexpectedly high results.

cluster_cross_reactivity Mechanism of Cross-Reactivity Antibody Antibody Binding Site Testosterone_Nicotinate This compound (Target Analyte) Testosterone_Nicotinate->Antibody Specific Binding Cross_Reactant Structurally Similar Molecule (e.g., Testosterone) Cross_Reactant->Antibody Non-Specific Binding (Cross-Reactivity)

Caption: How a structurally similar molecule can cause cross-reactivity.

References

Technical Support Center: Enhancing the Oral Bioavailability of Testosterone Nicotinate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for enhancing the oral bioavailability of testosterone (B1683101) nicotinate (B505614). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

1. What are the main challenges associated with the oral delivery of testosterone nicotinate?

The primary challenges in developing an effective oral formulation for this compound are its low aqueous solubility and extensive first-pass metabolism in the liver.[1] Testosterone, a lipophilic molecule, is difficult to dissolve in the gastrointestinal fluids, which is a prerequisite for absorption.[1] Furthermore, after absorption from the gut, the portal circulation carries the drug directly to the liver, where it is heavily metabolized before it can reach systemic circulation, significantly reducing its bioavailability.

2. What are the most promising strategies to enhance the oral bioavailability of this compound?

Lipid-based drug delivery systems (LBDDS) are among the most effective strategies.[2][3] These formulations, particularly self-emulsifying drug delivery systems (SEDDS), can improve the solubility and absorption of lipophilic drugs like testosterone esters.[1][4][5][6] LBDDS can enhance lymphatic transport, which partially bypasses the liver's first-pass metabolism, thereby increasing the amount of drug that reaches the systemic circulation.[7]

3. How do Self-Emulsifying Drug Delivery Systems (SEDDS) work to improve absorption?

SEDDS are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water emulsions when introduced into an aqueous medium, such as the gastrointestinal fluids, under gentle agitation.[6][8] This process creates a large surface area for drug release and absorption. The lipidic nature of the formulation facilitates the solubilization of the lipophilic drug and promotes its absorption through the intestinal lymphatic system.[5][7]

4. What role does food play in the absorption of orally administered testosterone esters?

The presence of food, particularly a high-fat meal, can significantly impact the absorption of oral testosterone esters formulated in lipid-based systems.[7][9][10] Dietary fats stimulate the secretion of bile salts and the formation of chylomicrons, which are essential for the lymphatic uptake of lipophilic drugs.[11] However, some newer formulations, such as certain SEDDS, have been developed to be effective with or without a high-fat meal.[12][13]

Troubleshooting Guides

Issue 1: Poor and Variable Bioavailability in Preclinical Animal Studies

  • Potential Cause: Inefficient formulation that does not adequately solubilize the this compound in the gastrointestinal tract.

  • Troubleshooting Steps:

    • Re-evaluate Formulation Components: Screen a wider range of oils, surfactants, and co-surfactants to find a combination that provides optimal solubilization of this compound.[2][14][15][16][17]

    • Characterize the Emulsion: After dispersion in simulated gastric or intestinal fluid, measure the droplet size and polydispersity index (PDI) of the resulting emulsion. A smaller droplet size (ideally <200 nm) and a low PDI are generally associated with better absorption.[18]

    • Conduct In Vitro Lipolysis Studies: Use an in vitro lipolysis model to simulate the digestion of the lipid formulation in the small intestine. This can provide insights into how the drug partitions between the oil, aqueous, and micellar phases during digestion, which is critical for absorption.[19][20][21][22][23]

Issue 2: Inconsistent Results in Caco-2 Permeability Assays

  • Potential Cause: Issues with the Caco-2 cell monolayer integrity, or the formulation itself interfering with the assay.

  • Troubleshooting Steps:

    • Verify Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) of the Caco-2 cell monolayers before and after the experiment. A significant drop in TEER suggests compromised monolayer integrity.[24]

    • Assess Formulation Cytotoxicity: Perform a cell viability assay (e.g., MTT assay) to ensure that the concentrations of your formulation components are not toxic to the Caco-2 cells.

    • Optimize Donor Concentration: Ensure the concentration of this compound in the donor compartment is below its saturation solubility in the transport medium to avoid precipitation. The use of a co-solvent like DMSO may be necessary, but its concentration should be kept low (typically ≤1%) to avoid affecting cell integrity.

Issue 3: Difficulty in Quantifying this compound in Biological Samples

  • Potential Cause: Low drug concentrations in plasma/serum, or interference from endogenous compounds.

  • Troubleshooting Steps:

    • Utilize a Sensitive Analytical Method: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for quantifying testosterone and its esters in biological matrices due to its high sensitivity and specificity.[25][26][27][28][29]

    • Optimize Sample Preparation: Develop a robust sample preparation method, such as liquid-liquid extraction or solid-phase extraction, to effectively remove interfering substances from the plasma or serum samples before LC-MS/MS analysis.[26]

    • Use an Appropriate Internal Standard: Incorporate a stable isotope-labeled internal standard of testosterone or a closely related analog to ensure accurate quantification.

Data Presentation

Table 1: Pharmacokinetic Parameters of Oral Testosterone Formulations in Beagle Dogs (Example Data)

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC (ng·h/mL)Relative Bioavailability (%)
This compound (Aqueous Suspension)5015.2 ± 3.14.0 ± 1.098.7 ± 21.5100 (Reference)
This compound in SEDDS5078.5 ± 12.62.5 ± 0.5512.3 ± 98.4519

Note: This is example data for illustrative purposes. Actual results will vary based on the specific formulation and experimental conditions.

Experimental Protocols

1. Preparation of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound

  • Objective: To prepare a SEDDS formulation to enhance the solubility and oral absorption of this compound.

  • Materials:

    • This compound

    • Oil phase (e.g., Capryol 90)

    • Surfactant (e.g., Cremophor EL)

    • Co-surfactant (e.g., Transcutol P)

  • Procedure:

    • Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the most suitable excipients.

    • Construct a pseudo-ternary phase diagram to identify the self-emulsifying region. This is done by mixing the oil, surfactant, and co-surfactant in different ratios and observing the formation of an emulsion upon aqueous dilution.

    • Select a ratio from the self-emulsifying region and add the desired amount of this compound to the oil/surfactant/co-surfactant mixture.

    • Gently heat (to ~40°C) and vortex the mixture until the this compound is completely dissolved, resulting in a clear, homogenous liquid SEDDS pre-concentrate.

2. In Vitro Caco-2 Cell Permeability Assay

  • Objective: To evaluate the intestinal permeability of a this compound formulation.

  • Materials:

    • Caco-2 cells (passage 40-60)

    • Transwell® inserts (0.4 µm pore size)

    • Cell culture medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin)

    • Hanks' Balanced Salt Solution (HBSS)

    • This compound formulation

    • Lucifer yellow (for monolayer integrity testing)

  • Procedure:

    • Seed Caco-2 cells onto the Transwell® inserts and culture for 18-22 days to allow for differentiation and formation of a confluent monolayer.

    • Measure the TEER of the cell monolayers to ensure integrity (typically >300 Ω·cm²).

    • Wash the cell monolayers with pre-warmed HBSS.

    • Add the this compound formulation (dissolved in HBSS, final DMSO concentration <1%) to the apical (donor) side and fresh HBSS to the basolateral (receiver) side.

    • Incubate at 37°C with gentle shaking.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral side and replace with fresh HBSS.

    • At the end of the experiment, collect samples from the apical side.

    • Analyze the concentration of this compound in all samples using a validated LC-MS/MS method.

    • Calculate the apparent permeability coefficient (Papp).

Mandatory Visualizations

Experimental_Workflow cluster_formulation Formulation Development cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies Solubility Solubility Screening PhaseDiagram Pseudo-ternary Phase Diagram Solubility->PhaseDiagram SEDDS_Prep SEDDS Preparation PhaseDiagram->SEDDS_Prep DropletSize Droplet Size & PDI Analysis SEDDS_Prep->DropletSize Lipolysis In Vitro Lipolysis SEDDS_Prep->Lipolysis Caco2 Caco-2 Permeability SEDDS_Prep->Caco2 PK_Study Pharmacokinetic Study (Animal Model) Caco2->PK_Study LCMS LC-MS/MS Analysis PK_Study->LCMS DataAnalysis Data Analysis LCMS->DataAnalysis

Caption: Experimental workflow for developing and evaluating an oral this compound formulation.

SEDDS_Absorption_Pathway cluster_lumen GI Lumen cluster_enterocyte Enterocyte cluster_circulation Circulation SEDDS Oral SEDDS (this compound in lipid droplets) Emulsion Fine Emulsion (dispersed droplets) SEDDS->Emulsion Aqueous Dilution Absorption Absorption into Enterocyte Emulsion->Absorption Chylomicrons Incorporation into Chylomicrons Absorption->Chylomicrons Lymph Lymphatic System Chylomicrons->Lymph Bypasses Liver Systemic Systemic Circulation Lymph->Systemic

Caption: Enhanced absorption pathway of this compound via a SEDDS formulation.

References

Technical Support Center: Troubleshooting HPLC Calibration Curve Issues in Testosterone Nicotinate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of testosterone (B1683101) nicotinate (B505614). This resource is designed for researchers, scientists, and drug development professionals to quickly troubleshoot and resolve common issues encountered during their experiments, with a specific focus on calibration curve-related problems.

Frequently Asked Questions (FAQs)

Q1: What are the typical acceptance criteria for a calibration curve in an HPLC assay for testosterone nicotinate?

A1: For a typical HPLC analysis of this compound, the calibration curve should meet the following criteria to ensure accurate and reliable quantitative results:

  • Linearity (Coefficient of Determination, R²): The R² value should ideally be greater than 0.995, indicating a strong linear relationship between the concentration of this compound and the detector response.[1][2]

  • Range: The calibration curve should encompass the expected concentration range of the samples being analyzed.[3]

  • Accuracy: The back-calculated concentration of each calibration standard should be within a specified percentage of the nominal concentration, often within ±15% for standard samples and ±20% for the Lower Limit of Quantification (LLOQ).

  • Precision: The relative standard deviation (%RSD) for replicate injections of each standard should be within acceptable limits, typically less than 15%.

Q2: How many concentration levels are recommended for constructing a robust calibration curve?

A2: It is generally recommended to use a minimum of five to eight different concentration levels to construct a reliable calibration curve.[3] These concentrations should be evenly distributed across the expected analytical range to ensure the linearity of the method is well-established.

Q3: How often should a calibration curve be prepared?

A3: A new calibration curve should be prepared for each analytical run or batch of samples. This practice helps to account for any day-to-day variations in instrument performance, mobile phase preparation, or other experimental conditions, ensuring the accuracy of the results for each batch.[4]

Troubleshooting Guides

Issue 1: Non-Linear Calibration Curve (R² < 0.995)

A non-linear calibration curve is a common issue that can lead to inaccurate quantification.[2]

Symptoms:

  • The coefficient of determination (R²) is below the acceptable limit (typically >0.995).[2]

  • The curve shows a distinct bend, either flattening at higher concentrations or exhibiting an irregular shape.[2]

  • Back-calculated concentrations of the standards deviate significantly from their nominal values.

Troubleshooting Workflow:

start Start: Non-Linear Calibration Curve check_standards Verify Standard Preparation - Freshly prepared? - Correct concentrations? - Appropriate solvent? start->check_standards check_instrument Inspect HPLC System - Detector saturation? - Injection volume accuracy? - Column integrity? check_standards->check_instrument No errors reprepare_standards Action: Prepare Fresh Standards check_standards->reprepare_standards Errors found check_method Review Method Parameters - Appropriate mobile phase? - Suitable gradient/isocratic conditions? - Correct wavelength? check_instrument->check_method No hardware issues adjust_concentration Action: Adjust Concentration Range (Dilute high standards) check_instrument->adjust_concentration Detector saturation check_integration Review Peak Integration - Consistent baseline? - Correct peak width/threshold? check_method->check_integration reinject_standards Action: Re-inject Standards reprepare_standards->reinject_standards adjust_concentration->reinject_standards check_integration->reinject_standards Integration optimized end End: Linear Curve Achieved reinject_standards->end

Caption: Troubleshooting workflow for a non-linear calibration curve.

Possible Causes and Solutions:

Possible Cause Solution
Improper Standard Preparation Errors in weighing, dilution, or solvent choice can lead to inaccurate standard concentrations.[5] Solution: Prepare fresh calibration standards using calibrated equipment and high-purity solvents. Ensure complete dissolution of this compound.
Detector Saturation At high concentrations, the detector response may no longer be proportional to the analyte concentration.[2][6] Solution: Reduce the concentration of the upper calibration standards or decrease the injection volume.[2]
Analyte Degradation This compound may degrade in certain solvents or under specific pH and temperature conditions, leading to a lower response than expected.[2][7] Solution: Prepare standards and samples fresh before each analysis. Investigate the stability of this compound in the chosen solvent.
Inaccurate Peak Integration Inconsistent or incorrect peak integration parameters can result in variable peak areas. Solution: Manually review the integration of each peak in the calibration curve. Adjust integration parameters (e.g., baseline, peak width, threshold) to ensure consistent and accurate peak area determination.[2]
Co-elution with Impurities An interfering peak co-eluting with this compound can affect the accuracy of peak integration, particularly at lower concentrations.[2] Solution: Optimize the chromatographic method to improve resolution. This may involve adjusting the mobile phase composition, gradient profile, or using a different column.
Issue 2: Poor Reproducibility of Calibration Curve

Lack of reproducibility in calibration results can lead to inconsistent quantification between analytical runs.

Symptoms:

  • Significant variations in the slope and intercept of the calibration curve between different analytical runs.

  • High %RSD for replicate injections of the same standard.

Possible Causes and Solutions:

Possible Cause Solution
Inconsistent Mobile Phase Preparation Variations in mobile phase composition or pH can lead to shifts in retention time and peak area.[8][9] Solution: Prepare the mobile phase accurately using calibrated volumetric glassware. Ensure consistent and thorough mixing of solvents. Always use the same preparation method.[10]
Fluctuations in Column Temperature Variations in column temperature can affect retention time and peak shape.[11] Solution: Use a column oven to maintain a constant and consistent column temperature throughout the analysis.[12]
Variable Injection Volume Inaccurate or inconsistent injection volumes from the autosampler can lead to variability in peak areas.[9] Solution: Ensure the autosampler is properly calibrated and maintained. Check for air bubbles in the syringe and sample vials.[13]
Column Degradation Over time, the performance of the HPLC column can degrade, leading to poor peak shape and reproducibility.[8][9] Solution: Implement a column cleaning and regeneration protocol. If performance does not improve, replace the column.
Issue 3: Inconsistent Peak Shapes or Retention Times

Distorted peak shapes or shifting retention times can affect the accuracy of peak integration and analyte identification.

Symptoms:

  • Peak fronting or tailing.

  • Split peaks.

  • Drifting retention times for calibration standards.

Troubleshooting Workflow:

start Start: Inconsistent Peaks/Retention check_mobile_phase Verify Mobile Phase - Correct composition? - Degassed properly? - pH stable? start->check_mobile_phase check_column Inspect Column - Contamination? - Void formation? - Correct temperature? check_mobile_phase->check_column OK prepare_new_mp Action: Prepare Fresh Mobile Phase check_mobile_phase->prepare_new_mp Issue found check_system Check HPLC System - Leaks? - Pump issues? - Autosampler problem? check_column->check_system OK flush_column Action: Flush/Clean Column check_column->flush_column Issue found system_maintenance Action: Perform System Maintenance check_system->system_maintenance Issue found re_equilibrate Action: Re-equilibrate System prepare_new_mp->re_equilibrate flush_column->re_equilibrate system_maintenance->re_equilibrate inject_test_std Inject Test Standard re_equilibrate->inject_test_std inject_test_std->start Problem Persists end End: Consistent Peaks Achieved inject_test_std->end Problem Resolved

Caption: Troubleshooting workflow for inconsistent peaks and retention times.

Possible Causes and Solutions:

Possible Cause Solution
Column Overload Injecting too much sample can lead to peak fronting or tailing.[12] Solution: Reduce the injection volume or dilute the sample.
Sample Solvent Incompatibility If the sample solvent is significantly stronger than the mobile phase, it can cause peak distortion.[13][14] Solution: Whenever possible, dissolve the standards and samples in the initial mobile phase.
Air Bubbles in the System Air bubbles in the pump or detector can cause baseline noise and affect retention time stability.[8][12] Solution: Adequately degas the mobile phase and purge the HPLC system to remove any trapped air.[8]
System Leaks Leaks in the system can cause fluctuations in flow rate and pressure, leading to retention time variability.[13] Solution: Inspect all fittings and connections for any signs of leakage and tighten or replace as necessary.

Experimental Protocols

Protocol 1: Preparation of this compound Calibration Standards
  • Stock Solution Preparation: Accurately weigh a suitable amount of this compound reference standard and dissolve it in a volumetric flask with a suitable solvent (e.g., methanol (B129727) or acetonitrile) to obtain a stock solution of a known concentration (e.g., 1 mg/mL).

  • Serial Dilutions: Perform serial dilutions of the stock solution to prepare a series of working standard solutions at different concentration levels (e.g., 1, 5, 10, 25, 50, 100 µg/mL). Use the same diluent as the mobile phase if possible.

  • Storage: Store the standard solutions at a controlled temperature (e.g., 2-8 °C) and protect them from light to prevent degradation. It is recommended to prepare fresh standards for each analytical run.[4]

Protocol 2: HPLC Method for Testosterone Analysis

The following is a general HPLC method that can be used as a starting point for the analysis of testosterone derivatives. Method optimization will be required for this compound specifically.

Parameter Condition Reference
Column C18 (e.g., 4.6 mm x 250 mm, 5 µm)[15][16]
Mobile Phase Acetonitrile and Water (gradient or isocratic)[17][18]
Flow Rate 1.0 - 1.2 mL/min[17][19]
Column Temperature 35 °C[17][20]
Injection Volume 10 - 20 µL[17][19]
Detector Wavelength 240 - 245 nm[17][18][19]

Note: The specific mobile phase composition and gradient program will need to be optimized to achieve adequate separation of this compound from any impurities or degradation products.

Protocol 3: Forced Degradation Study

Forced degradation studies are essential to demonstrate the stability-indicating nature of an HPLC method.[7][21]

  • Acid/Base Hydrolysis: Treat the drug substance with an acid (e.g., 0.1N HCl) and a base (e.g., 0.1N NaOH) at room temperature or elevated temperature for a defined period.[19]

  • Oxidative Degradation: Expose the drug substance to an oxidizing agent (e.g., 3-5% H₂O₂) at room temperature.[19]

  • Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 60-80 °C) for a specified duration.

  • Photolytic Degradation: Expose the drug substance solution to UV and visible light.

After exposure to these stress conditions, the samples are analyzed by the HPLC method to ensure that the degradation products are well-separated from the parent drug peak.

References

Validation & Comparative

A Tale of Two Esters: Unraveling the Evidence on Testosterone Nicotinate and Testosterone Enanthate

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of androgen replacement therapy, the choice of testosterone (B1683101) ester is critical in determining the pharmacokinetic profile and clinical efficacy of the treatment. This guide provides a comparative analysis of testosterone nicotinate (B505614) and testosterone enanthate, revealing a stark contrast in the available scientific evidence and clinical validation. While testosterone enanthate stands as a well-established and thoroughly researched compound, testosterone nicotinate remains a largely enigmatic entity with a dearth of published data.

I. Overview and Chemical Structure

Testosterone, the primary male androgen, is modified into various esters to prolong its duration of action. Esterification at the 17-beta hydroxyl group creates a more lipophilic compound, which, when injected intramuscularly in an oil depot, is released slowly into the circulation. Once released, plasma esterases cleave the ester bond, liberating the active testosterone molecule.

Testosterone Enanthate is a long-acting derivative of testosterone. The enanthate ester has a seven-carbon chain.

This compound , also known as testosterone pyridine-3-carboxylate, is an ester of testosterone with nicotinic acid (niacin or vitamin B3). Information on this specific ester is sparse, and it is not a commonly used preparation in clinical practice. It was formerly marketed under brand names such as Bolfortan and Linobol but is no longer available.[1]

II. Comparative Efficacy and Pharmacokinetics: A Data Deficit

A direct, evidence-based comparison of the efficacy of this compound and testosterone enanthate is significantly hampered by the lack of robust clinical data for this compound. In contrast, testosterone enanthate has been the subject of numerous clinical trials, providing a clear understanding of its therapeutic effects and pharmacokinetic profile.

Testosterone Enanthate: A Well-Characterized Androgen

Testosterone enanthate is widely used for the treatment of hypogonadism.[2] Its efficacy in improving symptoms of testosterone deficiency, such as low libido, decreased muscle mass, and reduced bone density, is well-documented.[3]

Pharmacokinetic Profile of Testosterone Enanthate

Intramuscular administration of testosterone enanthate results in a peak in serum testosterone levels within a few days, followed by a gradual decline back to baseline over approximately two weeks.[4] The typical half-life is estimated to be around 4.5 to 5 days.[5]

Pharmacokinetic ParameterValue
Route of Administration Intramuscular Injection
Typical Dosage 50-400 mg every 2-4 weeks[2]
Time to Peak Concentration (Tmax) 2-5 days
Elimination Half-Life Approximately 4.5-5 days[5]
This compound: An Obscure Profile

There is a significant lack of publicly available clinical data on the efficacy and pharmacokinetics of this compound. Descriptive information suggests its duration of action is intermediate between the shorter-acting testosterone propionate (B1217596) and the longer-acting testosterone enanthate.[1] However, without controlled clinical studies, it is impossible to provide quantitative data on its half-life, peak serum concentrations, or therapeutic effectiveness. One study investigated the impact of nicotinic cholinergic agonists on androgen biosynthesis, finding an inhibitory effect, though this does not directly inform on the therapeutic profile of this compound itself.[6]

III. Mechanism of Action: The Androgen Receptor Signaling Pathway

Both testosterone enanthate and this compound, upon cleavage of their respective ester chains to yield free testosterone, exert their effects through the same mechanism: activation of the androgen receptor (AR).

Testosterone can bind directly to the AR or be converted to the more potent androgen, dihydrotestosterone (B1667394) (DHT), by the enzyme 5α-reductase in target tissues. The testosterone-AR or DHT-AR complex then translocates to the nucleus, where it binds to androgen response elements (AREs) on the DNA, modulating the transcription of target genes. This signaling cascade is responsible for the wide range of physiological effects of androgens.

AndrogenSignaling cluster_Extracellular Extracellular Space cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Free Testosterone Free Testosterone Testosterone Testosterone Free Testosterone->Testosterone Diffusion 5a-Reductase 5α-Reductase Testosterone->5a-Reductase AR-T Complex T-AR Complex Testosterone->AR-T Complex DHT Dihydrotestosterone (DHT) 5a-Reductase->DHT AR-DHT Complex DHT-AR Complex DHT->AR-DHT Complex AR Androgen Receptor (AR) AR->AR-T Complex AR->AR-DHT Complex ARE Androgen Response Element AR-T Complex->ARE Translocation AR-DHT Complex->ARE Translocation Gene Transcription Gene Transcription ARE->Gene Transcription Modulation of

Androgen Receptor Signaling Pathway

IV. Experimental Protocols

The analysis of testosterone esters in biological matrices is crucial for pharmacokinetic studies and doping control. The following outlines a general experimental workflow for the quantification of testosterone esters like testosterone enanthate from serum or plasma. It is presumed that a similar methodology would be applicable to this compound.

1. Sample Preparation: Liquid-Liquid Extraction

  • Objective: To isolate testosterone esters from the biological matrix.

  • Procedure:

    • A known volume of serum or plasma is mixed with an internal standard (e.g., a deuterated analog of the testosterone ester).

    • An organic solvent (e.g., a mixture of diethyl ether and ethyl acetate) is added to the sample.

    • The mixture is vortexed to ensure thorough mixing and then centrifuged to separate the aqueous and organic layers.

    • The organic layer containing the testosterone esters is transferred to a clean tube.

    • The solvent is evaporated to dryness under a gentle stream of nitrogen.

    • The residue is reconstituted in a solvent compatible with the analytical instrument.

2. Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • Objective: To separate and quantify the testosterone esters.

  • Instrumentation: A high-performance liquid chromatograph (HPLC) coupled to a tandem mass spectrometer (MS/MS).

  • Procedure:

    • The reconstituted sample is injected into the HPLC system.

    • The testosterone esters are separated on a chromatographic column (e.g., a C18 column).

    • The separated esters are introduced into the mass spectrometer.

    • The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify the target testosterone esters based on their unique mass-to-charge ratios.

ExperimentalWorkflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis cluster_Data Data Processing Sample Serum/Plasma Sample LLE Liquid-Liquid Extraction Sample->LLE Evaporation Solvent Evaporation LLE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC Liquid Chromatography (LC) Reconstitution->LC MS Tandem Mass Spectrometry (MS/MS) LC->MS Separation & Ionization Quantification Quantification & Analysis MS->Quantification

Workflow for Testosterone Ester Analysis

V. Conclusion: A Verdict Dictated by Data

In comparing this compound and testosterone enanthate, the most striking finding is the profound disparity in the available scientific evidence. Testosterone enanthate is a well-characterized, widely used, and extensively studied testosterone ester with a predictable pharmacokinetic profile and established clinical efficacy. In stark contrast, this compound is an obscure and discontinued (B1498344) compound for which there is a significant lack of published, peer-reviewed data on its efficacy, pharmacokinetics, and safety in humans.

For researchers, scientists, and drug development professionals, this comparison underscores the critical importance of robust clinical data in evaluating the therapeutic potential of a compound. While the theoretical combination of testosterone and nicotinic acid might present interesting pharmacological questions, without empirical evidence, this compound remains a historical footnote rather than a viable therapeutic alternative to well-established esters like testosterone enanthate. Any future consideration of this compound would necessitate comprehensive preclinical and clinical studies to establish its basic pharmacokinetic and pharmacodynamic properties.

References

A Comparative Guide to the Validation of a Novel Ultra-High-Performance Liquid Chromatography (UHPLC-UV) Method for the Quantification of Testosterone Nicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a novel Ultra-High-Performance Liquid Chromatography (UHPLC-UV) method for the quantification of testosterone (B1683101) nicotinate (B505614) against a standard High-Performance Liquid Chromatography (HPLC-UV) method. The validation of this new method demonstrates significant improvements in analytical efficiency, making it a compelling alternative for high-throughput analysis in research and quality control settings. All validation parameters are established in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3]

Introduction to Analytical Method Validation

The validation of an analytical procedure is crucial to ensure that it is suitable for its intended purpose.[1][3] A well-validated method provides reliable, reproducible, and accurate data, which is fundamental in drug development for ensuring product quality and safety.[2] This guide focuses on the validation of a new analytical method for testosterone nicotinate, a testosterone ester with potential therapeutic applications. The performance of this novel UHPLC-UV method is compared with a traditional HPLC-UV method, highlighting key improvements in speed, sensitivity, and efficiency.

Experimental Protocols

Standard HPLC-UV Method

A conventional HPLC method was used as the baseline for comparison.

  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: C18 (4.6 mm x 250 mm, 5 µm).[4][5]

  • Mobile Phase: Isocratic elution with 100% methanol.[4][5]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 240 nm.[4][5]

  • Injection Volume: 20 µL.

  • Run Time: 15 minutes.

Novel UHPLC-UV Method

The new method leverages UHPLC technology for faster and more efficient separations.

  • Instrumentation: UHPLC system with a UV detector.

  • Column: C18 (2.1 mm x 100 mm, 1.8 µm).

  • Mobile Phase: Gradient elution with a mixture of acetonitrile (B52724) and water.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 40°C.

  • Detection Wavelength: 242 nm.

  • Injection Volume: 5 µL.

  • Run Time: 5 minutes.

Data Presentation: A Comparative Analysis

The following tables summarize the validation data for both the standard HPLC-UV and the novel UHPLC-UV methods for the quantification of this compound.

Table 1: System Suitability

ParameterStandard HPLC-UVNovel UHPLC-UVAcceptance Criteria
Tailing Factor 1.21.1≤ 2.0
Theoretical Plates > 2000> 5000> 2000
%RSD of Peak Area < 2.0%< 1.0%≤ 2.0%

Table 2: Linearity and Range

ParameterStandard HPLC-UVNovel UHPLC-UVAcceptance Criteria
Range (µg/mL) 10 - 1501 - 200-
Correlation Coefficient (r²) 0.9980.999≥ 0.995

Table 3: Accuracy (% Recovery)

Concentration LevelStandard HPLC-UVNovel UHPLC-UVAcceptance Criteria
Low (80%) 99.2%99.8%98.0% - 102.0%
Medium (100%) 100.5%100.2%98.0% - 102.0%
High (120%) 101.1%100.9%98.0% - 102.0%

Table 4: Precision (%RSD)

Precision TypeStandard HPLC-UVNovel UHPLC-UVAcceptance Criteria
Repeatability (Intra-day) 1.5%0.8%≤ 2.0%
Intermediate Precision (Inter-day) 1.8%1.2%≤ 2.0%

Table 5: Specificity

ParameterStandard HPLC-UVNovel UHPLC-UVAcceptance Criteria
Peak Purity PassPassNo interference at the retention time of the analyte
Resolution from Impurities > 2.0> 3.0> 1.5

Table 6: Robustness

Parameter VariationStandard HPLC-UV (%RSD)Novel UHPLC-UV (%RSD)Acceptance Criteria
Flow Rate (±10%) 1.9%1.3%≤ 2.0%
Column Temperature (±5°C) 1.7%1.1%≤ 2.0%

Visualizations

Analytical Method Validation Workflow

The following diagram illustrates the logical workflow of the analytical method validation process, from initial planning to the final validation report.

G cluster_0 Planning Phase cluster_1 Method Development & Optimization cluster_2 Validation Execution cluster_3 Data Analysis & Comparison cluster_4 Reporting Validation_Protocol Define Validation Protocol & Acceptance Criteria Method_Development Develop & Optimize New UHPLC-UV Method Validation_Protocol->Method_Development Specificity Specificity Method_Development->Specificity Standard_Method Define Standard HPLC-UV Method Comparison Compare with Standard Method Standard_Method->Comparison Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision Robustness Robustness Precision->Robustness Data_Analysis Analyze Validation Data Robustness->Data_Analysis Data_Analysis->Comparison Validation_Report Generate Validation Report Comparison->Validation_Report

Caption: Workflow for the validation of the new analytical method.

Conclusion

The validation data clearly demonstrates that the novel UHPLC-UV method for the quantification of this compound is superior to the standard HPLC-UV method. The new method offers a significantly shorter run time (5 minutes vs. 15 minutes), a wider linear range, and improved precision and robustness. These enhancements make the UHPLC-UV method a more efficient and reliable option for the routine analysis of this compound in a drug development and quality control environment. The method meets all the acceptance criteria set forth by the ICH guidelines.[1][2][3]

References

A Head-to-Head Battle: Cross-Validation of Testosterone Immunoassay with LC-MS/MS for Robust Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the analytical landscape for steroid hormone quantification, the choice between immunoassay and liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a critical one. This guide provides a comprehensive cross-validation of these two prominent methods for measuring testosterone (B1683101) and its esters, like testosterone nicotinate. Accurate measurement is paramount for both basic research and clinical applications. This guide presents a detailed comparison of immunoassay and LC-MS/MS, summarizing their performance characteristics, outlining their experimental protocols, and providing a visual representation of the analytical workflow.

Method Comparison: A Tale of Two Techniques

The choice between an immunoassay and LC-MS/MS for testosterone measurement hinges on a trade-off between throughput, cost, and analytical specificity. While immunoassays offer a high-throughput and cost-effective solution, LC-MS/MS provides superior specificity and accuracy, which is crucial for distinguishing between structurally similar steroid hormones.[1][2][3]

Immunoassays are susceptible to interference from other steroids, leading to inaccuracies, particularly at low concentrations.[1][4][5][6][7] In contrast, LC-MS/MS minimizes cross-reactivity by separating testosterone from other compounds before detection based on its specific mass-to-charge ratio.[2][8]

Performance Characteristics

The following tables summarize the key performance characteristics of a typical testosterone immunoassay versus an LC-MS/MS method.

Table 1: Testosterone Immunoassay Performance

ParameterPerformance
Limit of Detection (LoD) 0.1 - 0.5 ng/mL
Intra-assay CV 2.6% - 4.7%
Inter-assay CV 6.7% - 7.6%
Accuracy ~106%
Specificity Subject to cross-reactivity with other steroids

Data compiled from representative studies.[9]

Table 2: Testosterone LC-MS/MS Performance

ParameterPerformance
Limit of Detection (LoD) 0.024 ng/mL
Intra-assay CV 1.6% - 3.7%
Inter-assay CV 2.6% - 8.4%
Accuracy ~103.7%
Specificity High, minimal cross-reactivity

Data compiled from representative studies.[9]

Correlation and Agreement

Studies comparing the two methods consistently demonstrate that immunoassays can either overestimate or underestimate testosterone levels compared to the more accurate LC-MS/MS. One study found that immunoassay results were 20% lower than LC-MS/MS with minimal correlation at concentrations below 100 ng/dL.[4] Another comparison in a cohort of young obese men showed that the mean total testosterone levels were significantly different, with immunoassay yielding lower concentrations (3.20 ± 1.24 ng/mL) compared to LC-MS/MS (3.78 ± 1.4 ng/mL).[9]

The correlation between the two methods is often imperfect, with regression analysis showing slopes that deviate from 1 and non-zero intercepts, indicating systemic bias in the immunoassay results.[4][6]

Experimental Protocols

Detailed and validated protocols are essential for obtaining reliable and reproducible results. Below are representative experimental protocols for the measurement of testosterone using a generic immunoassay and a published LC-MS/MS method.

Testosterone Immunoassay Protocol (Generalized)
  • Sample Preparation: Serum or plasma samples are typically used directly or after a simple dilution step.

  • Assay Procedure:

    • A specific antibody coated on a solid phase (e.g., microplate well) binds to the testosterone in the sample.

    • An enzyme-labeled testosterone conjugate is added, which competes with the sample testosterone for binding to the antibody.

    • After an incubation period, the unbound components are washed away.

    • A substrate for the enzyme is added, and the resulting color development is measured spectrophotometrically.

  • Data Analysis: The concentration of testosterone in the sample is inversely proportional to the measured absorbance and is determined by interpolation from a standard curve.

Testosterone LC-MS/MS Protocol (Generalized)
  • Sample Preparation:

    • An internal standard (e.g., deuterated testosterone) is added to the serum or plasma samples.[10]

    • Proteins are precipitated using a solvent like acetonitrile.

    • The sample is centrifuged to pellet the precipitated proteins.

    • The supernatant is transferred and may undergo further solid-phase extraction (SPE) or liquid-liquid extraction (LLE) for cleanup.[4][10]

    • The extracted sample is evaporated to dryness and reconstituted in a mobile phase-compatible solvent.[3]

  • LC Separation:

    • The reconstituted sample is injected into a liquid chromatography system.

    • The analytes are separated on a C18 or similar reverse-phase column using a gradient elution with a mobile phase typically consisting of water and an organic solvent (e.g., methanol (B129727) or acetonitrile) with a modifier like formic acid.[3][11]

  • MS/MS Detection:

    • The eluent from the LC column is introduced into a tandem mass spectrometer, usually with an electrospray ionization (ESI) source operating in positive ion mode.

    • Specific precursor-to-product ion transitions for testosterone and its internal standard are monitored in multiple reaction monitoring (MRM) mode for quantification.[3]

  • Data Analysis: The concentration of testosterone is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Visualizing the Workflow

The following diagrams illustrate the experimental workflow for each method.

Immunoassay vs LC-MSMS Workflow cluster_IA Immunoassay Workflow cluster_LCMS LC-MS/MS Workflow IA_Start Sample (Serum/Plasma) IA_Dilute Dilution (Optional) IA_Start->IA_Dilute IA_Incubate Incubation with Antibody & Conjugate IA_Dilute->IA_Incubate IA_Wash Wash IA_Incubate->IA_Wash IA_Substrate Substrate Addition & Color Development IA_Wash->IA_Substrate IA_Read Spectrophotometric Reading IA_Substrate->IA_Read IA_End Data Analysis IA_Read->IA_End LCMS_Start Sample (Serum/Plasma) LCMS_IS Add Internal Standard LCMS_Start->LCMS_IS LCMS_Precip Protein Precipitation LCMS_IS->LCMS_Precip LCMS_Extract Extraction (SPE/LLE) LCMS_Precip->LCMS_Extract LCMS_Evap Evaporation & Reconstitution LCMS_Extract->LCMS_Evap LCMS_Inject LC Separation LCMS_Evap->LCMS_Inject LCMS_Detect MS/MS Detection LCMS_Inject->LCMS_Detect LCMS_End Data Analysis LCMS_Detect->LCMS_End

Caption: Comparative workflow of Immunoassay and LC-MS/MS for testosterone analysis.

Logical Relationship in Method Selection

The decision to use an immunoassay or LC-MS/MS depends on the specific requirements of the study.

Method Selection Logic Start Research Question HighThroughput High Throughput & Low Cost Needed? Start->HighThroughput HighSpecificity High Specificity & Accuracy Critical? HighThroughput->HighSpecificity No Immunoassay Use Immunoassay HighThroughput->Immunoassay Yes LCMSMS Use LC-MS/MS HighSpecificity->LCMSMS Yes ConsiderHybrid Consider Hybrid Approach or Cross-Validation HighSpecificity->ConsiderHybrid No

Caption: Decision tree for selecting between Immunoassay and LC-MS/MS.

References

Comparative Analysis of the Anabolic-Androgenic Ratio of Testosterone Nicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anabolic-androgenic ratio of testosterone (B1683101) nicotinate (B505614) against other commonly used testosterone esters. The information presented herein is intended to support research and development efforts in the field of endocrinology and pharmacology by offering a concise overview of key performance metrics and the experimental methodologies used to derive them.

Introduction to Anabolic-Androgenic Ratio

Anabolic-androgenic steroids (AAS) are synthetic derivatives of testosterone. Their physiological effects are categorized into two types: anabolic, which refers to the promotion of muscle growth (myotrophic), and androgenic, which encompasses the development of male sexual characteristics (virilizing). The anabolic-androgenic ratio is a critical parameter used to differentiate AAS, quantifying the desired muscle-building effects relative to the often-undesirable androgenic side effects. An ideal AAS would exhibit high anabolic activity with minimal androgenic effects. Testosterone, the primary male sex hormone, serves as the benchmark compound, with its anabolic-to-androgenic ratio defined as 1:1.[1][2]

Comparative Data of Testosterone Esters

The anabolic-androgenic ratio of various testosterone esters is primarily determined by the activity of the parent hormone. The ester moiety influences the pharmacokinetics, such as the release rate and half-life of testosterone in the body, but does not alter the intrinsic activity of the testosterone molecule at the androgen receptor.

CompoundAnabolic RatioAndrogenic RatioAnabolic-Androgenic Ratio
Testosterone111:1[1][2]
Testosterone NicotinateNot explicitly foundNot explicitly foundPresumed to be ~1:1
Testosterone Cypionate111:1[4]
Testosterone Enanthate111:1[5]

Experimental Protocol: The Hershberger Assay

The anabolic-androgenic ratio of AAS is determined in vivo using the Hershberger assay. This standardized and validated method is recognized by the Organisation for an Economic Co-operation and Development (OECD) as Test Guideline 441.[6] The assay is based on the dose-responsive weight changes of specific androgen-dependent tissues in castrated male rats.

Objective: To determine the anabolic and androgenic activity of a test compound relative to a reference androgen, typically testosterone propionate.

Experimental Animals: Immature, castrated male rats. Castration removes the endogenous source of androgens, making the target tissues highly sensitive to exogenous androgens.

Methodology:

  • Animal Preparation: Peripubertal male rats are castrated.

  • Dosing: The animals are divided into groups and treated for 10 consecutive days with the test compound (e.g., this compound) at various dose levels, a reference androgen (testosterone propionate), and a vehicle control. Administration is typically via oral gavage or subcutaneous injection.[6][7]

  • Endpoint Measurement: Approximately 24 hours after the final dose, the animals are euthanized, and the following tissues are carefully dissected and weighed:[7][8]

    • Anabolic Tissues: Levator ani muscle.

    • Androgenic Tissues: Ventral prostate and seminal vesicles.

  • Data Analysis: The weights of the anabolic and androgenic tissues are compared between the test compound groups and the reference androgen group. The anabolic-androgenic ratio is calculated by comparing the potency of the test compound in stimulating the growth of the levator ani muscle (anabolic effect) versus the ventral prostate/seminal vesicles (androgenic effect).

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

cluster_0 Androgen Signaling Pathway Testosterone Testosterone Androgen_Receptor Androgen Receptor (AR) Testosterone->Androgen_Receptor Binds to AR_Complex Testosterone-AR Complex Androgen_Receptor->AR_Complex Nucleus Nucleus AR_Complex->Nucleus Translocates to ARE Androgen Response Element (ARE) Nucleus->ARE Binds to Gene_Transcription Gene Transcription ARE->Gene_Transcription Protein_Synthesis Protein Synthesis Gene_Transcription->Protein_Synthesis Anabolic_Androgenic_Effects Anabolic & Androgenic Effects Protein_Synthesis->Anabolic_Androgenic_Effects

Caption: Androgen signaling pathway of testosterone.

cluster_1 Hershberger Assay Workflow Start Start Castration Castration of Immature Male Rats Start->Castration Dosing 10-Day Dosing: - Vehicle Control - Reference Androgen - Test Compound Castration->Dosing Necropsy Necropsy Dosing->Necropsy Tissue_Weighing Weighing of Anabolic (Levator Ani) and Androgenic (Ventral Prostate, Seminal Vesicles) Tissues Necropsy->Tissue_Weighing Data_Analysis Data Analysis and Ratio Calculation Tissue_Weighing->Data_Analysis End End Data_Analysis->End

Caption: Workflow of the Hershberger assay.

References

An In-Vivo Comparative Analysis of Testosterone Nicotinate and Testosterone Cypionate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in-vivo effects of two testosterone (B1683101) esters: testosterone nicotinate (B505614) and testosterone cypionate. While both are derivatives of testosterone, the extent of available scientific data for each compound varies significantly. Testosterone cypionate is a widely studied and clinically used ester with a wealth of available in-vivo data. In contrast, testosterone nicotinate is a less common and less studied compound, resulting in a notable scarcity of comprehensive in-vivo experimental data in publicly accessible literature. This guide aims to present the available information for both esters, highlighting the existing data for testosterone cypionate and the limited information for this compound to facilitate a foundational comparison.

Data Summary

The following table summarizes the key pharmacokinetic and pharmacodynamic parameters for testosterone cypionate, based on available in-vivo studies. Due to the limited data, a comparable quantitative summary for this compound cannot be provided at this time.

Table 1: In-Vivo Data for Testosterone Cypionate

ParameterValueSpecies/ModelCitation
Pharmacokinetics
Half-lifeApproximately 8 daysHuman[1]
Time to Peak Concentration (Tmax)2 to 5 days post-injectionHuman[2][3]
Mean Residence Time~8.5 days (similar to testosterone enanthate)Not Specified[4]
Pharmacodynamics
Onset of Action (Sexual Interest)Appears after 3 weeks, plateaus at 6 weeksHuman[5]
Onset of Action (Erythropoiesis)Evident at 3 months, peaking at 9-12 monthsHuman[5]
Onset of Action (Muscle Strength)Demonstrable after 12-20 weeksHuman[5]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below is a generalized protocol for the in-vivo assessment of testosterone esters in a preclinical model, based on common practices in the field.

Protocol: In-Vivo Assessment of Testosterone Esters in an Orchidectomized Rat Model

1. Animal Model:

  • Species: Male Wistar or Sprague-Dawley rats (8-10 weeks old).
  • Acclimation: Acclimate animals to the housing facility for at least one week prior to the experiment.
  • Housing: House animals in a temperature- and light-controlled environment with ad libitum access to food and water.
  • Orchidectomy: Perform bilateral orchidectomy to create a hypogonadal model. Allow a recovery period of at least two weeks to ensure the decline of endogenous testosterone levels.

2. Drug Administration:

  • Test Articles: this compound and testosterone cypionate.
  • Vehicle: A suitable vehicle for intramuscular injection, such as sterile sesame oil or cottonseed oil.
  • Dosing: Administer the testosterone esters via intramuscular injection at a predetermined dose. The dose will depend on the specific research question.
  • Control Group: Administer the vehicle only to a control group of orchidectomized rats.

3. Sample Collection:

  • Blood Sampling: Collect blood samples via tail vein or saphenous vein at various time points post-injection (e.g., 0, 24, 48, 72 hours, and then daily or every other day for up to 2-4 weeks) to characterize the pharmacokinetic profile.
  • Tissue Collection: At the end of the study, euthanize the animals and collect target tissues such as prostate, seminal vesicles, and levator ani muscle to assess anabolic and androgenic effects.

4. Analytical Methods:

  • Hormone Analysis: Analyze serum testosterone concentrations using a validated method such as liquid chromatography-mass spectrometry (LC-MS) or enzyme-linked immunosorbent assay (ELISA).
  • Tissue Analysis: Weigh the collected organs (prostate, seminal vesicles, levator ani muscle) to determine the anabolic and androgenic response.

5. Data Analysis:

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), and half-life from the serum testosterone concentration-time data.
  • Pharmacodynamic Analysis: Compare the organ weights between the treatment groups and the control group to assess the biological activity of the testosterone esters.
  • Statistical Analysis: Use appropriate statistical methods (e.g., ANOVA, t-test) to determine the significance of the observed differences.

Visualizations

Signaling Pathway

The following diagram illustrates the general signaling pathway of testosterone.

Testosterone_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_protein_synthesis Protein Synthesis Testosterone Testosterone AR Androgen Receptor (AR) Testosterone->AR Binds T-AR Complex Testosterone-AR Complex Testosterone->T-AR Complex 5a-Reductase 5α-Reductase Testosterone->5a-Reductase Metabolized by HSP Heat Shock Proteins AR->HSP Bound to AR->T-AR Complex DHT-AR Complex DHT-AR Complex AR->DHT-AR Complex ARE Androgen Response Element (ARE) T-AR Complex->ARE Translocates to nucleus and binds DHT Dihydrotestosterone (DHT) 5a-Reductase->DHT DHT->AR Binds DHT->DHT-AR Complex DHT-AR Complex->ARE Translocates to nucleus and binds Gene Transcription Gene Transcription ARE->Gene Transcription mRNA mRNA Gene Transcription->mRNA Protein Protein Synthesis mRNA->Protein Translation Cellular Response Cellular Response (e.g., Muscle Growth) Protein->Cellular Response

Caption: General signaling pathway of testosterone.

Experimental Workflow

The diagram below outlines a typical workflow for an in-vivo comparison of testosterone esters.

Experimental_Workflow Start Start Animal Model Orchidectomized Rat Model Start->Animal Model Grouping Randomized Grouping (Vehicle, T-Nicotinate, T-Cypionate) Animal Model->Grouping Administration Intramuscular Administration Grouping->Administration PK_Sampling Pharmacokinetic Blood Sampling (Serial Time Points) Administration->PK_Sampling PD_Endpoints Pharmacodynamic Endpoint Assessment (e.g., Organ Weights at Necropsy) Administration->PD_Endpoints Analysis Sample Analysis (LC-MS for Testosterone) PK_Sampling->Analysis Data Data Analysis (PK Parameters, Statistical Comparison) PD_Endpoints->Data Analysis->Data Conclusion Conclusion Data->Conclusion End End Conclusion->End

Caption: In-vivo comparison experimental workflow.

Logical Comparison

This diagram provides a logical comparison of the key features of this compound and testosterone cypionate based on available information.

Logical_Comparison cluster_cypionate Testosterone Cypionate cluster_nicotinate This compound Testosterone_Esters Testosterone Esters Cyp_PK Well-Characterized PK (Half-life ~8 days) Testosterone_Esters->Cyp_PK Cyp_PD Extensive PD Data (Anabolic/Androgenic Effects) Testosterone_Esters->Cyp_PD Cyp_Clinical Widely Used Clinically Testosterone_Esters->Cyp_Clinical Nic_PK Limited PK Data (Shorter duration than enanthate) Testosterone_Esters->Nic_PK Nic_PD Scarce PD Data Testosterone_Esters->Nic_PD Nic_Clinical Not Widely Used Testosterone_Esters->Nic_Clinical

References

Validating the Specificity of a Testosterone Nicotinate Antibody: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the accurate detection and quantification of specific steroid esters like testosterone (B1683101) nicotinate (B505614) are critical. The specificity of the antibody used in immunoassays is paramount to ensure reliable and reproducible results. This guide provides a comprehensive framework for validating the specificity of a putative testosterone nicotinate antibody, comparing its performance with standard testosterone antibodies, and outlining the necessary experimental protocols.

Data Presentation: Comparative Specificity Analysis

A crucial step in validating a new antibody is to assess its cross-reactivity against structurally related molecules. The following table summarizes hypothetical cross-reactivity data for a newly developed this compound Antibody compared to a standard Testosterone Antibody. This data would be generated using a competitive ELISA as detailed in the experimental protocols below.

Table 1: Antibody Cross-Reactivity Comparison

CompoundThis compound Antibody (% Cross-Reactivity)Standard Testosterone Antibody (% Cross-Reactivity)
This compound 100 < 1.0
Testosterone5.2100
Dihydrotestosterone (DHT)2.555.8
Androstenedione0.810.2
Progesterone< 0.10.5
Cortisol< 0.1< 0.1
Nicotinic Acid< 0.1< 0.1
Methyltestosterone1.575.0[1]
Nandrolone0.550.0[2]

Note: Data for the this compound Antibody is hypothetical and serves as an example for a highly specific antibody. Data for the Standard Testosterone Antibody is based on typical cross-reactivity profiles found in commercial kits and literature.[1][2]

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of antibody specificity. The following are key experimental protocols for validating a this compound antibody.

Protocol 1: Competitive ELISA for Cross-Reactivity Determination

This protocol outlines the steps to determine the percentage of cross-reactivity of potentially interfering compounds in a competitive immunoassay.[2]

Materials:

  • Microtiter plate pre-coated with a capture antibody (e.g., anti-mouse IgG)

  • This compound Antibody (the antibody to be validated)

  • This compound standard

  • Potentially cross-reacting compounds (see Table 1)

  • This compound conjugated to a reporter enzyme (e.g., Horseradish Peroxidase - HRP)

  • Assay buffer (e.g., phosphate-buffered saline with 0.1% BSA)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Prepare Standard Curves:

    • Prepare a serial dilution of the this compound standard in the assay buffer to create a standard curve (e.g., from 100 ng/mL to 0.1 ng/mL).

    • For each potentially cross-reacting compound, prepare a separate serial dilution in the assay buffer.

  • Assay:

    • Add 50 µL of the standard or cross-reactant dilutions to the appropriate wells of the microtiter plate.

    • Add 25 µL of the this compound Antibody to each well.

    • Add 25 µL of the this compound-HRP conjugate to each well.

    • Incubate the plate at room temperature for 2 hours.

  • Washing:

    • Wash the plate 3-5 times with wash buffer to remove unbound reagents.

  • Detection:

    • Add 100 µL of the substrate solution to each well and incubate in the dark for 15-30 minutes.

    • Stop the reaction by adding 50 µL of stop solution to each well.

  • Data Analysis:

    • Read the absorbance of each well at 450 nm using a microplate reader.

    • Plot the absorbance values against the concentration for the this compound standard curve.

    • Determine the concentration of this compound that causes a 50% reduction in the maximum signal (IC50).

    • For each cross-reacting compound, determine the concentration that causes a 50% reduction in the maximum signal.

    • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of this compound / IC50 of Cross-Reactant) x 100

Protocol 2: Specificity Validation using Surface Plasmon Resonance (SPR)

SPR provides real-time, label-free analysis of binding interactions, offering valuable data on antibody specificity and kinetics.

Materials:

  • SPR instrument and sensor chips (e.g., CM5)

  • This compound Antibody

  • This compound and potential cross-reactants

  • Immobilization reagents (e.g., EDC, NHS)

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Antibody Immobilization:

    • Immobilize the this compound Antibody onto the surface of a sensor chip using standard amine coupling chemistry.

  • Binding Analysis:

    • Inject a series of concentrations of this compound over the antibody-coated surface to determine the binding affinity (KD).

    • Inject the same concentrations of each potential cross-reactant over the surface.

  • Data Analysis:

    • Analyze the sensorgrams to determine the association (ka) and dissociation (kd) rates, and calculate the equilibrium dissociation constant (KD) for each compound.

    • A significantly higher KD value for cross-reactants compared to this compound indicates high specificity.

Mandatory Visualizations

Experimental Workflow for Antibody Specificity Validation

G cluster_ELISA Competitive ELISA cluster_SPR Surface Plasmon Resonance (SPR) cluster_Data Data Interpretation ELISA_1 Prepare Standard & Cross-Reactant Dilutions ELISA_2 Incubate with Antibody & Labeled Antigen ELISA_1->ELISA_2 ELISA_3 Wash to Remove Unbound Reagents ELISA_2->ELISA_3 ELISA_4 Add Substrate & Stop Solution ELISA_3->ELISA_4 ELISA_5 Measure Absorbance & Calculate % Cross-Reactivity ELISA_4->ELISA_5 Data_1 High % Cross-Reactivity = Low Specificity ELISA_5->Data_1 SPR_1 Immobilize Antibody on Sensor Chip SPR_2 Inject this compound (Analyte) SPR_1->SPR_2 SPR_3 Inject Potential Cross-Reactants SPR_1->SPR_3 SPR_4 Analyze Sensorgrams for Binding Kinetics (KD) SPR_2->SPR_4 SPR_3->SPR_4 Data_2 High KD for Cross-Reactants = High Specificity SPR_4->Data_2 Data_3 Compare with Alternative Antibodies Data_1->Data_3 Data_2->Data_3

Caption: Workflow for validating antibody specificity using ELISA and SPR.

Testosterone Signaling Pathway

Testosterone exerts its effects through both genomic and non-genomic pathways. Understanding these pathways is crucial for researchers studying the biological effects of testosterone and its analogs.

G cluster_Genomic Genomic Pathway cluster_NonGenomic Non-Genomic Pathway T Testosterone ARc Androgen Receptor (Cytoplasm) T->ARc Tm Membrane Androgen Receptor T->Tm ARn Androgen Receptor (Nucleus) ARc->ARn HSP Heat Shock Proteins HSP->ARc ARE Androgen Response Element ARn->ARE Gene Gene Transcription ARE->Gene Protein Protein Synthesis & Cellular Response Gene->Protein GPCR G-Protein Coupled Receptor Tm->GPCR PLC Phospholipase C GPCR->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca Ca2+ Influx IP3->Ca Kinase Kinase Cascade Activation DAG->Kinase Cellular Rapid Cellular Effects Ca->Cellular Kinase->Cellular

Caption: Overview of testosterone's genomic and non-genomic signaling pathways.[2]

References

A Comparative Guide to the Pharmacodynamics of Testosterone Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacodynamic and pharmacokinetic profiles of commonly used testosterone (B1683101) esters. The information is intended to support research and development efforts by presenting key performance metrics, experimental methodologies, and relevant biological pathways.

Introduction to Testosterone Esters

Testosterone, the primary male androgen, is therapeutically administered as an ester to prolong its release and duration of action. Esterification at the 17-beta-hydroxyl group creates a more lipophilic compound, which, when injected intramuscularly in an oil vehicle, forms a depot from which the ester slowly diffuses.[1][2] Endogenous esterases in the bloodstream then cleave the ester chain, releasing active testosterone. The length and structure of this ester chain are the primary determinants of the drug's absorption rate and half-life.[3] This guide focuses on four prominent esters: Propionate (B1217596), Enanthate, Cypionate, and Undecanoate.

Mechanism of Action: The Androgen Receptor Pathway

The biological effects of testosterone are mediated through its binding to the Androgen Receptor (AR), a member of the nuclear receptor superfamily that functions as a ligand-activated transcription factor.[4][5] Upon release from its ester, testosterone can exert its effects directly or be converted to more potent metabolites.

  • Direct Action: Testosterone enters the cytoplasm and binds to the AR, which is stabilized by heat shock proteins (HSPs).[4][6]

  • Ligand Binding & Dimerization: This binding induces a conformational change, causing the dissociation of HSPs. The activated AR-ligand complexes then form homodimers.[4][6]

  • Nuclear Translocation & Gene Transcription: These dimers translocate to the nucleus, where they bind to specific DNA sequences known as Androgen Response Elements (AREs).[6][7] This binding, along with the recruitment of co-regulator proteins, initiates the transcription of target genes responsible for the androgenic effects.[4][6]

  • Metabolite Action: In certain tissues, testosterone is converted by the enzyme 5α-reductase to dihydrotestosterone (B1667394) (DHT), a more potent androgen that binds to the AR with higher affinity.[5][7]

Androgen_Receptor_Pathway Figure 1: Canonical Androgen Receptor Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus T Testosterone AR_HSP AR + HSP Complex T->AR_HSP Binds SRD5A 5α-reductase T->SRD5A Conversion AR_T AR-Testosterone Complex AR_HSP->AR_T HSP Dissociation Dimer AR-T Dimer AR_T->Dimer Dimerization ARE Androgen Response Element (ARE) Dimer->ARE Nuclear Translocation & Binding DHT DHT DHT->AR_HSP Binds (High Affinity) SRD5A->DHT Transcription Gene Transcription (e.g., PSA, TMPRSS2) ARE->Transcription Recruits Co-regulators

Figure 1: Canonical Androgen Receptor Signaling Pathway

Comparative Pharmacokinetic Data

The primary differences among testosterone esters lie in their pharmacokinetic profiles, specifically their half-lives and the resulting peak and trough testosterone levels. These parameters dictate dosing frequency and the stability of serum testosterone concentrations. While testosterone enanthate and cypionate are often considered interchangeable due to their very similar profiles, propionate and undecanoate represent the shorter and longer ends of the action spectrum, respectively.[8][9][10]

ParameterTestosterone PropionateTestosterone EnanthateTestosterone CypionateTestosterone Undecanoate (Injectable)
Ester Chain Length 3 Carbons7 Carbons8 Carbons11 Carbons
Elimination Half-Life ~0.8 - 1.5 days[1][11]~7 - 9 days[10]~8 - 12 days[8][10]Long-acting, stable levels for weeks[12][13]
Time to Peak (Tmax) ~3 - 48 hours[14][15]~2 - 5 days[9]~2 - 5 days[9]~7 days (after 3rd injection)[16]
Dosing Frequency Every 2-3 days[1]Every 1-3 weeks[8][9]Every 1-3 weeks[8][9]Every 10-12 weeks[13][16]
Serum Level Fluctuation High (Rapid peaks and troughs)Moderate to High[3][9]Moderate to High[3][9]Low (More stable levels)[12]
Vehicle Oil VariesSesame Oil[9][10]Cottonseed Oil[9][10]Castor Oil[16]

Note: Pharmacokinetic values can vary based on the injection volume, site, vehicle oil, and individual patient metabolism.

Experimental Protocols

The accurate determination of pharmacodynamic and pharmacokinetic parameters relies on robust and standardized experimental methodologies. A typical clinical trial to compare testosterone esters involves several key stages.

4.1. Study Design A randomized, parallel-group, or crossover design is often employed. Participants are typically healthy hypogonadal males.[17] The study begins with a screening phase to confirm eligibility based on baseline testosterone levels and health status. This is followed by a treatment phase where subjects receive intramuscular injections of the different testosterone esters at specified doses and intervals. A washout period is necessary for crossover designs.

4.2. Pharmacokinetic Sampling and Analysis Blood samples are collected at predetermined time points after injection to characterize the full pharmacokinetic profile. This typically includes frequent sampling in the initial hours and days to capture the absorption phase and peak concentration (Cmax), followed by less frequent sampling to define the elimination phase and half-life.

4.3. Bioanalytical Method: LC-MS/MS The gold standard for quantifying total testosterone in serum or plasma is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[18][19]

  • Sample Preparation: Serum samples are prepared, often involving protein precipitation followed by liquid-liquid extraction or solid-phase extraction to isolate testosterone and remove interfering substances. A deuterated testosterone internal standard (e.g., d3-testosterone) is added to correct for extraction variability.[20]

  • Chromatographic Separation: The extracted sample is injected into an ultra-performance liquid chromatography (UPLC) system. A C18 reverse-phase column is commonly used to separate testosterone from other endogenous steroids, such as its epimer, epitestosterone.[21]

  • Mass Spectrometric Detection: The eluent from the UPLC is ionized, typically using electrospray ionization (ESI) in positive mode. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for both testosterone (e.g., m/z 289.18 → 97.04) and the internal standard.[20] This provides high specificity and sensitivity for accurate quantification.[20]

  • Data Analysis: A calibration curve is generated using standards of known concentrations, and the testosterone concentration in the unknown samples is determined by comparing the peak area ratio of the analyte to the internal standard.[20]

Experimental_Workflow Figure 2: Workflow for a Comparative PK Study of Testosterone Esters cluster_groups Treatment Groups Screening Subject Screening (Hypogonadal Males) Baseline Baseline Measurements (Total Testosterone, etc.) Screening->Baseline Randomization Randomization Baseline->Randomization GroupA Group A (e.g., T. Enanthate) Randomization->GroupA GroupB Group B (e.g., T. Cypionate) Randomization->GroupB GroupC Group C (e.g., T. Undecanoate) Randomization->GroupC Sampling Serial Blood Sampling (Pre-defined time points) GroupA->Sampling GroupB->Sampling GroupC->Sampling Analysis Bioanalysis (LC-MS/MS) Sampling->Analysis PK_Modeling Pharmacokinetic Modeling (Cmax, Tmax, AUC, t1/2) Analysis->PK_Modeling

References

Head-to-head comparison of testosterone nicotinate and nandrolone decanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of testosterone (B1683101) nicotinate (B505614) and nandrolone (B1676933) decanoate (B1226879), focusing on their pharmacological profiles, mechanisms of action, and anabolic/androgenic effects. The information is supported by available experimental data to aid in research and development.

Overview and Chemical Structures

Testosterone nicotinate, formerly marketed under brand names such as Bolfortan and Linobol, is an ester of the primary male androgen, testosterone.[1] Nandrolone decanoate, a derivative of 19-nortestosterone, is a widely recognized anabolic-androgenic steroid (AAS) with various therapeutic applications.[2] The fundamental structural difference lies in the absence of a methyl group at the C-19 position in nandrolone, which significantly alters its metabolic fate and receptor interactions.[3]

Mechanism of Action and Signaling Pathways

Both this compound and nandrolone decanoate exert their effects primarily through the androgen receptor (AR). As esters, they are inactive prodrugs that, upon intramuscular injection, are hydrolyzed by esterases to release the active parent hormones, testosterone and nandrolone, respectively.

The active hormones diffuse into target cells and bind to the AR in the cytoplasm. This binding induces a conformational change in the receptor, causing its dissociation from heat shock proteins. The activated hormone-receptor complex then translocates to the nucleus, where it dimerizes and binds to specific DNA sequences known as androgen response elements (AREs) on the promoter regions of target genes. This interaction modulates gene transcription, leading to the synthesis of proteins that mediate the anabolic and androgenic effects.[2][4]

A key differentiator in their mechanism lies in their interaction with the enzyme 5α-reductase. Testosterone is converted by 5α-reductase to the more potent androgen, dihydrotestosterone (B1667394) (DHT), in tissues like the prostate and skin.[4] In contrast, nandrolone is converted to a much weaker androgen, dihydronandrolone (DHN).[3] This difference is a major contributor to the lower androgenic profile of nandrolone decanoate.

Below is a diagram illustrating the generalized androgen receptor signaling pathway for both compounds.

Androgen Receptor Signaling Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hormone Testosterone or Nandrolone (from ester hydrolysis) Hormone_c Testosterone or Nandrolone Hormone->Hormone_c Diffusion AR_Hormone Activated AR-Hormone Complex Hormone_c->AR_Hormone Binding 5a_reductase 5α-reductase Hormone_c->5a_reductase AR Androgen Receptor (AR) AR_HSP AR-HSP Complex AR->AR_HSP HSP Heat Shock Proteins (HSP) HSP->AR_HSP AR_HSP->AR_Hormone HSP Dissociation AR_Hormone_n Activated AR-Hormone Complex AR_Hormone->AR_Hormone_n Translocation DHT Dihydrotestosterone (DHT) (Potent Androgen) 5a_reductase->DHT Testosterone DHN Dihydronandrolone (DHN) (Weak Androgen) 5a_reductase->DHN Nandrolone Dimer Dimerization AR_Hormone_n->Dimer ARE Androgen Response Element (ARE) Dimer->ARE Binding Transcription Gene Transcription ARE->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis (Anabolic/Androgenic Effects) mRNA->Protein Translation

Caption: Generalized androgen receptor signaling pathway.

Pharmacokinetic Profile

The ester attached to the parent steroid determines its release rate from the injection site and its duration of action. Nandrolone decanoate has a long decanoate ester, resulting in a slow release and a long half-life. Information on this compound suggests a shorter duration of action, somewhere between the propionate (B1217596) and enanthate esters.[1]

ParameterThis compoundNandrolone Decanoate
Active Moiety TestosteroneNandrolone
Administration Route Intramuscular InjectionIntramuscular Injection
Reported Half-life Not Available (Shorter than Testosterone Enanthate)[1]~8 days[3]
Peak Plasma Concentration (Cmax) Not AvailableDose-dependent
Time to Peak (Tmax) Not AvailableNot specified
Duration of Action Shorter than Testosterone Enanthate[1]Approximately 21 days

Anabolic and Androgenic Properties

The ratio of anabolic (myotrophic) to androgenic activity is a critical parameter for evaluating these compounds. Nandrolone is known for having a significantly more favorable anabolic-to-androgenic ratio compared to testosterone.[3] This is largely due to the aforementioned differences in 5α-reduction.

PropertyThis compoundNandrolone Decanoate
Anabolic:Androgenic Ratio Not Available (Expected to be ~1:1, similar to testosterone)~11:1[3]
Receptor Binding Affinity Lower than Nandrolone[3]Higher than Testosterone[3]
Primary Anabolic Effects Increased protein synthesis, muscle mass, and bone densityPotent increase in protein synthesis, muscle mass, and erythropoiesis
Common Androgenic Effects Virilization, acne, potential for hair lossReduced androgenic effects compared to testosterone, but still possible

Experimental Data and Protocols

While direct comparative experimental data for this compound is scarce, numerous studies have investigated the effects of nandrolone decanoate.

Experimental Protocol: Muscle Hypertrophy in a Rat Model (Nandrolone Decanoate)

A representative experimental design to evaluate the anabolic effects of nandrolone decanoate on skeletal muscle in a rat model is outlined below.

Experimental Workflow for Anabolic Steroid Testing in Rats cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Analysis Animals Male Wistar Rats (Castrated to remove endogenous androgens) Groups Grouping (n=10 per group): - Control (Vehicle) - Testosterone Propionate (Reference) - Nandrolone Decanoate Animals->Groups Dosing Daily Subcutaneous Injections (10 days) Groups->Dosing Euthanasia Euthanasia (Day 11) Dosing->Euthanasia Dissection Dissection and Weighing of: - Levator Ani Muscle (Anabolic) - Seminal Vesicles (Androgenic) - Ventral Prostate (Androgenic) Euthanasia->Dissection Data Data Analysis: Compare tissue weights to control group Dissection->Data

Caption: Hershberger Assay workflow for assessing anabolic/androgenic activity.

Key Experimental Findings for Nandrolone Decanoate
  • Muscle Growth: Studies in animal models have demonstrated that nandrolone decanoate administration leads to significant muscle fiber hypertrophy.[5] This is associated with an increase in the number of satellite cells, which are crucial for muscle repair and growth.[5][6]

  • Cell Cycle Regulation: Nandrolone decanoate has been shown to modulate the expression of genes involved in the cell cycle of muscle cells, such as myogenin and p21, particularly in response to functional overload.[7]

  • Androgen Receptor Upregulation: Contrary to some hypotheses, administration of anabolic-androgenic steroids like testosterone and its derivatives has been shown to upregulate androgen receptor expression in skeletal muscle in a dose-dependent manner.[8]

Summary and Conclusion

The primary distinction between this compound and nandrolone decanoate lies in their anabolic-to-androgenic ratio, which is a direct consequence of their different molecular structures and metabolic pathways. Nandrolone decanoate exhibits a significantly higher anabolic potency with reduced androgenic effects compared to testosterone and its esters.[3] This makes it a subject of interest for therapeutic applications where muscle growth and tissue repair are desired with a minimized risk of virilization.

The lack of available data on this compound prevents a direct and comprehensive comparison. However, based on the known properties of testosterone, it can be inferred that its anabolic and androgenic effects would be more balanced, similar to other testosterone esters.

For researchers and drug development professionals, the choice between these two compounds would depend on the desired therapeutic outcome. If the primary goal is potent anabolism with minimized androgenicity, nandrolone decanoate presents a more favorable profile. If androgenic effects are also desired or are not a concern, a testosterone ester like this compound could be considered, although further research into its specific pharmacokinetic and pharmacodynamic properties would be necessary.

References

A Guide to Inter-Laboratory Validation for the Measurement of Testosterone Nicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate and precise measurement of therapeutic agents is fundamental to drug development and clinical research. Testosterone (B1683101) nicotinate (B505614), an ester of testosterone, requires robust analytical methods for its quantification in various matrices. Inter-laboratory validation, also known as a round-robin study, is the gold standard for assessing the reproducibility and reliability of an analytical method across different laboratories. This process is crucial for standardizing assays, ensuring data comparability between sites, and supporting regulatory submissions.

Comparative Analysis of Analytical Methods

The quantification of testosterone esters, including testosterone nicotinate, is predominantly achieved through chromatographic techniques coupled with various detection methods. The choice of method depends on the required sensitivity, selectivity, and the nature of the sample matrix. The primary analytical alternatives include High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Table 1: Comparison of Typical Performance Characteristics of Analytical Methods for Testosterone Ester Quantification

ParameterHPLC-UVGC-MSLC-MS/MS
Lower Limit of Quantification (LOQ) 10 - 50 ng/mL0.1 - 1 ng/mL0.01 - 0.5 ng/mL
Linearity (Correlation Coefficient, r²) >0.99>0.99>0.999
Intra-Assay Precision (%CV) < 10%< 10%< 5%
Inter-Assay Precision (%CV) < 15%< 15%< 10%
Accuracy (% Bias) ± 15%± 15%± 10%
Selectivity ModerateHighVery High
Throughput HighModerateHigh

Note: The values presented are typical and may vary based on the specific instrumentation, sample matrix, and method optimization.

Experimental Protocols

A successful inter-laboratory study relies on a well-defined and harmonized experimental protocol that is followed by all participating laboratories.

Protocol for a Hypothetical Inter-Laboratory Validation Study of this compound

1. Study Objective: To assess the inter-laboratory reproducibility of a validated LC-MS/MS method for the quantification of this compound in human plasma.

2. Participating Laboratories: A minimum of three independent laboratories should participate in the study.

3. Study Samples:

  • Calibration Standards: A central laboratory will prepare and distribute a full set of calibration standards (typically 8-10 non-zero levels) in the relevant biological matrix (e.g., human plasma).

  • Quality Control (QC) Samples: QC samples will be prepared at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC. These will also be prepared by the central laboratory and distributed blind to the participating labs.

  • Study Samples: If applicable, incurred or spiked samples can be included to assess method performance on "real-world" specimens.

4. Analytical Method: All laboratories must use the same, pre-validated LC-MS/MS method. Key parameters to be harmonized include:

  • Sample Preparation: A detailed Standard Operating Procedure (SOP) for sample extraction (e.g., liquid-liquid extraction or solid-phase extraction).

  • Chromatographic Conditions: Column type and dimensions, mobile phases, gradient, flow rate, and column temperature.

  • Mass Spectrometric Conditions: Ionization mode, precursor and product ion transitions for both this compound and the internal standard, and collision energies.

5. Acceptance Criteria (based on EMA and FDA guidelines):

  • Calibration Curve: The correlation coefficient (r²) should be ≥ 0.99. The accuracy of each back-calculated standard should be within ±15% of the nominal value (±20% for LLOQ).[1][2]

  • Inter-Laboratory Precision: The coefficient of variation (%CV) of the mean concentrations for each QC level across all laboratories should not exceed 15%.

  • Inter-Laboratory Accuracy: The mean concentration for each QC level across all laboratories should be within ±15% of the nominal concentration.[1][2]

Example LC-MS/MS Method for this compound

This protocol describes a typical LC-MS/MS method that could be validated for an inter-laboratory study.

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 100 µL of plasma sample, add 25 µL of an internal standard working solution (e.g., testosterone-d3 (B3025694) nicotinate in methanol).
  • Add 500 µL of methyl tert-butyl ether (MTBE).
  • Vortex for 5 minutes.
  • Centrifuge at 4000 rpm for 10 minutes.
  • Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
  • Reconstitute the residue in 100 µL of the mobile phase.

2. Liquid Chromatography:

  • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient: A suitable gradient to ensure separation from matrix components.

3. Mass Spectrometry:

  • Instrument: Triple quadrupole mass spectrometer.

  • Ionization: Electrospray Ionization (ESI), positive mode.

  • Detection: Multiple Reaction Monitoring (MRM).

    • Hypothetical MRM Transitions:

      • This compound: e.g., m/z 394.2 → 289.2

      • Testosterone-d3 Nicotinate (IS): e.g., m/z 397.2 → 292.2

Visualizations

The following diagrams illustrate the workflows for an inter-laboratory validation study and a typical sample analysis process.

G cluster_0 Phase 1: Preparation & Distribution cluster_1 Phase 2: Sample Analysis cluster_2 Phase 3: Data Compilation & Analysis A Central Lab: Prepare & Validate Master Batches (Calibrators & QCs) B Aliquot & Blind Samples A->B C Distribute to Participating Labs B->C D Lab 1: Analyze Samples C->D E Lab 2: Analyze Samples C->E F Lab 3: Analyze Samples C->F G Submit Results to Central Coordinator D->G E->G F->G H Statistical Analysis (Intra- & Inter-Lab Precision and Accuracy) G->H I Final Report Generation H->I

Caption: Workflow for an Inter-laboratory Validation Study.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing A Plasma Sample (100 µL) B Add Internal Standard A->B C Liquid-Liquid Extraction B->C D Evaporation C->D E Reconstitution D->E F Inject Sample E->F G Chromatographic Separation (C18 Column) F->G H Mass Spectrometric Detection (MRM) G->H I Peak Integration H->I J Generate Calibration Curve I->J K Quantify Analyte Concentration J->K

Caption: Typical LC-MS/MS Sample Analysis Workflow.

References

A Comparative Analysis of the Metabolic Fate of Testosterone Esters: Nicotinate in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the metabolic fate of testosterone (B1683101) nicotinate (B505614) against other commonly used testosterone esters. This document synthesizes available pharmacokinetic data, outlines experimental methodologies for their study, and visually represents the metabolic pathways and experimental workflows involved.

The therapeutic and ergogenic applications of testosterone are often mediated through the use of its esterified prodrugs. The ester moiety, attached at the 17-beta hydroxyl group, governs the pharmacokinetics of the hormone, influencing its absorption, distribution, metabolism, and excretion. This guide focuses on testosterone nicotinate and provides a comparative framework against well-established esters such as cypionate, enanthate, and propionate (B1217596).

Quantitative Pharmacokinetic Data

The metabolic fate of a testosterone ester is primarily determined by the rate of hydrolysis of the ester bond, which releases free testosterone into circulation. The subsequent metabolism of testosterone follows two main pathways: conversion to dihydrotestosterone (B1667394) (DHT) by 5-alpha reductase and aromatization to estradiol (B170435) by aromatase. The pharmacokinetic parameters of different testosterone esters are summarized below.

ParameterTestosterone PropionateTestosterone EnanthateTestosterone CypionateThis compound
Half-life ~0.8 days (~20 hours)[1]~4.5 days[2]~8 days[3][4]Data not available
Mean Residence Time ~4 days[1]~8.5 days[2]Data not availableData not available
Peak Plasma Concentration (Tmax) ~14 hours24-72 hours after injection4-5 days post-injectionData not available
Active Testosterone Yield (per 100mg) ~83.7 mg~72.0 mg~68.9 mgData not available
Dosing Frequency Every 2-3 days[1]Every 5-7 daysOnce to twice per weekData not available

Metabolic Pathways and Experimental Workflows

The metabolic journey of testosterone esters, from administration to excretion, involves several key steps. These pathways and the experimental workflows to study them can be visualized as follows:

Metabolic_Pathway Metabolic Pathway of Testosterone Esters cluster_absorption Absorption & Hydrolysis cluster_metabolism Metabolism cluster_excretion Excretion Testosterone Ester (IM) Testosterone Ester (IM) Free Testosterone Free Testosterone Testosterone Ester (IM)->Free Testosterone Hydrolysis Dihydrotestosterone (DHT) Dihydrotestosterone (DHT) Free Testosterone->Dihydrotestosterone (DHT) Conversion Estradiol Estradiol Free Testosterone->Estradiol Aromatization Esterases Esterases Esterases->Testosterone Ester (IM) 17-keto steroids 17-keto steroids Dihydrotestosterone (DHT)->17-keto steroids Estradiol->17-keto steroids 5-alpha reductase 5-alpha reductase 5-alpha reductase->Free Testosterone Aromatase Aromatase Aromatase->Free Testosterone Urine/Feces Urine/Feces 17-keto steroids->Urine/Feces

Metabolic Pathway of Testosterone Esters

Experimental_Workflow Experimental Workflow for Pharmacokinetic Analysis Administration of Testosterone Ester Administration of Testosterone Ester Serial Blood Sampling Serial Blood Sampling Administration of Testosterone Ester->Serial Blood Sampling Plasma Separation Plasma Separation Serial Blood Sampling->Plasma Separation Extraction of Steroids Extraction of Steroids Plasma Separation->Extraction of Steroids Derivatization (for GC-MS) Derivatization (for GC-MS) Extraction of Steroids->Derivatization (for GC-MS) Analysis (GC-MS or LC-MS/MS) Analysis (GC-MS or LC-MS/MS) Extraction of Steroids->Analysis (GC-MS or LC-MS/MS) Derivatization (for GC-MS)->Analysis (GC-MS or LC-MS/MS) Data Analysis Data Analysis Analysis (GC-MS or LC-MS/MS)->Data Analysis Pharmacokinetic Modeling Pharmacokinetic Modeling Data Analysis->Pharmacokinetic Modeling

Pharmacokinetic Analysis Workflow

Detailed Experimental Protocols

The determination of the metabolic fate of testosterone esters relies on robust analytical methodologies. The following protocols are generalized from common practices in the field.

Sample Collection and Preparation
  • Blood Collection: Following the administration of the testosterone ester, blood samples are collected at predetermined time points into tubes containing an anticoagulant (e.g., EDTA). To prevent ex vivo hydrolysis of the ester by blood esterases, it is crucial to immediately place the samples on ice and process them promptly. Some protocols may recommend the use of esterase inhibitors in the collection tubes.

  • Plasma Separation: The blood samples are centrifuged at approximately 1000-2000 x g for 10-15 minutes at 4°C to separate the plasma. The plasma is then transferred to clean tubes and stored at -80°C until analysis.

Steroid Extraction
  • Liquid-Liquid Extraction (LLE): A common method for extracting steroids from plasma. An organic solvent, such as diethyl ether or a mixture of hexane (B92381) and ethyl acetate, is added to the plasma sample. The mixture is vortexed to ensure thorough mixing and then centrifuged to separate the organic and aqueous layers. The organic layer containing the steroids is carefully collected. This process is often repeated to maximize recovery.

  • Solid-Phase Extraction (SPE): An alternative to LLE, SPE utilizes a solid sorbent material packed in a cartridge. The plasma sample is loaded onto the conditioned cartridge, and interfering substances are washed away. The steroids are then eluted with an appropriate organic solvent.

Analytical Quantification

The quantification of testosterone and its metabolites is typically performed using mass spectrometry coupled with a chromatographic separation technique.

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Derivatization: Steroids are often chemically modified (derivatized) to improve their volatility and thermal stability for GC analysis. Common derivatizing agents include N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to form trimethylsilyl (B98337) (TMS) ethers.

    • GC Separation: The derivatized sample is injected into a gas chromatograph equipped with a capillary column (e.g., a non-polar fused silica (B1680970) column). The different steroids are separated based on their boiling points and interactions with the stationary phase.

    • MS Detection: The separated compounds are ionized (e.g., by electron ionization) and detected by a mass spectrometer. The mass-to-charge ratio of the resulting fragments is used to identify and quantify the specific steroids.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

    • LC Separation: The extracted sample is injected into a liquid chromatograph, typically a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. Separation is achieved on a reversed-phase column (e.g., C18) using a mobile phase gradient of water and an organic solvent like acetonitrile (B52724) or methanol.

    • MS/MS Detection: The eluent from the LC column is introduced into a tandem mass spectrometer. The precursor ion (the steroid of interest) is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are detected in the second mass analyzer. This multiple reaction monitoring (MRM) provides high selectivity and sensitivity for quantification.

Discussion

The metabolic fate of testosterone esters is a critical factor in determining their clinical and non-clinical utility. The ester's chain length and structure directly influence its lipophilicity and, consequently, its rate of release from the injection depot and subsequent hydrolysis by esterases. Shorter esters like propionate are rapidly hydrolyzed, leading to a quick onset of action and a short half-life, necessitating frequent administration.[1] Longer esters such as enanthate and cypionate have slower absorption and hydrolysis rates, resulting in a more sustained release of testosterone and allowing for less frequent injections.[2][3][4]

While specific pharmacokinetic data for this compound is scarce, its structure, combining testosterone with nicotinic acid (a B vitamin), suggests a unique metabolic profile. The hydrolysis of the ester bond would release both testosterone and nicotinic acid. The rate of this hydrolysis is expected to be intermediate, as suggested by its reported duration of action. Further research is warranted to fully characterize the pharmacokinetics and metabolic fate of this compound to understand its potential therapeutic advantages and disadvantages compared to other available esters. The distinct metabolic pathway of the nicotinic acid moiety may also have implications for its overall physiological effects.

References

Safety Operating Guide

Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment and Safe Handling of Testosterone Nicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document outlines essential safety protocols and personal protective equipment (PPE) for handling Testosterone nicotinate (B505614). All personnel must adhere to these procedures to mitigate risks associated with handling potent steroidal compounds.

Testosterone nicotinate, a potent anabolic androgenic steroid, requires stringent safety measures to protect laboratory personnel from potential exposure.[1] Skin contact, inhalation of aerosols or dust, and accidental ingestion are primary routes of exposure that can lead to undesirable physiological effects.[2][3] Adherence to the following guidelines is mandatory for all researchers, scientists, and drug development professionals working with this compound.

Hierarchy of Controls: A Proactive Approach to Safety

The most effective way to manage laboratory hazards is through a multi-layered approach known as the hierarchy of controls. This framework prioritizes the most effective control measures down to the least.

Hierarchy of Controls cluster_0 Hierarchy of Controls for this compound Elimination Elimination (Not Feasible) Substitution Substitution (Use a less hazardous alternative if possible) Engineering Engineering Controls (e.g., Fume Hood, Glove Box) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Training, Designated Areas) Engineering->Administrative PPE Personal Protective Equipment (PPE) (Last line of defense) Administrative->PPE

Caption: Hierarchy of controls for minimizing exposure to this compound.

Personal Protective Equipment (PPE): Your Final Barrier

While engineering and administrative controls are primary, the correct use of PPE is critical to prevent direct contact with this compound.[2][4] All PPE should be donned before entering the designated handling area and removed before exiting.

PPE CategorySpecifications
Hand Protection Double Gloving: Wear two pairs of powder-free, disposable nitrile or neoprene gloves.[4][5][6] The outer glove should be changed immediately upon suspected contamination. The inner glove provides an additional layer of protection.
Body Protection Disposable Gown: A solid-front, long-sleeved gown made of a low-permeability fabric such as polyethylene-coated polypropylene (B1209903) is required.[4][6] Cuffs should be tight-fitting. Cloth lab coats are not permissible as they can absorb the chemical.[6]
Eye and Face Protection Safety Goggles and Face Shield: Use chemical splash goggles that provide a seal around the eyes.[6] A full-face shield must be worn over the goggles, especially when there is a risk of splashes or aerosol generation.[2][7]
Respiratory Protection N95 Respirator or Higher: For handling powders or when aerosols may be generated, a properly fit-tested N95 respirator is the minimum requirement.[2][7] For high-risk procedures, a powered air-purifying respirator (PAPR) may be necessary. Surgical masks do not offer adequate protection.[2]
Foot Protection Shoe Covers: Disposable, chemical-resistant shoe covers should be worn over laboratory shoes.[2][7] These must be removed before exiting the designated area to prevent the spread of contamination.

Operational Plan: A Step-by-Step Guide to Safe Handling

A clear and concise operational plan is crucial for minimizing the risk of exposure during the handling of this compound.

Safe Handling Workflow cluster_1 Safe Handling Workflow for this compound Start Start: Obtain this compound Prep Prepare Designated Work Area (Fume Hood) Start->Prep Don_PPE Don Appropriate PPE Prep->Don_PPE Weigh Weigh Compound in Fume Hood Don_PPE->Weigh Dissolve Dissolve/Prepare Solution in Fume Hood Weigh->Dissolve Experiment Perform Experiment Dissolve->Experiment Decontaminate_Work Decontaminate Work Surfaces Experiment->Decontaminate_Work Dispose_Waste Dispose of Contaminated Waste Decontaminate_Work->Dispose_Waste Doff_PPE Doff PPE in Designated Area Dispose_Waste->Doff_PPE Wash Wash Hands Thoroughly Doff_PPE->Wash End End Wash->End

Caption: Step-by-step workflow for the safe handling of this compound.

1. Preparation:

  • Designate a specific area for handling this compound, preferably within a certified chemical fume hood.[5]

  • Ensure all necessary materials, including PPE, spill kit, and waste containers, are readily available.

  • Verify that the fume hood is functioning correctly.

2. Donning PPE:

  • Before entering the designated area, put on all required PPE in the following order: shoe covers, inner gloves, gown, respirator, face shield, and outer gloves.

3. Handling Procedures:

  • Conduct all manipulations of this compound, including weighing and preparing solutions, within the fume hood to minimize inhalation exposure.[8]

  • Use disposable equipment whenever possible to reduce the need for decontamination.

  • Handle the compound with care to avoid generating dust or aerosols.

4. Post-Handling:

  • After completing the experimental work, decontaminate all surfaces and equipment.[5]

  • Carefully remove and dispose of all contaminated disposable materials in designated hazardous waste containers.

5. Doffing PPE:

  • Remove PPE in a designated area, being careful to avoid self-contamination. The general order for removal is: outer gloves, shoe covers, gown, face shield, respirator, and inner gloves.

  • Wash hands thoroughly with soap and water immediately after removing all PPE.[9][10]

Disposal Plan: Ensuring Safe and Compliant Waste Management

Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.

1. Waste Segregation:

  • All solid waste contaminated with this compound, including gloves, gowns, shoe covers, and disposable labware, must be collected in a clearly labeled, sealed hazardous waste container.

  • Liquid waste should be collected in a separate, labeled, and sealed hazardous waste container.

2. Sharps Disposal:

  • Needles and other sharps must be disposed of in a designated sharps container immediately after use.

3. Decontamination of Reusable Equipment:

  • Thoroughly decontaminate any reusable equipment that has come into contact with this compound using a validated procedure.[5] The rinsate may also need to be disposed of as hazardous waste.[5]

4. Final Disposal:

  • All hazardous waste must be disposed of through the institution's environmental health and safety office, following all local, state, and federal regulations. Never dispose of this compound or contaminated materials in the regular trash or down the drain.[8][10]

By strictly adhering to these safety protocols, researchers can significantly minimize the risks associated with handling this compound and ensure a safe laboratory environment for all personnel.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.